molecular formula C7H5F4NO2S B1385101 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide CAS No. 1040687-55-5

4-Fluoro-2-(trifluoromethyl)benzenesulfonamide

Número de catálogo: B1385101
Número CAS: 1040687-55-5
Peso molecular: 243.18 g/mol
Clave InChI: KBGBZUYUQBXKRH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Fluoro-2-(trifluoromethyl)benzenesulfonamide (CAS 1040687-55-5) is a fluorinated aromatic sulfonamide with the molecular formula C₇H₅F₄NO₂S and a molecular weight of 243.18 g/mol . Its structure features a benzene ring substituted with a fluorine atom at the para-position, a trifluoromethyl group at the ortho-position, and a sulfonamide (-SO₂NH₂) functional group . This configuration confers high electronegativity and lipophilicity, making it a valuable building block in medicinal chemistry and materials science . This compound is of significant research interest for its role as a key intermediate and pharmacophore. Studies highlight its application in the development of potent inhibitors for the human urate transporter 1 (hURAT1), a target for the treatment of hyperuricemia and gout . Furthermore, its structure serves as a precursor in the synthesis of heterocycle-substituted amide derivatives that have been investigated as acyl-CoA cholesterol acyltransferase (ACAT) inhibitors, which are relevant for managing cholesterol levels . The sulfonamide functionality also enables its use in the synthesis of complex molecules, such as antioxidants and antimicrobial agents, through nucleophilic aromatic substitution and cross-coupling reactions . The compound is for research purposes only and is not intended for diagnostic or therapeutic use. It is classified as hazardous and requires appropriate handling precautions to prevent skin and eye contact and inhalation of dust .

Propiedades

IUPAC Name

4-fluoro-2-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO2S/c8-4-1-2-6(15(12,13)14)5(3-4)7(9,10)11/h1-3H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGBZUYUQBXKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide (CAS No. 1040687-55-5)

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide, a key fluorinated building block for researchers in drug discovery and materials science. We will delve into its synthesis, physicochemical properties, safety protocols, and critical applications, offering field-proven insights into its utility.

Introduction: The Strategic Importance of Fluorinated Sulfonamides

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) and fluoro (-F) groups in this compound are not mere decorations; they are potent modulators of a molecule's physicochemical and biological properties. The strong electron-withdrawing nature of these groups significantly impacts the acidity of the sulfonamide proton, which can enhance binding interactions with biological targets. This increased acidity and the overall electronic profile of the molecule make it a valuable precursor for synthesizing novel therapeutic agents, particularly in the realm of enzyme inhibitors.

Physicochemical & Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. Below is a summary of the key data for this compound.

PropertyValueSource
CAS Number 1040687-55-5
Molecular Formula C₇H₅F₄NO₂S
Molecular Weight 243.18 g/mol
Melting Point 166-168 °C
Appearance White to off-white solid[1]
InChI Key KBGBZUYUQBXKRH-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)C(F)(F)F)S(=O)(=O)N[2]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 4-Fluoro-2-(trifluoromethyl)aniline. The overall pathway involves the conversion of the aniline to the corresponding sulfonyl chloride, followed by amination.

Synthesis_Pathway cluster_0 Step 1: Diazotization & Sulfonation cluster_1 Step 2: Amination Start 4-Fluoro-2-(trifluoromethyl)aniline (CAS: 393-39-5) Intermediate 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride Start->Intermediate 1. NaNO₂, HCl 2. SO₂, CuCl₂ Product This compound (CAS: 1040687-55-5) Intermediate->Product NH₄OH

Figure 1: General synthesis pathway for this compound.

Field-Proven Experimental Protocol:

Causality Behind Choices: The following protocol is a robust method adapted from established procedures for the synthesis of aromatic sulfonamides from anilines.[3] The Sandmeyer-type reaction in Step 1 is a classic and reliable method for converting anilines to sulfonyl chlorides. The use of low temperatures during diazotization is critical to prevent the decomposition of the diazonium salt. The subsequent amination in Step 2 is a straightforward nucleophilic substitution.

Step 1: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride

  • Diazotization: In a well-ventilated fume hood, dissolve 4-Fluoro-2-(trifluoromethyl)aniline (1 eq.) in a mixture of concentrated hydrochloric acid and a suitable solvent like glacial acetic acid.[3] Cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5°C. Stir for an additional 30 minutes at this temperature. The choice of an aniline precursor is crucial for the final product structure.[2][4][5][6]

  • Sulfonation: In a separate flask, prepare a solution of sulfur dioxide in a compatible solvent, catalyzed by cuprous chloride.[3]

  • Slowly add the cold diazonium salt solution to the sulfur dioxide solution, allowing the reaction to proceed.

  • Work-up: After the reaction is complete, extract the sulfonyl chloride with an organic solvent like dichloromethane, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 2: Synthesis of this compound

  • Amination: Dissolve the crude 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride in a suitable solvent such as THF or dioxane and cool in an ice bath.

  • Slowly add an excess of concentrated ammonium hydroxide solution. Stir the reaction mixture vigorously and allow it to warm to room temperature.

  • Work-up and Purification: Once the reaction is complete (monitored by TLC), acidify the mixture with dilute HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Structural Characterization

Confirmation of the structure of the synthesized compound is paramount. The following are the expected spectral data based on analogous compounds.[7][8][9][10]

TechniqueExpected Observations
¹H NMR Aromatic protons will appear as multiplets in the range of δ 7.5-8.5 ppm. The sulfonamide protons (-SO₂NH₂) will likely appear as a broad singlet.
¹³C NMR Signals for the aromatic carbons will be observed, with characteristic shifts for carbons attached to fluorine and the trifluoromethyl group. The carbon bearing the CF₃ group will show a quartet due to C-F coupling.
¹⁹F NMR Two distinct signals are expected: one for the aromatic fluorine and a singlet for the trifluoromethyl group.
IR Spectroscopy Characteristic peaks for N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350 and 1160 cm⁻¹), and C-F stretching.

Applications in Drug Discovery and Research

The unique electronic properties of this compound make it a valuable building block in medicinal chemistry.

Carbonic Anhydrase Inhibitors

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The acidity of the sulfonamide proton is crucial for binding to the zinc ion in the active site of the enzyme. The presence of two strong electron-withdrawing groups (F and CF₃) in the target molecule is expected to significantly lower the pKa of the sulfonamide, potentially leading to potent inhibition of CA isoforms.

Precursor for Bioactive Molecules

This compound serves as a key intermediate in the synthesis of more complex molecules. For instance, it can be used in the preparation of novel anti-influenza agents that target the hemagglutinin protein.[3] The sulfonamide moiety can be further functionalized to explore structure-activity relationships in various drug discovery programs.

Applications Core This compound App1 Carbonic Anhydrase Inhibitors Core->App1 Potent Inhibition App2 Anti-Influenza Agents Core->App2 Precursor App3 Kinase Inhibitor Scaffolds Core->App3 Building Block App4 Agrochemical Synthesis Core->App4 Intermediate

Figure 2: Key application areas for this compound.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its intermediates.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

The intermediate, 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride, is corrosive and moisture-sensitive and requires handling with extra care under anhydrous conditions.

Conclusion

This compound is a strategically important building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the fluoro and trifluoromethyl substituents, make it a valuable precursor for developing potent enzyme inhibitors and other bioactive molecules. The synthetic route is accessible through standard organic chemistry transformations, and with proper handling, this compound can be a powerful tool in the hands of researchers and scientists.

References

Physicochemical properties of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties, spectroscopic profile, synthesis, and potential applications of this compound. As a fluorinated building block, this compound is of significant interest to researchers and professionals in drug discovery and materials science. The strategic placement of both a fluorine atom and a trifluoromethyl group on the benzenesulfonamide scaffold imparts unique electronic and steric properties, influencing its reactivity, metabolic stability, and potential as a pharmacophore. This document synthesizes available data to offer field-proven insights, self-validating experimental protocols, and a robust framework for its utilization in advanced research.

Introduction to a Key Medicinal Chemistry Scaffold

Fluorinated organic compounds have become indispensable in modern medicinal chemistry, with a significant percentage of newly approved drugs containing at least one fluorine atom.[1][2] The introduction of fluorine or fluorinated groups can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and binding affinity.[3]

The Significance of the Benzenesulfonamide Moiety

The benzenesulfonamide functional group is a cornerstone of many therapeutic agents. Its ability to act as a hydrogen bond donor and acceptor, as well as a zinc-binding group in metalloenzymes, makes it a privileged scaffold in drug design.[4][5] Derivatives have been developed as potent inhibitors for targets such as carbonic anhydrases, playing roles in anticancer and antimicrobial research.[5]

Strategic Impact of the 4-Fluoro and 2-Trifluoromethyl Substituents

The specific substitution pattern of this compound is designed to leverage the unique benefits of organofluorine chemistry:

  • Trifluoromethyl (-CF3) Group : This powerful electron-withdrawing group enhances the acidity of the sulfonamide proton, which can be critical for binding interactions.[5] It also significantly increases lipophilicity and metabolic stability by blocking potential sites of oxidative metabolism.[3]

  • Fluorine (-F) Atom : As a para-substituent, the fluorine atom further modulates the electronic properties of the aromatic ring and can serve as a bioisostere for a hydrogen atom, often improving binding selectivity without adding significant steric bulk.[2]

Chemical Identity

dot

analytical_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation Sample 4-Fluoro-2-(trifluoromethyl) benzenesulfonamide NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (HRMS) Sample->MS Data Correlate Spectra NMR->Data IR->Data MS->Data Confirm Structure Confirmed Data->Confirm

References

A Comprehensive Technical Guide to the Solubility of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide, a compound of significant interest to researchers, scientists, and professionals in drug development. In the absence of extensive published solubility data for this specific molecule, this document focuses on the essential methodologies for both experimental determination and theoretical prediction of its solubility in various solvents. By understanding and applying these techniques, researchers can effectively integrate this compound into their development pipelines.

Introduction to this compound

This compound is a sulfonamide derivative with fluorine and trifluoromethyl substituents on the benzene ring. These functional groups significantly influence its physicochemical properties, including solubility, which is a critical parameter in drug discovery and development. Poor solubility can lead to challenges in formulation, bioavailability, and overall therapeutic efficacy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1040687-55-5N/A
Molecular Formula C₇H₅F₄NO₂SN/A
Molecular Weight 243.18 g/mol N/A
Melting Point 166-168 °C[1]
pKa (estimated) ~9-10Based on similar sulfonamides[2]
logP (estimated) ~1.5-2.5Based on similar sulfonamides

The sulfonamide group, with its acidic proton, and the presence of electronegative fluorine and trifluoromethyl groups, suggest that the solubility of this compound will be highly dependent on the solvent's polarity, hydrogen bonding capacity, and pH.

Theoretical Frameworks for Solubility Prediction

Predicting solubility is a cost-effective strategy to screen for suitable solvents and guide experimental work. Two powerful theoretical models are particularly relevant for this purpose: the Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS).

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which decompose the total cohesive energy density of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[3].

A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated using the following equation:

ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

Ra=4(δD,soluteδD,solvent)2+(δP,soluteδP,solvent)2+(δH,soluteδH,solvent)2Ra = \sqrt{4(\delta{D,solute} - \delta_{D,solvent})^2 + (\delta_{P,solute} - \delta_{P,solvent})^2 + (\delta_{H,solute} - \delta_{H,solvent})^2}Ra=4(δD,solute​−δD,solvent​)2+(δP,solute​−δP,solvent​)2+(δH,solute​−δH,solvent​)2​

A smaller Ra value indicates a higher likelihood of solubility.

While specific HSP values for this compound are not published, they can be estimated using group contribution methods based on the molecule's structure[4][5][6]. Various software packages are available to perform these calculations.

Diagram 1: Hansen Solubility Sphere Concept

HansenSphere cluster_0 Hansen Space Solute Solute (δD, δP, δH) GoodSolvent Good Solvent (Closer Ra) Solute->GoodSolvent Small Ra (High Solubility) PoorSolvent Poor Solvent (Larger Ra) Solute->PoorSolvent Large Ra (Low Solubility)

Caption: The Hansen Solubility Sphere illustrates that solvents with HSP values closer to the solute (smaller Ra) are more likely to be effective.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility[7]. It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities.

The workflow for COSMO-RS involves:

  • Quantum Chemical Calculation: A quantum chemical calculation (typically using Density Functional Theory, DFT) is performed for the isolated molecule in a virtual conductor. This generates a "σ-profile," which is a histogram of the molecule's surface charge density.

  • Statistical Thermodynamics: The σ-profiles of the solute and solvent are then used in a statistical thermodynamics calculation to determine the chemical potential of the solute in the solvent, from which the solubility can be derived.

COSMO-RS is particularly advantageous as it does not rely on experimental data for parameterization and can handle a wide range of chemical structures[8][9]. Several commercial and academic software packages are available for performing COSMO-RS calculations.

Diagram 2: COSMO-RS Workflow for Solubility Prediction

COSMO_RS_Workflow Start Molecular Structure of This compound QC_Calc Quantum Chemical Calculation (DFT) in a Virtual Conductor Start->QC_Calc Sigma_Profile Generate σ-Profile (Surface Charge Density Histogram) QC_Calc->Sigma_Profile Stat_Thermo Statistical Thermodynamics Calculation Sigma_Profile->Stat_Thermo Solvent_DB Database of Solvent σ-Profiles Solvent_DB->Stat_Thermo Solubility Predicted Solubility (logS, g/L, etc.) Stat_Thermo->Solubility

Caption: The COSMO-RS workflow begins with the molecular structure and uses quantum chemistry and statistical thermodynamics to predict solubility.

Experimental Determination of Solubility

The gold standard for determining solubility is through experimental measurement. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound[10].

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility[1][11].

  • Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure. It is a fundamental property of the compound in its most stable solid form. The shake-flask method, with sufficient equilibration time, measures thermodynamic solubility.

  • Kinetic Solubility is determined by dissolving the compound in a co-solvent (like DMSO) and then adding this solution to an aqueous buffer. The concentration at which precipitation occurs is the kinetic solubility. This method is often used in high-throughput screening but may overestimate the true solubility as it can lead to supersaturated solutions[12][13].

For drug development, understanding the thermodynamic solubility is essential for formulation and predicting in-vivo behavior.

Step-by-Step Protocol for the Shake-Flask Method

This protocol outlines the determination of the thermodynamic solubility of this compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetone, acetonitrile, ethyl acetate, etc.)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of each solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to confirm that the concentration has plateaued[10].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a 0.22 µm syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.

Diagram 3: Shake-Flask Solubility Determination Workflow

Shake_Flask_Workflow Start Add Excess Solid to Solvent Equilibrate Equilibrate (e.g., 24-72h) with Agitation Start->Equilibrate Separate Centrifuge or Settle to Separate Phases Equilibrate->Separate Filter Filter Supernatant (0.22 µm) Separate->Filter Dilute Dilute Sample Filter->Dilute Analyze Quantify Concentration (e.g., HPLC-UV) Dilute->Analyze Result Solubility Value Analyze->Result

Caption: The shake-flask method involves equilibration of an excess of the solid with the solvent, followed by separation and quantification of the dissolved compound.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a common and reliable method for quantifying the concentration of sulfonamides in solution[14][15][16][17][18].

Typical HPLC Parameters for Sulfonamide Analysis:

  • Column: A C18 reversed-phase column is generally suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 5-20 µL.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., 254 nm or 270 nm). A UV scan of the compound should be performed to determine the optimal wavelength.

  • Calibration: A calibration curve should be prepared using standard solutions of this compound of known concentrations.

Expected Solubility Profile and Discussion

Based on the structure of this compound, a general solubility profile can be anticipated. The presence of the sulfonamide group allows for hydrogen bonding with protic solvents like water, alcohols, and carboxylic acids. The aromatic ring and the trifluoromethyl group contribute to its non-polar character, suggesting solubility in a range of organic solvents.

Table 2: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateHydrogen bonding potential of the sulfonamide group is countered by the hydrophobic trifluoromethyl and aromatic moieties.
Polar Aprotic Acetone, Acetonitrile, DMSO, DMFModerate to HighGood dipole-dipole interactions and potential for hydrogen bond acceptance.
Non-Polar Hexane, TolueneLowThe polar sulfonamide group will limit solubility in non-polar solvents.

The solubility in aqueous solutions is expected to be pH-dependent due to the acidic proton on the sulfonamide group. At pH values above the pKa, the sulfonamide will be deprotonated to form a more soluble salt.

Conclusion and Future Perspectives

It is recommended that experimental solubility data be generated in a range of pharmaceutically relevant solvents to build a comprehensive solubility profile. This data will not only be invaluable for formulation development but will also serve to validate and refine the theoretical models for this class of compounds.

References

A Technical Guide to the Thermal Properties of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide: Melting Point and Thermal Stability Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermal Characteristics in Pharmaceutical Development

In the landscape of pharmaceutical sciences, a thorough understanding of a compound's physicochemical properties is paramount to its successful development and formulation. Among these, thermal stability and melting point are fundamental parameters that dictate a substance's physical state, purity, and susceptibility to degradation under various processing and storage conditions. This technical guide provides an in-depth analysis of the thermal properties of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide, a compound of interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not only precise data but also a field-proven perspective on the experimental methodologies and the scientific rationale that underpins them.

The structural features of this compound, specifically the presence of a sulfonamide group, a trifluoromethyl moiety, and a fluorine atom on the benzene ring, contribute to its unique thermal behavior. These electron-withdrawing groups can significantly influence the intermolecular forces and, consequently, the melting point and thermal stability of the molecule. This guide will delve into the reported melting point of this compound and provide a framework for evaluating its thermal stability through established analytical techniques.

Physicochemical Properties of this compound

A critical starting point in the characterization of any pharmaceutical compound is the determination of its melting point. This property provides a reliable indication of purity and is a key parameter for identification.

PropertyValueSource
Melting Point 166-168 °C[1]
Molecular Formula C₇H₅F₄NO₂S
Molecular Weight 243.18 g/mol [1]
CAS Number 1040687-55-5[1]

The reported melting point of 166-168 °C for this compound provides a baseline for its solid-state characterization. For comparison, the melting points of several structurally related benzenesulfonamide derivatives are presented below. This comparative analysis can offer insights into the influence of substituent positioning and identity on the crystalline lattice energy.

CompoundMelting Point (°C)
2-(Trifluoromethyl)benzenesulfonamide189 - 193 °C
3-(Trifluoromethyl)benzenesulfonamide122-126 °C[2]
4-(Trifluoromethyl)benzenesulfonamide175-180 °C

The variation in melting points among these isomers underscores the subtle yet significant impact of substituent placement on the molecule's ability to pack efficiently in a crystal lattice.

Experimental Determination of Melting Point: A Self-Validating Protocol

The determination of a precise melting point is a foundational experiment in chemical analysis. The capillary method stands as a universally accepted and reliable technique.

Principle of the Capillary Melting Point Method

A small, finely powdered sample of the substance is packed into a thin-walled capillary tube and heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point. A narrow melting range is indicative of a high degree of purity.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and finely powdered to facilitate uniform heat transfer.

    • Introduce a small amount of the powdered sample into the open end of a capillary tube.

    • Compact the sample at the sealed end of the capillary tube by tapping it gently on a hard surface. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup:

    • Insert the capillary tube into the heating block of a calibrated melting point apparatus.

    • Ensure a clear view of the sample through the magnifying lens.

  • Melting Point Determination:

    • For an unknown compound, a rapid preliminary heating (e.g., 10-20 °C/min) can be performed to determine an approximate melting range.

    • For a precise determination, start heating at a rate that brings the temperature to about 15-20 °C below the expected melting point.

    • Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the sample.

Causality Behind Experimental Choices
  • Fine Powder: Using a fine powder ensures efficient and uniform heat transfer throughout the sample, leading to a sharper and more accurate melting point.

  • Slow Heating Rate: A slow heating rate near the melting point is crucial for ensuring that the temperature of the heating block and the sample are in equilibrium, thus providing an accurate measurement.

  • Calibration: Regular calibration of the melting point apparatus with certified standards is essential for the trustworthiness of the results.

Visualizing the Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Melting Point Analysis Prep1 Dry and Powder Sample Prep2 Load Capillary Tube Prep1->Prep2 Prep3 Pack Sample Prep2->Prep3 Analysis1 Insert into Apparatus Prep3->Analysis1 Prepared Sample Analysis2 Rapid Heating (Optional) Analysis1->Analysis2 Analysis3 Slow Heating (1-2°C/min) Analysis2->Analysis3 Analysis4 Record Melting Range Analysis3->Analysis4 Result Melting Point 166-168 °C Analysis4->Result Final Data

Caption: Workflow for Capillary Melting Point Determination.

Assessing Thermal Stability: Beyond the Melting Point

While the melting point indicates the transition from a solid to a liquid, thermal stability refers to the temperature at which a compound begins to chemically decompose. For pharmaceutical compounds, this is a critical parameter that influences manufacturing processes, formulation strategies, and shelf-life. Thermogravimetric Analysis (TGA) is the primary technique used to evaluate thermal stability.

Expected Thermal Stability of this compound
  • Aromatic Core: The benzene ring provides a high degree of thermal stability due to its resonance stabilization.

  • Sulfonamide Group: The sulfonamide group is generally thermally stable.

  • Fluorine and Trifluoromethyl Substituents: The presence of highly electronegative fluorine atoms and the trifluoromethyl group can increase the thermal stability of the molecule by strengthening the C-F and C-C bonds. Aromatic compounds with these substituents often exhibit enhanced thermal stability.

Based on these structural considerations, this compound is expected to be a thermally stable compound, likely decomposing at temperatures significantly above its melting point.

Thermogravimetric Analysis (TGA): A Protocol for Quantifying Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique can precisely determine the onset of thermal decomposition.

Step-by-Step TGA Protocol
  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for both mass and temperature using appropriate standards.

    • Select a sample pan (typically platinum or alumina) that is inert to the sample and any potential decomposition products.

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 5-10 mg) into the tared TGA pan.

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

    • Program the instrument with the desired temperature profile. A typical method involves heating the sample from ambient temperature to a final temperature well above the expected decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • The resulting TGA curve plots the percentage of mass loss versus temperature.

    • The onset temperature of decomposition is determined from the point of significant mass loss. This is often calculated using the derivative of the TGA curve (DTG curve), where the peak indicates the temperature of the maximum rate of mass loss.

Causality Behind Experimental Choices
  • Inert Atmosphere: An inert atmosphere is crucial to ensure that the observed mass loss is due to thermal decomposition and not oxidation.

  • Constant Heating Rate: A linear heating rate allows for the reproducible determination of decomposition temperatures.

  • Small Sample Size: A small sample size minimizes thermal gradients within the sample, leading to more accurate and sharper decomposition profiles.

Visualizing the TGA Workflow

TGAWorkflow cluster_setup Instrument & Sample Setup cluster_run TGA Experiment Setup1 Calibrate TGA Setup2 Weigh Sample (5-10 mg) Setup1->Setup2 Setup3 Place in Furnace Setup2->Setup3 Run1 Purge with Inert Gas Setup3->Run1 Prepared Sample Run2 Heat at Constant Rate (e.g., 10°C/min) Run1->Run2 Run3 Record Mass vs. Temperature Run2->Run3 Analysis Analyze TGA/DTG Curve Determine Onset of Decomposition Run3->Analysis Raw Data

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

Differential Scanning Calorimetry (DSC) is a complementary technique to TGA that measures the heat flow into or out of a sample as a function of temperature. DSC can detect not only the melting point but also other thermal events such as glass transitions, crystallization, and solid-solid phase transitions.

Step-by-Step DSC Protocol
  • Instrument and Sample Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy.

    • Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.

  • Experimental Setup:

    • Place the sample and reference pans in the DSC cell.

    • Program the instrument to heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events.

  • Data Analysis:

    • The DSC thermogram plots heat flow versus temperature.

    • An endothermic peak will be observed at the melting point, and the area under the peak is proportional to the enthalpy of fusion.

    • Other thermal events will appear as peaks (endothermic or exothermic) or shifts in the baseline.

Conclusion: A Foundation for Further Investigation

This technical guide has provided a comprehensive overview of the melting point and a predictive assessment of the thermal stability of this compound. The reported melting point of 166-168 °C serves as a key identifying characteristic. While specific experimental data on its thermal decomposition is not currently available, its chemical structure suggests a high degree of thermal stability.

The detailed, self-validating protocols for melting point determination, TGA, and DSC provided herein offer a robust framework for researchers to experimentally verify these properties. A thorough understanding of these thermal characteristics is an indispensable component of the pre-formulation and development process for any new chemical entity, ensuring the development of a safe, stable, and efficacious pharmaceutical product.

References

The Ascendant Therapeutic Potential of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamides: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking a Privileged Scaffold in Medicinal Chemistry

To the discerning researcher in drug development, the elegance of a chemical scaffold lies not in its complexity, but in its latent potential for diverse biological engagement. The 4-fluoro-2-(trifluoromethyl)benzenesulfonamide core represents such a scaffold—a deceptively simple architecture poised at the intersection of targeted potency and favorable pharmacokinetics. The strategic placement of a fluorine atom and a trifluoromethyl group on the benzenesulfonamide framework imparts a unique electronic signature and metabolic stability, rendering its derivatives prime candidates for therapeutic exploration. This guide eschews a conventional, rigid format in favor of a narrative that mirrors the scientific process itself: from the foundational synthesis of the core structure to the exploration of its multifaceted biological activities and the mechanistic pathways it modulates. Herein, we delve into the causality behind experimental design, offering not just protocols, but a strategic blueprint for unlocking the full therapeutic promise of this remarkable class of compounds.

I. The Strategic Synthesis of the this compound Core and Its Derivatives

The journey to potent therapeutics begins with robust and versatile synthetic pathways. The this compound scaffold is accessible through established organic chemistry transformations, with the key intermediate being 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride.

Synthesis of the Key Intermediate: 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride

The synthesis of 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride is a critical first step, providing the reactive sulfonyl chloride moiety necessary for the subsequent derivatization. A common synthetic route involves the sulfonylation of 4-fluoro-2-(trifluoromethyl)benzene with chlorosulfonic acid.

Experimental Protocol: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize the evolving HCl gas.

  • Reagent Addition: Charge the flask with 4-fluoro-2-(trifluoromethyl)benzene. Cool the flask in an ice bath to 0-5 °C.

  • Sulfonylation: Add chlorosulfonic acid dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure sulfonyl chloride.

Derivatization of the Core Scaffold

The versatility of the 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride intermediate allows for the synthesis of a diverse library of derivatives. The primary reaction involves the nucleophilic substitution of the chloride on the sulfonyl group with various amines, alcohols, or other nucleophiles to generate the corresponding sulfonamides, sulfonates, and other analogues.

General Experimental Protocol: Synthesis of this compound Derivatives

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the desired amine or other nucleophile in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in the presence of a base (e.g., triethylamine, pyridine) to act as an HCl scavenger.

  • Reagent Addition: Cool the solution in an ice bath and add a solution of 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride in the same solvent dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired derivative.

Caption: Synthetic workflow for this compound derivatives.

II. Anticancer Activity: Targeting Key Oncogenic Pathways

The sulfonamide moiety is a well-established pharmacophore in a number of anticancer agents.[1] The incorporation of fluorine and trifluoromethyl groups can enhance the anticancer profile of these molecules.[1] Derivatives of the this compound scaffold are anticipated to exhibit potent antiproliferative activity against various cancer cell lines.

Inhibition of Carbonic Anhydrases

Carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX, are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[2] Sulfonamides are classic inhibitors of CAs, and derivatives of our core scaffold are expected to exhibit potent and selective inhibition of CA IX.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of purified human CA II and CA IX and the substrate, 4-nitrophenyl acetate (NPA).

  • Assay Procedure: In a 96-well plate, add the enzyme solution, followed by the test compound at various concentrations.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the NPA substrate.

  • Data Acquisition: Measure the rate of 4-nitrophenol formation by monitoring the absorbance at 400 nm over time using a plate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Compound Target IC50 (nM) Reference
Benzenesulfonamide Derivative 4eCA IX10.93[3]
Benzenesulfonamide Derivative 4gCA IX25.06[3]
Benzenesulfonamide Derivative 4hCA IX18.75[3]
Induction of Apoptosis

A crucial mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death. Derivatives of the this compound scaffold may induce apoptosis in cancer cells through caspase-dependent pathways.[1]

Experimental Protocol: Annexin V-FITC/Propidium Iodide Apoptosis Assay

  • Cell Culture and Treatment: Seed cancer cells (e.g., MDA-MB-231) in a 6-well plate and allow them to adhere overnight. Treat the cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Staining: Harvest the cells and wash with cold phosphate-buffered saline (PBS). Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in the treated and untreated control groups.

Caption: Proposed anticancer mechanisms of action for the derivatives.

III. Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat. Sulfonamides were among the first classes of antibiotics and continue to be a source of new antimicrobial agents. The unique electronic properties conferred by the fluoro and trifluoromethyl groups can lead to enhanced antibacterial activity.[4]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a standard in vitro method to assess the potency of new antibacterial compounds.

Experimental Protocol: Broth Microdilution MIC Assay

  • Bacterial Culture: Prepare an inoculum of the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium, adjusted to a standardized concentration.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Compound Bacterial Strain MIC (µg/mL) Reference
Salicylanilide Derivative 22MRSA0.031–0.062[4]
Trifluoromethyl Bithiazole 8jS. aureus>64[5]

Note: The referenced compounds are structurally related and indicative of the potential of fluorinated and trifluoromethylated scaffolds.

Anti-biofilm Activity

Bacterial biofilms are a major cause of persistent and chronic infections due to their inherent resistance to antibiotics. Compounds that can inhibit biofilm formation or eradicate established biofilms are of significant therapeutic interest.

Experimental Protocol: Crystal Violet Biofilm Assay

  • Biofilm Formation: Grow bacterial cultures in a 96-well plate in the presence of sub-inhibitory concentrations of the test compounds for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with PBS to remove planktonic bacteria.

  • Staining: Stain the adherent biofilms with a 0.1% crystal violet solution for 15 minutes.

  • Destaining and Quantification: Wash away the excess stain and solubilize the bound crystal violet with 30% acetic acid. Measure the absorbance of the solubilized stain at 595 nm.

  • Data Analysis: Calculate the percentage of biofilm inhibition compared to the untreated control.

IV. Structure-Activity Relationship (SAR) and Future Directions

The exploration of the structure-activity relationship is paramount in guiding the optimization of lead compounds. For the this compound scaffold, key areas for derivatization include the sulfonamide nitrogen, allowing for the introduction of a wide array of substituents to probe interactions with biological targets. The strategic positioning of the fluoro and trifluoromethyl groups on the benzene ring is anticipated to significantly influence the pharmacokinetic and pharmacodynamic properties of the derivatives. Future research should focus on synthesizing a diverse library of these compounds and screening them against a broad panel of biological targets to fully elucidate their therapeutic potential.

V. Conclusion

The this compound core is a privileged scaffold with significant potential for the development of novel therapeutics. Its synthetic accessibility and the amenability of the sulfonamide group to derivatization provide a robust platform for medicinal chemistry exploration. The compelling evidence from structurally related compounds suggests that derivatives of this core are likely to exhibit potent anticancer and antimicrobial activities. This guide provides a foundational framework for researchers to embark on the systematic investigation of this promising class of molecules, with the ultimate goal of translating chemical innovation into tangible clinical benefits.

References

In Silico Prediction of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical framework for the in silico prediction of the bioactivity of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document eschews rigid templates in favor of a logical, scientifically-grounded narrative that elucidates not just the "how," but the critical "why" behind each step of the computational workflow. Our approach is rooted in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that every protocol is not only technically accurate but also self-validating.

Introduction: The Rationale for In Silico Bioactivity Prediction

The imperative to accelerate the drug discovery pipeline while mitigating the high costs and attrition rates of traditional screening methodologies has positioned in silico techniques at the forefront of modern pharmaceutical research. Computational approaches, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, offer a rapid and cost-effective means to hypothesize the biological activity of novel chemical entities.

This compound is a small molecule featuring a sulfonamide group, a common pharmacophore known to interact with a variety of biological targets. The presence of fluoro and trifluoromethyl substituents can significantly influence its physicochemical properties, including metabolic stability and binding affinity. This guide will systematically delineate the process of predicting its potential biological targets and quantifying its likely efficacy through established computational methods.

The Overall Predictive Workflow

Our predictive strategy is a multi-faceted approach that integrates target identification, molecular docking, and QSAR modeling. This workflow is designed to provide a holistic view of the compound's potential bioactivity, from identifying likely protein partners to predicting its inhibitory potency.

G cluster_0 Initial Assessment cluster_1 Molecular Docking Simulation cluster_2 QSAR Modeling Compound Characterization Compound Characterization Target Identification Target Identification Compound Characterization->Target Identification Ligand Preparation Ligand Preparation Compound Characterization->Ligand Preparation Protein Preparation Protein Preparation Target Identification->Protein Preparation Data Curation Data Curation Target Identification->Data Curation Docking and Scoring Docking and Scoring Protein Preparation->Docking and Scoring Ligand Preparation->Docking and Scoring Pose Analysis Pose Analysis Docking and Scoring->Pose Analysis Descriptor Calculation Descriptor Calculation Data Curation->Descriptor Calculation Model Building & Validation Model Building & Validation Descriptor Calculation->Model Building & Validation Activity Prediction Activity Prediction Model Building & Validation->Activity Prediction

Caption: A high-level overview of the in silico bioactivity prediction workflow.

Part 1: Target Identification and Ligand Preparation

Identifying Potential Biological Targets

The sulfonamide moiety is a well-established zinc-binding group, making carbonic anhydrases (CAs) a primary class of potential targets[1]. CAs are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer[2]. Specifically, isoforms like CA II, IX, and XII are of significant interest in drug design[3]. For the purpose of this guide, we will focus on these three isoforms as our primary targets.

Sourcing and Preparing the Ligand: this compound

The first step is to obtain the 3D structure of our ligand. Public databases such as PubChem and ZINC are excellent resources for this purpose.

Protocol 1: Ligand Preparation

  • Obtain 3D Structure: Download the 3D structure of this compound (CAS: 1040687-55-5) from a chemical database like PubChem (CID: 53373766) in SDF or MOL2 format.

  • Energy Minimization: To obtain a low-energy and stable conformation, it is crucial to perform energy minimization using a force field like MMFF94. This can be accomplished using software such as Avogadro or the RDKit library in Python. This step ensures that the ligand conformation is sterically favorable for binding.

  • File Format Conversion: For docking with AutoDock Vina, the ligand file must be converted to the PDBQT format. This format includes atomic charges and atom type definitions. This conversion can be done using AutoDock Tools or other compatible software.

Part 2: Molecular Docking Simulations

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. We will use AutoDock Vina, a widely used and validated docking engine.

Preparation of Protein Targets

The quality of the protein structure is paramount for obtaining meaningful docking results. We will source our protein structures from the Protein Data Bank (PDB)[4][5].

Protocol 2: Protein Preparation

  • Select PDB Entries: For our target isoforms, we will use the following PDB entries:

    • Human Carbonic Anhydrase II (hCA II): PDB ID: 3GZ0[6]

    • Human Carbonic Anhydrase IX (hCA IX): PDB ID: 6FE2[7]

    • Human Carbonic Anhydrase XII (hCA XII): PDB ID: 8CO3[8]

  • Clean the PDB File: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. The presence of these molecules can interfere with the docking process.

  • Add Hydrogens: Add polar hydrogens to the protein structure. This is a critical step as hydrogen bonds are key interactions in ligand binding.

  • Assign Charges: Assign partial charges to the protein atoms. For AutoDock Vina, Gasteiger charges are commonly used.

  • Handle the Zinc Cofactor: As carbonic anhydrases are metalloenzymes containing a zinc ion in the active site, it is crucial to handle this cofactor correctly. AutoDock Vina has specific parameters for handling metal ions. Ensure the zinc ion is retained and its coordination geometry is respected during the preparation process.

  • Convert to PDBQT Format: Similar to the ligand, the prepared protein structure must be converted to the PDBQT format.

G Download PDB Download PDB Remove Water & Ligands Remove Water & Ligands Download PDB->Remove Water & Ligands Add Hydrogens Add Hydrogens Remove Water & Ligands->Add Hydrogens Assign Charges Assign Charges Add Hydrogens->Assign Charges Handle Zinc Ion Handle Zinc Ion Assign Charges->Handle Zinc Ion Convert to PDBQT Convert to PDBQT Handle Zinc Ion->Convert to PDBQT Ready for Docking Ready for Docking Convert to PDBQT->Ready for Docking

Caption: Step-by-step workflow for protein preparation for molecular docking.

Defining the Binding Site and Running the Docking Simulation

Protocol 3: Molecular Docking with AutoDock Vina

  • Define the Grid Box: The grid box defines the search space for the docking algorithm. It should encompass the entire active site of the enzyme. For our carbonic anhydrase targets, the grid box should be centered on the catalytic zinc ion. The dimensions of the grid box should be large enough to allow the ligand to move and rotate freely within the active site.

  • Configure Vina: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

  • Run the Docking Simulation: Execute AutoDock Vina using the configuration file. Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

Analysis of Docking Results

The output of a docking simulation provides a wealth of information that requires careful analysis.

  • Binding Affinity: The binding affinity is a measure of the predicted strength of the interaction between the ligand and the protein. A more negative value indicates a stronger predicted binding.

  • Binding Pose: The predicted binding pose reveals the orientation of the ligand in the active site and the specific interactions it forms with the protein residues. Visualization software like PyMOL or ChimeraX is essential for this analysis.

  • Key Interactions: For sulfonamide inhibitors of carbonic anhydrase, the key interaction is the coordination of the sulfonamide group with the active site zinc ion. Other important interactions include hydrogen bonds with active site residues like Thr199 and Thr200, and hydrophobic interactions with residues such as Val121, Phe131, and Leu198[9].

Table 1: Predicted Binding Affinities of this compound

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Carbonic Anhydrase II3GZ0-8.5ZN, HIS94, HIS96, HIS119, THR199, THR200
Carbonic Anhydrase IX6FE2-9.2ZN, HIS94, HIS96, HIS119, THR199, VAL121
Carbonic Anhydrase XII8CO3-8.9ZN, HIS94, HIS96, HIS119, THR199, PHE131

Note: The binding affinities and interacting residues are hypothetical and would be determined by the actual docking simulation.

Part 3: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new compounds based on their structural features.

Data Curation

The foundation of a robust QSAR model is a high-quality dataset. The ChEMBL database is a rich source of curated bioactivity data[1][4][5].

Protocol 4: QSAR Dataset Curation

  • Search ChEMBL: Search the ChEMBL database for inhibitors of human carbonic anhydrase II with reported IC50 or Ki values.

  • Filter and Clean Data:

    • Select compounds with a consistent activity endpoint (e.g., IC50).

    • Remove duplicate entries.

    • Ensure structural diversity within the dataset.

    • Convert the activity values to a logarithmic scale (pIC50 = -log(IC50)).

Molecular Descriptor Calculation

Molecular descriptors are numerical representations of the chemical and physical properties of molecules[10][11][12][13].

Protocol 5: Descriptor Calculation

  • Select Descriptors: Calculate a range of 1D, 2D, and 3D descriptors for each compound in the dataset. These can include:

    • Constitutional descriptors: Molecular weight, number of atoms, etc.

    • Topological descriptors: Connectivity indices, shape indices, etc.

    • Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, etc.

  • Use Descriptor Calculation Software: Software like PaDEL-Descriptor or Mordred can be used to calculate a large number of descriptors.

Model Building and Validation

Protocol 6: QSAR Model Development

  • Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) and a test set. The training set is used to build the model, while the test set is used to evaluate its predictive performance.

  • Model Building: Use a machine learning algorithm, such as multiple linear regression (MLR), partial least squares (PLS), or support vector machines (SVM), to build the QSAR model.

  • Model Validation: The predictive power of the QSAR model must be rigorously validated using statistical metrics such as:

    • Coefficient of determination (R²): A measure of how well the model fits the training data.

    • Cross-validated R² (Q²): A measure of the model's internal predictive ability.

    • R² for the test set (R²_pred): A measure of the model's external predictive ability.

G Curated Dataset Curated Dataset Split Data Split Data Curated Dataset->Split Data Training Set Training Set Split Data->Training Set Test Set Test Set Split Data->Test Set Build Model Build Model Training Set->Build Model Validate Model Validate Model Test Set->Validate Model Build Model->Validate Model Predictive QSAR Model Predictive QSAR Model Validate Model->Predictive QSAR Model

Caption: The workflow for building and validating a QSAR model.

Predicting the Activity of this compound

Once a validated QSAR model is established, the same molecular descriptors calculated for the dataset are computed for this compound. The model can then be used to predict its pIC50 value against the target enzyme.

Table 2: Hypothetical QSAR Model Performance and Prediction

ParameterValue
R² (training set)0.85
Q² (cross-validation)0.75
R²_pred (test set)0.80
Predicted pIC50 for this compound 7.8

Note: These values are for illustrative purposes only.

Conclusion: Synthesizing the In Silico Evidence

This technical guide has outlined a rigorous and comprehensive in silico workflow for predicting the bioactivity of this compound. By integrating target identification, molecular docking, and QSAR modeling, we can generate a robust hypothesis about its potential as a carbonic anhydrase inhibitor. The molecular docking simulations provide insights into the binding mode and affinity, while the QSAR model offers a quantitative prediction of its inhibitory potency.

It is imperative to remember that in silico predictions are hypotheses that must be validated through experimental testing. However, the methodologies detailed in this guide provide a powerful framework for prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.

References

A Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-fluoro-2-(trifluoromethyl)benzenesulfonamide, a fluorinated building block with significant potential in medicinal chemistry. The strategic placement of both a fluorine atom and a trifluoromethyl group on the benzenesulfonamide scaffold imparts unique physicochemical properties that are highly desirable in modern drug design. This document details the synthesis of this compound, explores its chemical properties, and elucidates its application as a key intermediate in the development of novel therapeutic agents, with a particular focus on its potential in creating next-generation anti-inflammatory drugs and URAT1 inhibitors for the treatment of gout.

Introduction: The Strategic Advantage of Fluorination in Benzenesulfonamide Scaffolds

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group (-CF3), in particular, is a powerful modulator of a molecule's electronic and lipophilic character, often leading to improved pharmacokinetic profiles.[1] Benzenesulfonamides are a privileged scaffold found in a wide array of approved drugs, valued for their ability to form key hydrogen bond interactions with biological targets.[2]

This compound combines these features, making it a highly attractive starting material for drug discovery programs. The electron-withdrawing nature of the ortho-trifluoromethyl group and the para-fluoro substituent significantly influences the acidity and reactivity of the sulfonamide moiety, offering a unique tool for fine-tuning interactions with target proteins. This guide will delve into the practical aspects of utilizing this compound, providing researchers with the foundational knowledge to leverage its properties in their own research.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The key steps involve the formation of the corresponding sulfonyl chloride, followed by amination.

Synthesis of the Precursor: 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride

The immediate precursor, 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride, can be synthesized from 4-fluoro-2-(trifluoromethyl)aniline. This aniline derivative is a commercially available starting material.[3] The synthesis proceeds via a diazotization reaction followed by a Sandmeyer-type reaction with sulfur dioxide and a copper catalyst to introduce the sulfonyl chloride group.

Alternatively, direct chlorosulfonation of 4-fluoro-2-(trifluoromethyl)benzene with chlorosulfonic acid is a feasible route.

Experimental Protocol: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride

Materials:

  • 4-Fluoro-2-(trifluoromethyl)aniline[3]

  • Hydrochloric acid

  • Sodium nitrite

  • Sulfur dioxide

  • Copper(I) chloride

  • Glacial acetic acid

  • Diethyl ether

  • Sodium bicarbonate solution

Procedure:

  • Diazotization: 4-Fluoro-2-(trifluoromethyl)aniline is dissolved in a mixture of glacial acetic acid and concentrated hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • Sulfonylation: In a separate flask, a solution of copper(I) chloride in glacial acetic acid is saturated with sulfur dioxide gas. The freshly prepared diazonium salt solution is then added slowly to this mixture, keeping the temperature controlled.

  • Work-up and Isolation: After the addition is complete, the reaction mixture is stirred for a specified time before being poured into ice water. The product is then extracted with diethyl ether. The organic layer is washed with water and saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield crude 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization to afford the pure sulfonyl chloride.

Amination to this compound

The final step to obtain the target sulfonamide is the reaction of the sulfonyl chloride with an ammonia source.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride

  • Ammonium hydroxide or ammonia gas

  • A suitable solvent (e.g., dioxane, tetrahydrofuran)

Procedure:

  • The 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride is dissolved in a suitable solvent and cooled in an ice bath.

  • Concentrated ammonium hydroxide is added dropwise to the solution. Alternatively, ammonia gas can be bubbled through the solution.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • The crude this compound is then purified by recrystallization or column chromatography.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 1040687-55-5
Molecular Formula C₇H₅F₄NO₂S
Molecular Weight 243.18 g/mol
Appearance White to off-white solid
Melting Point 166-168 °C

Applications in Medicinal Chemistry: A Versatile Building Block

This compound is a valuable building block for the synthesis of a variety of biologically active molecules. Its unique substitution pattern allows for the creation of derivatives with tailored properties for specific therapeutic targets.

Pyrazole-Based Anti-inflammatory Agents

A significant application of benzenesulfonamide scaffolds is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain. The blockbuster drug Celecoxib features a pyrazole core attached to a benzenesulfonamide moiety.[4][5][6][7][8] The sulfonamide group is crucial for its binding to the COX-2 enzyme.

The synthesis of pyrazole-sulfonamide conjugates typically involves the reaction of a diketone with a hydrazine-substituted benzenesulfonamide. By analogy, this compound can be converted to its corresponding hydrazine derivative and then reacted with a suitable diketone to generate novel pyrazole-based COX-2 inhibitors. The ortho-trifluoromethyl group is expected to influence the conformation of the molecule and its interaction with the enzyme's active site, potentially leading to enhanced potency or selectivity.

G cluster_0 Synthesis of Pyrazole-Sulfonamide Derivatives Start This compound Step1 Diazotization & Reduction to Hydrazine Start->Step1 NaNO2, HCl then SnCl2 or Na2SO3 Step2 Condensation with a 1,3-Diketone Step1->Step2 R-CO-CH2-CO-R' Product Novel Pyrazole-Based COX-2 Inhibitor Candidate Step2->Product

Caption: Synthetic pathway to novel pyrazole-based COX-2 inhibitors.

URAT1 Inhibitors for the Treatment of Gout

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary cause of gout. The urate transporter 1 (URAT1) is a key protein involved in the reabsorption of uric acid in the kidneys.[9][10] Inhibiting URAT1 is a validated therapeutic strategy to lower serum uric acid levels.[11][12][13] A recent patent has disclosed the use of 2-trifluoromethyl benzenesulfonamide derivatives as potent URAT1 inhibitors.[14]

This precedent strongly suggests that this compound can serve as a crucial starting material for the development of novel URAT1 inhibitors. The sulfonamide nitrogen can be functionalized with various side chains to optimize interactions within the URAT1 binding pocket, with the fluorinated phenyl ring contributing to overall potency and pharmacokinetic properties.

G Uric_Acid Uric Acid in Renal Tubule URAT1 URAT1 Transporter Uric_Acid->URAT1 transport Bloodstream Uric Acid Reabsorption (to Bloodstream) URAT1->Bloodstream Inhibitor Derivative of 4-Fluoro-2-(trifluoromethyl)- benzenesulfonamide Inhibitor->URAT1 inhibition

Caption: Mechanism of action for URAT1 inhibitors derived from the core scaffold.

Conclusion and Future Perspectives

This compound is a strategically designed building block that holds considerable promise for the discovery of new drugs. Its synthesis is achievable from commercially available precursors, and its unique electronic properties make it an ideal candidate for incorporation into established pharmacophores. The potential to develop novel, highly potent, and selective COX-2 inhibitors and URAT1 inhibitors based on this scaffold warrants further investigation. As the demand for therapeutics with improved efficacy and safety profiles continues to grow, the judicious use of fluorinated building blocks like this compound will undoubtedly play a pivotal role in shaping the future of drug discovery.

References

Methodological & Application

Synthesis protocol for 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and In-Depth Protocol for the Synthesis of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Sulfonamides

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds is a cornerstone of rational design. These modifications can profoundly enhance a compound's metabolic stability, membrane permeability, and binding affinity. The target molecule, this compound, is a highly valuable building block that embodies this principle. It serves as a key intermediate for synthesizing a range of biologically active agents, from kinase inhibitors in oncology to novel herbicides.[1][2] The sulfonamide moiety provides a versatile anchor for further chemical elaboration and can act as a bioisostere for carboxylic acids, improving pharmacokinetic profiles.[3][4]

This document provides a comprehensive, two-part synthesis protocol, grounded in established chemical principles. It is designed for researchers and process chemists, offering not just a series of steps, but a detailed rationale for the chosen methodology, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. The first stage involves the conversion of a commercially available aniline precursor into a reactive sulfonyl chloride intermediate. The second stage is the subsequent amination of this intermediate to yield the final sulfonamide product. This approach is a classic and robust method for sulfonamide synthesis.[5][6]

Part I: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride

The cornerstone of this synthesis is the conversion of the starting amine, 4-Fluoro-2-(trifluoromethyl)aniline, into the corresponding sulfonyl chloride. For this transformation, the Sandmeyer-type reaction is the method of choice.[7][8] This reaction involves the diazotization of the primary aromatic amine, followed by a copper-catalyzed reaction with sulfur dioxide to install the sulfonyl chloride group.[9] Modern variations of this protocol often employ stable SO₂ surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), to circumvent the challenges of handling gaseous sulfur dioxide, thereby enhancing operational safety and scalability.[4][9]

Reaction Principle: The Sandmeyer Chlorosulfonylation

The process begins with the formation of an aryl diazonium salt by treating the aniline with a nitrite source (e.g., sodium nitrite or tert-butyl nitrite) in a strong acid. This highly reactive intermediate is then introduced to a solution containing a sulfur dioxide source and a copper(II) catalyst. The copper catalyst facilitates the radical decomposition of the diazonium salt and the subsequent addition of SO₂ and a chloride ion, yielding the desired aryl sulfonyl chloride.

Experimental Workflow: From Aniline to Sulfonyl Chloride

Synthesis_Part_I Aniline 4-Fluoro-2-(trifluoromethyl)aniline Diazonium In situ Diazonium Salt Aniline->Diazonium  1. HCl, t-BuONO  2. Acetonitrile, 0°C to RT SulfonylChloride 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride Diazonium->SulfonylChloride  3. DABSO, CuCl₂  4. Aqueous Work-up

Caption: Workflow for the Sandmeyer chlorosulfonylation.

Materials and Reagents: Part I
ReagentCAS No.Mol. Wt. ( g/mol )Molar Eq.Amount
4-Fluoro-2-(trifluoromethyl)aniline393-39-5179.111.010.0 g (55.8 mmol)
Acetonitrile (MeCN)75-05-841.05-280 mL
Hydrochloric Acid (37% aq.)7647-01-036.462.09.3 mL (111.6 mmol)
DABSO33326-44-6240.280.68.05 g (33.5 mmol)
Copper(II) Chloride (CuCl₂)7447-39-4134.450.050.375 g (2.79 mmol)
tert-Butyl nitrite (t-BuONO)540-80-7103.121.16.7 mL (61.4 mmol)
Ethyl Acetate (EtOAc)141-78-688.11-As needed for extraction
Saturated aq. NH₄ClN/AN/A-As needed for quench
Anhydrous Na₂SO₄7757-82-6142.04-As needed for drying
Step-by-Step Protocol: Part I
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-Fluoro-2-(trifluoromethyl)aniline (1.0 eq.), DABSO (0.6 eq.), copper(II) chloride (0.05 eq.), and acetonitrile (0.2 M solution).

  • Acidification: Add 37% aqueous hydrochloric acid (2.0 eq.) to the mixture. Stir vigorously to ensure homogeneity.

  • Diazotization: Cool the reaction mixture to 0 °C using an ice-water bath. Add tert-butyl nitrite (1.1 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is critical and temperature-sensitive; unstable diazonium intermediates can decompose if the temperature is not controlled.[7]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-18 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Isolation: The resulting crude residue is 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride, which can be used in the next step without further purification or purified by flash column chromatography if necessary.

Part II: Synthesis of this compound

The final step is a nucleophilic substitution reaction where the highly electrophilic sulfonyl chloride is treated with an ammonia source.[10] The use of aqueous ammonium hydroxide is a common, effective, and straightforward method for this transformation. The reaction is typically performed at low temperatures to control its exothermicity.

Reaction Principle: Nucleophilic Acyl Substitution

The lone pair of electrons on the nitrogen atom of ammonia attacks the electron-deficient sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the stable sulfonamide product.

Experimental Workflow: From Sulfonyl Chloride to Sulfonamide

Synthesis_Part_II SulfonylChloride 4-Fluoro-2-(trifluoromethyl)- benzenesulfonyl Chloride Sulfonamide 4-Fluoro-2-(trifluoromethyl)- benzenesulfonamide SulfonylChloride->Sulfonamide  1. Isopropanol, NH₄OH  2. -78°C to RT  3. Recrystallization

Caption: Workflow for the amination of the sulfonyl chloride.

Materials and Reagents: Part II
ReagentCAS No.Mol. Wt. ( g/mol )Molar Eq.Amount
4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride176225-09-5262.611.014.6 g (55.8 mmol, crude)
Isopropanol67-63-060.10-525 mL
Ammonium Hydroxide (28-30% aq.)1336-21-635.04~4.572 mL
Hydrochloric Acid (6M aq.)7647-01-036.46-As needed for quench
Ethyl Acetate141-78-688.11-As needed for extraction/recrystallization
Hexane110-54-386.18-As needed for recrystallization
Step-by-Step Protocol: Part II
  • Reaction Setup: Dissolve the crude 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq.) from Part I in isopropanol in a 1 L round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to manage the exothermic nature of the amination reaction and minimize potential side reactions.

  • Amination: Slowly add the aqueous ammonium hydroxide (~4.5 eq.) to the cold solution over 30 minutes. A precipitate will likely form.

  • Reaction Progression: Stir the resulting slurry for 1 hour at -78 °C, then allow it to warm to room temperature and continue stirring for an additional hour.

  • Quenching and Isolation: Quench the reaction by carefully adding 6M HCl until the solution is acidic. Concentrate the mixture in vacuo to remove the isopropanol.

  • Extraction: Add water to the remaining concentrate and extract the product with ethyl acetate (3 x 150 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexane solvent system to yield this compound as a white to off-white solid.[11]

Self-Validation and Characterization

To ensure the trustworthiness of this protocol, rigorous analytical validation is essential at each stage.

  • Reaction Monitoring: TLC analysis (e.g., using a 3:1 hexane:ethyl acetate mobile phase) should be used to monitor the consumption of starting materials.

  • Structural Confirmation: The identity and purity of the intermediate sulfonyl chloride and the final sulfonamide product should be confirmed using:

    • ¹H and ¹⁹F NMR Spectroscopy: To verify the chemical structure and substitution pattern.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Melting Point (MP): To assess the purity of the final crystalline product. The literature melting point for the final product is 166-168 °C.

References

Application Note: Strategic Derivatization of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide for Medicinal Chemistry Advancement

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The 4-fluoro-2-(trifluoromethyl)benzenesulfonamide core is one such scaffold. Its inherent chemical properties—strong electron-withdrawing groups activating the aromatic ring and an acidic sulfonamide proton—make it a versatile and highly valuable starting point for the synthesis of a diverse array of therapeutic agents.

The strategic placement of the trifluoromethyl (-CF3) group and the fluorine (-F) atom significantly influences the molecule's pharmacokinetic and pharmacodynamic properties. The -CF3 group often enhances metabolic stability and can improve binding affinity by participating in favorable interactions with enzyme active sites. The fluorine atom, positioned para to the sulfonamide, serves as a key handle for nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functionalities. This application note provides a detailed guide to the primary derivatization strategies for this scaffold, complete with actionable protocols and the scientific rationale underpinning these methodologies.

Core Derivatization Strategies

The this compound molecule offers two primary sites for chemical modification: the sulfonamide nitrogen (N-H) and the C4-fluorine on the aromatic ring. A third, indirect strategy involves using the entire molecule as a building block in condensation reactions to form heterocyclic systems.

  • N-Alkylation/Arylation of the Sulfonamide: The acidic proton on the sulfonamide nitrogen can be readily removed by a base, generating a nucleophilic anion that can react with various electrophiles. This is a classical and effective method for modifying the steric and electronic properties of the sulfonamide group, which is often crucial for target engagement.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C4 position is activated towards substitution by the potent electron-withdrawing effects of the adjacent sulfonyl (-SO2NH2) and the ortho-trifluoromethyl groups. This allows for the formation of a new carbon-nucleophile bond, profoundly altering the molecule's structure.

  • Condensation and Cyclization Reactions: The sulfonamide moiety can be part of a larger precursor, such as a hydrazine derivative, which can undergo condensation with dicarbonyl compounds to form complex heterocyclic structures. This is famously demonstrated in the synthesis of COX-2 inhibitors like Celecoxib.[1][2][3]

Diagram 1: Overview of Derivatization Pathways

G cluster_n N-Derivatization cluster_c4 C4-Fluorine Substitution (SNAr) cluster_cyclo Cyclization Precursor start This compound n_alkylation N-Alkyl Derivatives start->n_alkylation R-X, Base n_arylation N-Aryl Derivatives start->n_arylation Ar-B(OH)2, Cu Catalyst c4_ether Aryl Ether Derivatives start->c4_ether Ar-OH, Base c4_amine Aniline Derivatives start->c4_amine R2NH hydrazine Hydrazine Intermediate start->hydrazine Hydrazine Formation pyrazole Diaryl Pyrazole Core (e.g., Celecoxib Analogs) hydrazine->pyrazole Diketone Condensation

Caption: Key derivatization sites on the core scaffold.

Protocol 1: Synthesis of Celecoxib from a Hydrazine Precursor

The most prominent application of this scaffold's derivatives is in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors.[1][3] Celecoxib (SC-58635) is a blockbuster anti-inflammatory drug built from a precursor, 4-hydrazinobenzenesulfonamide, which is then condensed with a trifluoromethylated β-diketone.[1][2][4] This protocol outlines the key cyclization step.

Rationale: The reaction proceeds via a condensation between the hydrazine and the diketone, followed by cyclization and dehydration to form the stable pyrazole ring. Using the hydrochloride salt of the hydrazine in refluxing ethanol favors the formation of the desired 1,5-diarylpyrazole regioisomer over the 1,3-isomer.[2] This regioselectivity is critical for COX-2 inhibitory activity.[2]

Experimental Workflow

G reagents 1. 1-(4-methylphenyl)-4,4,4- trifluorobutane-1,3-dione 2. 4-Sulfamoylphenylhydrazine HCl reaction Combine Reagents in Ethanol reagents->reaction reflux Reflux Mixture (e.g., 3-20 hours) reaction->reflux workup Cool & Concentrate Under Vacuum reflux->workup product Isolate Celecoxib (Filtration/Crystallization) workup->product

Caption: Workflow for the synthesis of Celecoxib.

Step-by-Step Procedure
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq), 4-sulfamoylphenylhydrazine hydrochloride (1.05 eq), and absolute ethanol.[5]

  • Reaction Initiation: Stir the mixture at room temperature to ensure homogeneity.

  • Cyclization: Heat the mixture to reflux (approximately 78 °C) and maintain for 3 to 20 hours.[5][6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the consumption of the starting materials.

  • Work-up and Isolation: After completion, cool the reaction mixture to ambient temperature. Concentrate the solvent under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., isopropanol/water) to yield the pure product, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib).[5]

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and Mass Spectrometry.

Protocol 2: N-Alkylation of Sulfonamides via "Borrowing Hydrogen" Catalysis

Traditional N-alkylation of sulfonamides often relies on alkyl halides, which can be toxic and produce stoichiometric salt waste. A more modern, atom-economical approach is the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" methodology, which uses alcohols as alkylating agents, with water as the only byproduct.[7][8][9] This method is catalyzed by transition metals, such as iridium or manganese.[7][8]

Rationale: The metal catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde in situ. The sulfonamide then condenses with the aldehyde to form an iminic intermediate. Finally, the catalyst returns the hydrogen to this intermediate, reducing it to the N-alkylated product. This process avoids the need for pre-oxidizing the alcohol and uses readily available, benign reagents.[8][9]

Data Summary: Representative N-Alkylation Reactions
EntrySulfonamideAlcohol (R-OH)Catalyst (mol %)BaseYield (%)Reference
1p-ToluenesulfonamideBenzyl alcohol[CpIrCl2]2 (0.25)t-BuOK96[8]
2p-Toluenesulfonamide1-Butanol[CpIrCl2]2 (1.0)t-BuOK83[8]
3BenzenesulfonamideBenzyl alcoholMn(I) PNP Pincer (2.0)t-BuOK96[7]
4MesitylenesulfonamideBenzyl alcoholMn(I) PNP Pincer (2.0)t-BuOK93[7]
Step-by-Step Procedure (Iridium-Catalyzed)
  • Inert Atmosphere: To an oven-dried reaction vessel, add the sulfonamide (e.g., this compound, 1.0 eq), the alcohol (1.1 eq), [Cp*IrCl2]2 (0.25-1.5 mol %), and a strong base such as potassium tert-butoxide (t-BuOK, 5-20 mol %).[8][9]

  • Solvent and Setup: Add anhydrous toluene as the solvent. Seal the vessel and purge with an inert gas (Argon or Nitrogen).

  • Reaction: Heat the mixture under reflux for the required time (typically 12-24 hours), with vigorous stirring.

  • Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated sulfonamide.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of the C4-Fluorine

The SNAr reaction is a powerful tool for C-N and C-O bond formation on this scaffold. The high electrophilicity of the C4 carbon allows the fluorine to be displaced by a wide range of nucleophiles under relatively mild conditions.

Rationale: The mechanism involves two key steps: nucleophilic attack at the carbon bearing the fluorine atom to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of the fluoride leaving group to restore aromaticity.[10] The stability of the Meisenheimer complex is greatly enhanced by the presence of strong electron-withdrawing groups (in this case, -SO2NH2 and -CF3) at the ortho and para positions, which delocalize the negative charge.[10][11]

Step-by-Step Procedure (Amine Nucleophile)
  • Reagent Setup: In a sealed tube or microwave vial, dissolve this compound (1.0 eq) and the desired amine (e.g., morpholine, piperidine, 1.5-2.0 eq) in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2.0 eq) to act as a scavenger for the HF generated.

  • Reaction: Heat the mixture to 80-120 °C for 4-16 hours. Microwave irradiation can often significantly reduce reaction times.

  • Monitoring: Track the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with a suitable organic solvent.

  • Purification: Wash the organic phase, dry it, and concentrate it. Purify the residue via column chromatography to isolate the desired C4-substituted product.

Conclusion

The this compound scaffold is a testament to the power of strategic functionalization in medicinal chemistry. Its derivatization through N-alkylation, nucleophilic aromatic substitution, and as a precursor for heterocyclic synthesis provides access to a vast chemical space. The protocols detailed herein represent robust and field-proven methods for modifying this core, enabling researchers to systematically conduct structure-activity relationship (SAR) studies and develop novel therapeutic candidates with tailored pharmacological profiles.

References

Protocol for incorporating 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide into novel compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Strategic Incorporation of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide in Novel Compound Synthesis

Abstract

The this compound scaffold is a privileged motif in modern medicinal chemistry. The strategic placement of both a fluorine atom and a trifluoromethyl group on the benzenesulfonamide core imparts a unique combination of physicochemical properties that can significantly enhance the therapeutic potential of a lead compound. The trifluoromethyl group often improves metabolic stability, lipophilicity, and binding affinity, while the fluorine atom can modulate pKa and serve as a versatile synthetic handle.[1][2][3][4] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the primary strategies for incorporating this valuable building block into novel molecular architectures. We present detailed, field-proven protocols for both N-functionalization of the sulfonamide and nucleophilic aromatic substitution at the C4-position, complete with mechanistic insights and characterization guidelines.

Introduction: The Strategic Advantage of the 4-Fluoro-2-(trifluoromethyl)phenylsulfonamide Moiety

In the landscape of drug discovery, the sulfonamide functional group is a cornerstone, present in a wide array of antibacterial, anticancer, and anti-inflammatory agents.[5][6] The specific substitution pattern of this compound offers distinct advantages. The trifluoromethyl (CF3) group, a powerful electron-withdrawing moiety, is renowned for its ability to enhance metabolic stability by blocking potential sites of oxidation.[3] It can also increase a molecule's lipophilicity, which can improve membrane permeability and bioavailability.[3]

The fluorine atom at the para-position is not merely a placeholder. Its high electronegativity can influence the acidity of the sulfonamide N-H bond and participate in favorable interactions with biological targets.[2][4] Crucially, it serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a reliable pathway for covalent modification.[7] This dual reactivity—at the sulfonamide nitrogen and the fluorinated carbon—makes this compound a highly versatile building block for creating diverse compound libraries.[8][9]

Physicochemical Properties and Reactivity Profile

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
Molecular Formula C7H5F4NO2S
Molecular Weight 259.18 g/mol -
Appearance White to off-white solid/crystal[8]
Melting Point 179 - 184 °C[8][10]
Storage Store at room temperature, sealed in dry conditions.

Reactivity Analysis: The molecule presents two primary sites for synthetic elaboration:

  • The Sulfonamide N-H bond: The protons on the sulfonamide nitrogen are acidic and can be deprotonated by a suitable base, allowing the nitrogen to act as a nucleophile. This enables a wide range of N-alkylation and N-arylation reactions.

  • The C4-Fluorine bond: The aromatic ring is significantly electron-deficient due to the potent electron-withdrawing effects of the ortho-trifluoromethyl and para-sulfonamide groups. This electronic profile strongly activates the C4 position for Nucleophilic Aromatic Substitution (SNAr), where the fluoride ion acts as the leaving group.[7][11][12]

Synthetic Protocols for Incorporation

We present two robust and widely applicable protocols for integrating the this compound core into target molecules.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is the method of choice for forming a C-N bond between the sulfonamide nitrogen and an aryl (or heteroaryl) halide/triflate. The Buchwald-Hartwig amination is a powerful cross-coupling reaction that has revolutionized C-N bond formation.[13][14]

Causality of Experimental Design: The reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[13] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are critical; they stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to yield the desired product.[14] A base is required to deprotonate the sulfonamide, generating the active nucleophile for the catalytic cycle.[15]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxiAdd Oxidative Addition Complex L_n(Ar)Pd(II)-X Pd0->OxiAdd + Ar-X LigEx Amide Complex L_n(Ar)Pd(II)-NR'SO2R OxiAdd->LigEx + RSO2NHR' - HX RedElim Product Complex LigEx->RedElim Reductive Elimination RedElim->Pd0 - Ar-NR'SO2R Product Ar-NR'SO2R RedElim->Product Reactants Ar-X + RSO2NHR' Reactants->OxiAdd SNAr_Mechanism Start Substrate + Nu- TS1 Transition State 1 Start->TS1 Meisenheimer Meisenheimer Complex (Stabilized Intermediate) TS1->Meisenheimer Addition TS2 Transition State 2 Meisenheimer->TS2 Product Product + F- TS2->Product Elimination

References

Application Notes and Protocols for Reactions Involving 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

4-Fluoro-2-(trifluoromethyl)benzenesulfonamide is a key building block in medicinal chemistry and materials science. Its unique trifluoromethyl group enhances reactivity and solubility in various organic solvents. This compound is widely used in the pharmaceutical industry for synthesizing biologically active molecules, especially in developing new drugs for a range of diseases. The sulfonamide functional group is crucial in medicinal chemistry for optimizing drug efficacy and selectivity by forming strong hydrogen bonds.

The strategic placement of a fluorine atom and a trifluoromethyl group on the benzenesulfonamide scaffold imparts distinct electronic properties, influencing the reactivity of the C-F bond and the acidity of the N-H protons of the sulfonamide group. These features make it an interesting substrate for a variety of cross-coupling reactions, enabling the synthesis of complex molecular architectures.

This guide provides detailed experimental protocols for two of the most powerful and versatile cross-coupling reactions involving this compound: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the construction of C-N bonds. The protocols are based on established methodologies for similar substrates and are intended to serve as a starting point for reaction optimization.

Chemical Properties and Reactivity Profile

This compound is a white to almost white crystalline solid. Key properties are summarized in the table below:

PropertyValue
Molecular Formula C₇H₅F₄NO₂S
Molecular Weight 243.18 g/mol
Melting Point 166-168 °C
CAS Number 1040687-55-5

The reactivity of this compound is primarily dictated by the interplay of its functional groups:

  • The C-F Bond: The fluorine atom at the 4-position is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the adjacent trifluoromethyl and sulfonyl groups can influence the reactivity of this bond.

  • The Sulfonamide N-H Protons: The protons on the sulfonamide nitrogen are acidic and can be deprotonated by a suitable base. This is a key step in N-arylation reactions.

  • The Trifluoromethyl Group: This group significantly impacts the electronic nature of the aromatic ring, enhancing its electrophilicity. It also contributes to the metabolic stability and lipophilicity of the resulting molecules, which is highly desirable in drug design.[1][2]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Sulfonamides

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. In the case of this compound, the C-F bond acts as the electrophilic partner.

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-F bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the fluoride. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine this compound, arylboronic acid, palladium catalyst, ligand, and base in a dry flask. B Purge with inert gas (Ar or N2). A->B C Add degassed solvent. B->C D Heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and quench the reaction. E->F G Extract with an organic solvent. F->G H Wash, dry, and concentrate the organic phase. G->H I Purify the crude product by column chromatography. H->I

Figure 1. General workflow for the Suzuki-Miyaura coupling reaction.

This protocol is a representative procedure and may require optimization for specific substrates.

  • Reaction Setup:

    • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq.).

    • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Under a positive pressure of the inert gas, add an anhydrous, degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio, or toluene). The solvent volume should be sufficient to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction Execution:

    • Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring. The optimal temperature will depend on the specific substrates and catalyst system used.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired biaryl sulfonamide.

The following table provides representative conditions for Suzuki-Miyaura coupling reactions of aryl sulfonates and fluorinated aromatics, which can serve as a starting point for optimizing reactions with this compound.

EntryAryl ElectrophileBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Aryl TosylatePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10095
2Aryl Nonaflate(E)-HeptenyldimethylsilanolPdBr₂ (5)JohnPhos (6)CsFTHF/H₂ORT97
31-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10 (0.44)-K₂CO₃Dioxane/H₂O110>95
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Sulfonamides

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, forming a new C-N bond.[3][4] This reaction is exceptionally versatile and tolerates a wide range of functional groups. For this compound, the C-F bond is the reactive site for coupling with primary or secondary amines.

The catalytic cycle for the Buchwald-Hartwig amination is generally understood to proceed through the following steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-F bond of this compound, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl sulfonamide product is formed via reductive elimination from the palladium center, which regenerates the active Pd(0) catalyst.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine this compound, amine, palladium catalyst, ligand, and base in a dry flask. B Purge with inert gas (Ar or N2). A->B C Add degassed solvent. B->C D Heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and quench the reaction. E->F G Extract with an organic solvent. F->G H Wash, dry, and concentrate the organic phase. G->H I Purify the crude product by column chromatography. H->I

Figure 2. General workflow for the Buchwald-Hartwig amination reaction.

This protocol is a representative procedure and may require optimization for specific substrates.

  • Reaction Setup:

    • In a dry, oven-dried Schlenk flask or sealed tube, combine this compound (1.0 eq.), the primary or secondary amine (1.2-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq.).

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe. The reaction is typically run at a concentration of 0.1-0.5 M.

  • Reaction Execution:

    • Heat the reaction mixture in a preheated oil bath to a temperature between 80-110 °C with vigorous stirring.

    • Monitor the reaction's progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl sulfonamide.

The following table summarizes representative conditions for the Buchwald-Hartwig amination of aryl sulfonates and fluorinated aromatics, which can serve as a guide for optimizing reactions with this compound.

EntryAryl ElectrophileAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Aryl PerfluorooctanesulfonateButylaminePd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃Toluene9066
2Aryl PerfluorooctanesulfonateMorpholinePd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃Toluene9085
31-Chloro-4-(trifluoromethyl)benzene2-AminopyridinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane10083

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. The Suzuki-Miyaura and Buchwald-Hartwig reactions provide powerful and efficient methods for the construction of C-C and C-N bonds, respectively, from this fluorinated substrate. The protocols and data presented in this guide offer a solid foundation for researchers to develop and optimize these important transformations in their own laboratories. The unique electronic properties conferred by the fluoro and trifluoromethyl substituents make this compound and its derivatives of significant interest in the ongoing development of new pharmaceuticals and advanced materials.

References

Application Notes and Protocols for the Quantification of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluoro-2-(trifluoromethyl)benzenesulfonamide is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its physicochemical properties, impacting its reactivity, metabolic stability, and lipophilicity. Accurate and robust analytical methods for the quantification of this compound are therefore essential for ensuring the quality and consistency of starting materials, monitoring reaction progress, and for final product release in research, development, and manufacturing settings.

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of this compound. The methodologies described herein are grounded in established analytical principles and are designed to be validated in accordance with international regulatory guidelines, such as those from the International Council for Harmonisation (ICH)[1][2].

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to the development of effective analytical methods. Key physicochemical properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₇H₅F₄NO₂S[3]
Molecular Weight 243.18 g/mol [3]
CAS Number 1040687-55-5[3]
Melting Point 166-168 °C[3]
Appearance White to off-white solid-
pKa (Sulfonamide) ~9-10 (Predicted)[4][5][6]

High-Performance Liquid Chromatography (HPLC) Method for Quantification

Reversed-phase HPLC with UV detection is the recommended primary method for the quantification of this compound due to its robustness, precision, and wide availability in analytical laboratories.

Rationale for Method Design

The selection of chromatographic conditions is based on the physicochemical properties of the analyte and general principles of reversed-phase chromatography for sulfonamides.

  • Column: A C18 or a phenyl-hexyl stationary phase is recommended. The C18 phase provides general-purpose hydrophobicity suitable for retaining the aromatic ring, while a phenyl-hexyl phase can offer alternative selectivity through π-π interactions with the benzene ring.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is appropriate. The trifluoromethyl group increases the hydrophobicity of the molecule, suggesting that a significant proportion of the organic modifier will be necessary for elution. The inclusion of a buffer, such as phosphate or formate, at a pH below the pKa of the sulfonamide group (around pH 3-4), will ensure that the analyte is in a single, non-ionized form, leading to sharp, symmetrical peaks and reproducible retention times.

  • Detection: UV detection is suitable due to the presence of the aromatic chromophore. An initial investigation of the UV spectrum should be performed to determine the λmax for optimal sensitivity. Based on similar aromatic sulfonamides, a wavelength of approximately 270 nm is a reasonable starting point.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_App Application Dev1 Solubility & UV Scan Dev2 Column & Mobile Phase Screening Dev1->Dev2 Dev3 Optimization (Gradient, Flow, Temp) Dev2->Dev3 Val1 Specificity Dev3->Val1 Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 App1 Sample Analysis Val5->App1 App2 Data Reporting App1->App2

Caption: Workflow for HPLC method development and validation.

Experimental Protocol: HPLC-UV Analysis

1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, deionized)

  • Phosphoric acid or Formic acid (analytical grade)

  • Potassium phosphate monobasic (analytical grade)

2. Instrumentation

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Solutions

  • Mobile Phase A: Prepare a 20 mM phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in a small amount of acetonitrile and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations suitable for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Chromatographic Conditions

ParameterRecommended Starting Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0B: Acetonitrile
Gradient 0-1 min: 40% B1-10 min: 40-80% B10-12 min: 80% B12.1-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (start at 270 nm)

5. Sample Preparation (from a hypothetical tablet formulation)

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a target concentration of the active ingredient into a volumetric flask.

  • Add a volume of diluent equivalent to approximately 70% of the flask volume.

  • Sonicate for 15-20 minutes to ensure complete dissolution of the analyte.

  • Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

  • Mix thoroughly and filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

6. Method Validation The developed method must be validated according to ICH Q2(R1) guidelines[1][2]. The following parameters should be assessed:

  • Specificity: Analyze blank, placebo, and spiked samples to demonstrate that there is no interference at the retention time of the analyte.

  • Linearity: Analyze the working standard solutions in triplicate and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The range should be established based on the linearity data and the intended application of the method.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

For applications requiring higher sensitivity and selectivity, such as the analysis of low levels of the analyte in complex matrices (e.g., biological fluids), an LC-MS/MS method is recommended.

Rationale for LC-MS/MS Method

LC-MS/MS offers superior sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. This is particularly advantageous for complex sample matrices where co-eluting interferences can be a problem for UV detection.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is expected to be efficient for deprotonating the acidic sulfonamide group.

  • Fragmentation: Collision-induced dissociation (CID) will be used to fragment the precursor ion. The trifluoromethyl and sulfonyl groups are likely to influence the fragmentation pattern, and it is essential to identify stable and abundant product ions for selected reaction monitoring (SRM).

Workflow for LC-MS/MS Method Development

LCMS_Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_App Application Dev1 Infusion & Tuning Dev2 Precursor & Product Ion Selection Dev1->Dev2 Dev3 Optimization of MS Parameters Dev2->Dev3 Dev4 LC Method Adaptation Dev3->Dev4 Val1 Selectivity Dev4->Val1 Val2 Linearity & Sensitivity Val1->Val2 Val3 Matrix Effects Val2->Val3 Val4 Recovery & Precision Val3->Val4 App1 Bioanalytical Sample Analysis Val4->App1 App2 Data Interpretation App1->App2

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-fluoro-2-(trifluoromethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this multi-step synthesis. Our focus is on providing practical, experience-driven advice to ensure the highest purity and yield of your target compound.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a common sequence in medicinal chemistry, valued for introducing the fluorinated benzenesulfonamide motif present in many bioactive molecules. The most prevalent synthetic route involves a three-step process starting from 4-fluoro-2-(trifluoromethyl)aniline. Understanding each step is crucial for identifying potential sources of impurities.

Synthetic_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfonyl Chloride Formation (Sandmeyer-type Reaction) cluster_2 Step 3: Amination A 4-Fluoro-2-(trifluoromethyl)aniline B Arenediazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C C 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride B->C SO₂, Cu(I) catalyst D This compound (Final Product) C->D NH₃ or NH₄OH

Caption: Synthetic route to this compound.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues and questions arising during the synthesis, with a focus on impurity identification and mitigation.

Step 1: Diazotization of 4-Fluoro-2-(trifluoromethyl)aniline

Q1: My diazotization reaction mixture turned dark brown/black, and the subsequent reaction gave a low yield of the sulfonyl chloride. What happened?

A1: This often indicates the decomposition of the arenediazonium salt intermediate. These salts are notoriously unstable at elevated temperatures.

  • Causality: The diazonium group is an excellent leaving group (N₂ gas), and decomposition can be initiated by temperatures above 5 °C or exposure to light. This decomposition can lead to a plethora of side products, including phenols (from reaction with water) and biaryl compounds, which will complicate purification in later steps.[1][2]

  • Troubleshooting Protocol:

    • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite and for the duration of the reaction. Use an ice-salt bath for better temperature management.

    • Slow Reagent Addition: Add the pre-cooled aqueous solution of sodium nitrite dropwise to the acidic solution of the aniline.[3] This prevents localized temperature increases.

    • Immediate Use: Use the generated diazonium salt solution immediately in the next step. Do not store it.

Q2: I'm observing an unexpected peak in the HPLC of my crude sulfonyl chloride that corresponds to a hydroxylated species. Where is this coming from?

A2: This is likely 4-fluoro-2-(trifluoromethyl)phenol, a common impurity formed from the reaction of the diazonium salt with water.

  • Causality: Water can act as a nucleophile, attacking the diazonium salt to displace the nitrogen gas and form a phenol. This is a competing side reaction to the desired Sandmeyer-type reaction.

  • Mitigation Strategies:

    • Ensure all reagents and solvents for the subsequent step are ready before starting the diazotization to minimize the time the diazonium salt exists in the aqueous environment.

    • While some water is necessary for the diazotization, avoid excessive dilution.

Step 2: Formation of 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride

Q3: The yield of my sulfonyl chloride is consistently low, and I isolate a significant amount of the starting aniline. What could be the issue?

A3: This points to incomplete diazotization or premature quenching of the diazonium salt.

  • Causality: Insufficient nitrous acid (formed from NaNO₂ and acid) will result in unreacted aniline. The amount of acid used is also critical; typically, 2.5-3 equivalents are required – one to form the aniline salt, one to react with sodium nitrite, and an excess to maintain an acidic environment and prevent the formation of diazoamino compounds.

  • Troubleshooting Protocol:

    • Reagent Stoichiometry: Carefully check the molar equivalents of sodium nitrite and acid relative to the starting aniline. Use a slight excess of sodium nitrite (e.g., 1.05 eq).[3]

    • Acid Concentration: Ensure the hydrochloric or sulfuric acid used is of the appropriate concentration.

    • Purity of Starting Material: Verify the purity of your 4-fluoro-2-(trifluoromethyl)aniline, as impurities can interfere with the reaction.[4]

Q4: My crude product contains biaryl impurities. How are these formed and how can I avoid them?

A4: Biaryl impurities are a hallmark of radical side reactions during the Sandmeyer reaction.[1]

  • Causality: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[2] The intermediate aryl radical can dimerize to form biaryl compounds.

  • Mitigation Strategies:

    • Catalyst Concentration: Ensure an adequate concentration of the copper(I) catalyst is present to efficiently trap the aryl radical and promote the desired substitution.

    • Reaction Conditions: Running the reaction at the recommended temperature is crucial. Deviations can favor side reactions.

Step 3: Amination of 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride

Q5: During the amination step, I'm getting a significant amount of a side product with a mass corresponding to the hydrolysis of the sulfonyl chloride. How can I prevent this?

A5: The side product is likely 4-fluoro-2-(trifluoromethyl)benzenesulfonic acid, resulting from the hydrolysis of the reactive sulfonyl chloride.

  • Causality: Sulfonyl chlorides are highly electrophilic and susceptible to hydrolysis by water. Using aqueous ammonia (ammonium hydroxide) introduces water into the reaction mixture, making hydrolysis a competitive pathway.

  • Troubleshooting Protocol:

    • Anhydrous Conditions: Where possible, use anhydrous ammonia gas bubbled through an appropriate anhydrous solvent (e.g., THF, dioxane) containing the sulfonyl chloride.

    • Low Temperature: If using ammonium hydroxide, perform the reaction at low temperatures (e.g., 0 °C or below) to slow the rate of hydrolysis relative to amination.[5]

    • Excess Ammonia: Use a significant excess of the ammonia source to favor the bimolecular amination reaction over hydrolysis.

Q6: My final product is contaminated with a disulfonated amine (a di-sulfonyl imide). Why does this happen?

A6: This impurity, an N,N-bis(4-fluoro-2-(trifluoromethyl)phenylsulfonyl)amine, can form under certain conditions.

  • Causality: The initially formed sulfonamide still possesses an acidic N-H proton. In the presence of a base, this can be deprotonated to form an anion that can then react with another molecule of the sulfonyl chloride.

  • Mitigation Strategies:

    • Controlled Stoichiometry: Avoid a large excess of the sulfonyl chloride relative to the ammonia source.

    • Reaction Conditions: Adding the sulfonyl chloride slowly to the ammonia solution (inverse addition) can help maintain a high concentration of the amine nucleophile and minimize the formation of the disulfonated product.

III. Impurity Profile and Analytical Characterization

A summary of common impurities, their likely origin, and typical analytical observations is provided below.

Impurity Name Structure Likely Origin Analytical Notes (HPLC-MS/NMR)
4-Fluoro-2-(trifluoromethyl)phenolAr-OHHydrolysis of diazonium saltAppears as a distinct peak in HPLC, often with a shorter retention time than the product. Mass will correspond to C₇H₄F₄O.
Unreacted 4-Fluoro-2-(trifluoromethyl)anilineAr-NH₂Incomplete diazotizationDetected by HPLC-MS. Its presence in the final product indicates insufficient purification.
4,4'-Difluoro-2,2'-bis(trifluoromethyl)biphenylAr-Ar'Dimerization of aryl radical in Sandmeyer reactionHigher molecular weight impurity, often less polar. Can be identified by its characteristic mass spectrum.
4-Fluoro-2-(trifluoromethyl)benzenesulfonic acidAr-SO₃HHydrolysis of sulfonyl chlorideHighly polar, may be difficult to see on reverse-phase HPLC without an appropriate ion-pairing agent. MS will show a mass of [M-H]⁻.
N,N-bis(4-fluoro-2-(trifluoromethyl)phenylsulfonyl)amine(Ar-SO₂)₂NHReaction of sulfonamide with excess sulfonyl chlorideHigh molecular weight impurity. Can be identified by mass spectrometry.

IV. Recommended Analytical Protocols

Protocol 1: In-Process HPLC Monitoring

  • Purpose: To monitor the consumption of starting materials and the formation of intermediates and impurities.

  • Method:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[6]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective.

    • Detection: UV detection at 254 nm.

    • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase, filter, and inject.

Protocol 2: Purity Assessment by HPLC

  • Purpose: To determine the purity of the final this compound.

  • Method:

    • Column: High-resolution C18 or C8 reverse-phase column.[6]

    • Mobile Phase: Isocratic or shallow gradient elution with a mixture of methanol or acetonitrile and water.

    • Sample Preparation: Prepare a solution of the final compound in methanol or acetonitrile (e.g., 1 mg/mL).[7]

    • Analysis: Integrate the peak areas of the main compound and all impurity peaks to calculate the percent purity.[6]

Protocol 3: TLC for Quick Reaction Check

  • Purpose: Rapid, qualitative monitoring of reaction progress.

  • Method:

    • Stationary Phase: Silica gel plates with a fluorescent indicator (F₂₅₄).

    • Mobile Phase: A mixture of ethyl acetate and hexanes is a good starting point. Adjust the ratio to achieve good separation (Rf of the product around 0.3-0.5).

    • Visualization: View under UV light at 254 nm.[6] Staining with potassium permanganate can also be used.

V. Logical Workflow for Troubleshooting

The following diagram illustrates a systematic approach to troubleshooting common issues during the synthesis.

Troubleshooting_Workflow Start Synthesis Issue Identified LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct CheckStep1 Review Diazotization: - Temperature Control? - Reagent Stoichiometry? LowYield->CheckStep1 AnalyzeImpurity Identify Impurity (HPLC-MS, NMR) ImpureProduct->AnalyzeImpurity CheckStep2 Review Sandmeyer Reaction: - Catalyst Activity? - Reaction Time? CheckStep1->CheckStep2 CheckStep3 Review Amination: - Anhydrous Conditions? - Hydrolysis? CheckStep2->CheckStep3 PhenolImpurity Phenol (Ar-OH) Detected? AnalyzeImpurity->PhenolImpurity AnilineImpurity Starting Aniline (Ar-NH₂) Detected? AnalyzeImpurity->AnilineImpurity SulfonicAcidImpurity Sulfonic Acid (Ar-SO₃H) Detected? AnalyzeImpurity->SulfonicAcidImpurity OptimizeStep1 Optimize Diazotization: - Strict Temp. Control (0-5 °C) - Use Diazonium Salt Immediately PhenolImpurity->OptimizeStep1 Yes Purification Refine Purification Protocol (Recrystallization or Chromatography) PhenolImpurity->Purification No OptimizeStep3 Optimize Diazotization: - Check Reagent Purity & Stoichiometry AnilineImpurity->OptimizeStep3 Yes AnilineImpurity->Purification No OptimizeStep2 Optimize Amination: - Use Anhydrous NH₃ - Low Temperature Reaction SulfonicAcidImpurity->OptimizeStep2 Yes SulfonicAcidImpurity->Purification No

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis and optimize your reaction yields.

I. Synthetic Overview & Critical Pathway

The synthesis of this compound is a multi-step process where the formation of the key intermediate, 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride, is often the most challenging stage. The general pathway begins with the diazotization of 4-Fluoro-2-(trifluoromethyl)aniline, followed by a copper-catalyzed Sandmeyer-type chlorosulfonylation, and concludes with ammonolysis to yield the final product. Each step presents unique challenges that can significantly impact the overall yield and purity.

Synthesis_Workflow A 4-Fluoro-2-(trifluoromethyl)aniline B Diazotization (t-BuONO, HCl) A->B Step 1 C Aryl Diazonium Intermediate (Unstable) B->C In situ generation D Sandmeyer Chlorosulfonylation (DABSO, CuCl₂) C->D Step 2 E 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride D->E F Ammonolysis (NH₃ source) E->F Step 3 G Crude Product F->G H Purification (Recrystallization / Chromatography) G->H I This compound H->I

Caption: Overall workflow for the synthesis of this compound.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Question 1: My overall yield is very low. Where should I start investigating?

Answer: A low overall yield is a common issue that requires a systematic approach to diagnose.[1][2] The most critical stage is the formation of the sulfonyl chloride intermediate (Step 2).

  • Initial Checks:

    • Reagent Quality: Ensure all starting materials are pure and dry. The precursor aniline should be of high purity.[2] The sulfonyl chloride intermediate is highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[3][4]

    • Inert Atmosphere: Conduct all steps, particularly the Sandmeyer reaction, under an inert atmosphere (e.g., Nitrogen or Argon) to prevent reagent degradation.[3]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of each step. This will help you pinpoint which stage is failing. If the aniline is consumed but no sulfonyl chloride is formed, the issue lies in the Sandmeyer step. If the sulfonyl chloride forms but the final product yield is low, the problem is in the ammonolysis or purification.

Troubleshooting_Logic A Low Overall Yield? B Monitor reaction by TLC/LC-MS. Which step is failing? A->B C Step 2: Sandmeyer (Low Sulfonyl Chloride) B->C Intermediate not forming D Step 3: Ammonolysis (Low Final Product) B->D Intermediate forms, but final yield low E Check for Hydrolysis (Sulfonic Acid byproduct) C->E F Check Diazotization (Temp Control, Reagent Quality) C->F G Optimize Sandmeyer Conditions (Catalyst, SO₂ Source) C->G H Incomplete Conversion? D->H I Loss during Purification? D->I

Caption: A logic diagram for troubleshooting low yield issues in the synthesis.

Question 2: I suspect the Sandmeyer chlorosulfonylation (Step 2) is failing. How can I improve the yield of 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride?

Answer: This is the most crucial and technically demanding step. The traditional Sandmeyer reaction using gaseous sulfur dioxide is hazardous and often inefficient. Modern protocols offer significant improvements in safety, yield, and reproducibility.

  • Probable Cause 1: Inefficient SO₂ Source.

    • Explanation: Gaseous SO₂ is difficult to handle and its concentration in solution can be inconsistent.

    • Solution: Utilize a stable, solid SO₂ surrogate. DABSO (DABCO-bis(sulfur dioxide)) is an excellent choice as it is a bench-stable, crystalline solid that releases SO₂ under the reaction conditions.[5][6][7] This dramatically improves handling and stoichiometric control.

  • Probable Cause 2: Decomposition of the Diazonium Intermediate.

    • Explanation: Aryl diazonium salts are thermally unstable and can be explosive, especially if isolated. Their decomposition leads to unwanted side products.

    • Solution: Generate the diazonium salt in situ. Modern protocols achieve this by the slow, controlled addition of an alkyl nitrite (e.g., tert-butyl nitrite) to a solution of the aniline, acid, DABSO, and copper catalyst.[6][8] This method avoids the accumulation of the energetic diazonium species, making the process inherently safer.[6][8]

  • Probable Cause 3: Hydrolysis of the Sulfonyl Chloride Product.

    • Explanation: Sulfonyl chlorides readily react with water to form the corresponding sulfonic acid, which cannot be converted to the sulfonamide under standard conditions.[4][9]

    • Solution: While the reaction often uses aqueous HCl, the sulfonyl chloride product's low solubility in water can cause it to precipitate, protecting it from extensive hydrolysis.[10] After the reaction is complete, a rapid workup involving extraction into a non-polar organic solvent is essential. Ensure all organic solvents used are anhydrous.[2][3]

ParameterTraditional MethodRecommended Optimized MethodRationale for Change
SO₂ Source Gaseous SO₂DABSO (solid surrogate)Improved safety, handling, and stoichiometric control.[5][6]
Diazotization Pre-formed diazonium saltIn situ generation via t-BuONOEnhanced safety by avoiding isolation of unstable intermediates.[8]
Catalyst CuCl or CuBrCuCl₂ (5 mol%)Effective catalyst for the Sandmeyer-type reaction.[6]
Solvent Acetic Acid / H₂OAcetonitrile (MeCN)Good solvent for the reactants and facilitates the reaction.[6][8]
Temperature 0-5 °CRoom TemperatureMilder conditions are possible with the optimized in situ protocol.[11]

Question 3: The final ammonolysis step (Step 3) is giving a low yield or a complex mixture. What is going wrong?

Answer: The conversion of the sulfonyl chloride to the sulfonamide is typically a high-yielding reaction, so problems here often relate to reaction conditions or side reactions.

  • Probable Cause 1: Incomplete Reaction.

    • Explanation: The reaction may not have gone to completion due to insufficient ammonia or reaction time.

    • Solution: Use a significant excess of the ammonia source (e.g., concentrated aqueous ammonium hydroxide or ammonia in a solvent like isopropanol). Monitor the reaction by TLC until the starting sulfonyl chloride spot has completely disappeared.

  • Probable Cause 2: Formation of Bis-sulfonylation Byproduct.

    • Explanation: The initially formed sulfonamide can be deprotonated and react with another molecule of the sulfonyl chloride to form a diarylsulfonimide byproduct.

    • Solution: Control the addition of reagents. The best practice is to add the sulfonyl chloride (dissolved in a suitable solvent like THF or Dioxane) slowly and dropwise to a cooled (0 °C), vigorously stirred solution of excess ammonia.[1] This ensures the sulfonyl chloride always encounters a high concentration of ammonia, favoring the formation of the desired primary sulfonamide.

  • Probable Cause 3: Loss During Workup and Purification.

    • Explanation: The product might be partially soluble in the aqueous phase, or the purification method may be inefficient.

    • Solution: After quenching the reaction (e.g., with water or by acidifying with HCl), extract the product multiple times with an organic solvent like ethyl acetate. For purification, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is often effective for obtaining high-purity crystalline material.[12] If the product is an oil or difficult to crystallize, silica gel column chromatography is a reliable alternative.

III. Frequently Asked Questions (FAQs)

  • Q: What is the recommended starting material?

    • A: High-purity 4-Fluoro-2-(trifluoromethyl)aniline is the standard and most direct precursor.

  • Q: What safety precautions are essential?

    • A: The Sandmeyer reaction involves potentially hazardous intermediates. Although modern in situ methods are much safer, the reaction should always be conducted behind a blast shield in a well-ventilated fume hood.[6] Personal protective equipment (lab coat, safety glasses, gloves) is mandatory.

  • Q: Can I use a different catalyst besides copper?

    • A: Copper salts (CuCl, CuBr, CuCl₂) are the classic and most reliable catalysts for the Sandmeyer reaction and its variants.[13] While other transition metals have been explored for similar transformations, copper remains the standard for this specific chlorosulfonylation.

  • Q: My final product is an off-white or yellow solid. How can I decolorize it?

    • A: Minor colored impurities can often be removed by treating a solution of the crude product with a small amount of activated charcoal, followed by hot filtration and recrystallization.[12]

IV. Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride via Sandmeyer-Type Reaction

This protocol is adapted from modern procedures utilizing DABSO for enhanced safety and efficiency.[6][8]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-2-(trifluoromethyl)aniline (1.0 equiv.), DABSO (0.6 equiv.), and CuCl₂ (0.05 equiv.).

  • Inert Atmosphere: Seal the flask and subject it to three nitrogen evacuation/refill cycles.

  • Solvent Addition: Add anhydrous acetonitrile (to achieve a 0.2 M concentration of the aniline).

  • Acidification: Place the flask in a cool water bath (approx. 18-20 °C). Add 37% aqueous HCl (2.0 equiv.) dropwise. A slight exotherm may be observed.

  • Diazotization: After stirring for 10 minutes, add tert-butyl nitrite (1.1 equiv.) dropwise over 15-20 minutes. The reaction color will typically darken.

  • Reaction: Allow the reaction to stir at room temperature for 17-24 hours. Monitor consumption of the aniline by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ice. Extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which can be used directly in the next step or purified by column chromatography if necessary.

Protocol 2: Ammonolysis to this compound

  • Setup: In a separate flask, place a large excess of concentrated aqueous ammonium hydroxide (e.g., 10-20 equivalents) and cool the flask in an ice bath (0 °C).

  • Reagent Addition: Dissolve the crude 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride from Protocol 1 in a minimal amount of a water-miscible solvent like THF or dioxane.

  • Reaction: Add the sulfonyl chloride solution dropwise to the cold, vigorously stirred ammonia solution. A white precipitate of the product should form.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove excess ammonia and salts.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a crystalline solid.

References

Side reactions to avoid when using 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide (CAS: 1040687-55-5). This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and avoid potential side reactions when using this versatile reagent. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the success and integrity of your experiments.

The unique structure of this compound, featuring a highly activated fluoroarene and an acidic sulfonamide proton, makes it a powerful building block. However, this same reactivity profile can lead to specific, and often predictable, side reactions. This guide will address these issues in a direct question-and-answer format, explaining the causality behind each problem and offering robust solutions.

Frequently Asked Questions & Troubleshooting Guides
Q1: I am attempting a nucleophilic aromatic substitution (SNAr) to displace the fluorine atom, but my yields are low and I'm seeing multiple byproducts. What is going wrong?

Answer: This is a common issue that typically stems from the competing reactivity of the sulfonamide N-H group or improper reaction conditions. The benzene ring is highly activated for SNAr due to the strong electron-withdrawing effects of the ortho-trifluoromethyl and para-sulfonamide groups.[1] However, the chosen base and nucleophile can inadvertently react at the sulfonamide nitrogen.

Causality and Mechanism: The SNAr reaction proceeds via a Meisenheimer complex, a process favored on electron-poor aromatic rings.[2] The fluorine atom is an excellent leaving group in this context. The primary competing reaction is the deprotonation of the sulfonamide N-H proton. This proton is acidic and can be removed by the base intended for the SNAr reaction or even by the nucleophile itself. The resulting sulfonamide anion is also a nucleophile and can lead to undesired intermolecular reactions or interfere with your desired pathway.

Troubleshooting and Avoidance Strategies:

  • Choice of Base: Use a mild, non-nucleophilic, and often sterically hindered base. Carbonates (K₂CO₃, Cs₂CO₃) are generally preferred over hydroxides or alkoxides, which can act as competing nucleophiles or promote hydrolysis.

  • Protect the Sulfonamide: In complex syntheses, temporary protection of the sulfonamide nitrogen is the most robust strategy. A Boc or SEM group can be installed and later removed under specific conditions, ensuring the nitrogen is unreactive during the SNAr step.

  • Reaction Temperature: SNAr reactions on activated fluoroarenes are often facile. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize side reactions. Start at room temperature before attempting to heat.

  • Solvent Selection: Use polar aprotic solvents like DMF, DMSO, or THF.[3] These solvents effectively solvate the cation of the base and facilitate the SNAr reaction without participating in it.

Q2: I'm trying to perform an N-alkylation on the sulfonamide group, but I'm getting a significant amount of the N,N-dialkylated product. How can I improve mono-alkylation selectivity?

Answer: The formation of a dialkylated byproduct is a classic challenge when working with primary sulfonamides.[4] After the first alkylation, the remaining N-H proton on the secondary sulfonamide is still acidic enough to be removed, leading to a second alkylation event.

Causality and Mechanism: The reaction proceeds via deprotonation of the sulfonamide to form an anion, which then acts as a nucleophile toward your alkylating agent. Once the mono-alkylated product is formed, it can be deprotonated again by any excess base, creating a new anionic species that reacts with another equivalent of the alkylating agent.

Troubleshooting and Avoidance Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of your reagents. Use of a slight excess (1.0-1.1 equivalents) of the sulfonamide relative to the alkylating agent can help consume the alkylating agent before significant dialkylation occurs.

  • Base Selection: A strong, non-nucleophilic base is required to fully deprotonate the sulfonamide. However, using precisely one equivalent of a strong base like NaH or KHMDS at low temperature can generate the mono-anion in situ before slowly adding one equivalent of the alkylating agent.

  • Alternative Alkylation Methods: Consider alternative methods known to favor mono-alkylation. The Fukuyama-Mitsunobu reaction is a well-established protocol for the selective mono-alkylation of sulfonamides.[4] Alternatively, alkylation with trichloroacetimidates under thermal conditions can also provide good yields of the mono-alkylated product.[5]

Q3: My reaction mixture is turning dark, and upon workup, I am isolating degraded material that appears to be missing the sulfonamide group. What is causing this decomposition?

Answer: This strongly suggests hydrolytic cleavage of the sulfonamide (S-N) bond. While sulfonamides are generally stable, the S-N bond can be cleaved under harsh acidic or basic conditions, particularly with elevated temperatures.[6][7]

Causality and Mechanism: Hydrolysis of sulfonamides is most favorable under acidic conditions.[8][9] The reaction involves protonation of the nitrogen atom, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. This process cleaves the S-N bond, typically yielding a sulfonic acid and an amine.[7][10] While slower, hydrolysis can also occur under strongly basic conditions.[11]

Troubleshooting and Avoidance Strategies:

  • Maintain Neutral pH: Ensure your reaction and workup conditions are kept as close to neutral pH as possible. If an acidic or basic reagent is required, it should be neutralized promptly during the workup.

  • Avoid Strong Aqueous Acids/Bases: Do not use strong aqueous acids (e.g., concentrated HCl) or bases (e.g., NaOH) during the workup, especially if heating is involved. Use milder alternatives like saturated sodium bicarbonate solution for neutralization.

  • Temperature Control: Avoid prolonged heating of the reaction mixture, as higher temperatures accelerate the rate of hydrolysis.[8]

  • Anhydrous Conditions: If your reaction is sensitive to water, ensure all solvents and reagents are anhydrous to prevent hydrolysis from occurring during the reaction itself.

Q4: Is the trifluoromethyl (-CF₃) group a source of side reactions?

Answer: No, under typical synthetic conditions, the trifluoromethyl group is exceptionally stable and unreactive. Its primary role is to act as a potent electron-withdrawing group, which enhances the reactivity of the fluoroarene towards SNAr.

Scientific Rationale: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[12] This high bond energy, combined with the shielding effect of the three fluorine atoms, makes the -CF₃ group highly resistant to chemical, thermal, and metabolic degradation.[12][13][14] Therefore, you should not expect it to participate in side reactions like defluorination or substitution under the conditions used for SNAr or N-alkylation.

Summary of Potential Side Reactions and Solutions
Side Reaction Promoting Conditions Recommended Preventative Measures
Competing N-Deprotonation during SNAr Use of strong, nucleophilic bases (e.g., NaOH, NaOMe); High temperatures.Use mild, non-nucleophilic bases (K₂CO₃, Cs₂CO₃); Protect the sulfonamide group; Run reaction at the lowest effective temperature.
N,N-Dialkylation Excess alkylating agent and/or base; Prolonged reaction times at elevated temperatures.Use precise 1:1 stoichiometry of base and alkylating agent; Add alkylating agent slowly; Consider alternative methods like Fukuyama-Mitsunobu.[4]
Sulfonamide (S-N) Bond Hydrolysis Strong acidic or basic conditions (especially aqueous); High temperatures.[7][8]Maintain neutral pH during reaction and workup; Avoid strong aqueous acids/bases; Minimize reaction temperature and time.
Reaction with Nucleophilic Solvents Use of nucleophilic solvents (e.g., alcohols) at high temperatures.Use non-nucleophilic, polar aprotic solvents (DMF, DMSO, THF, Acetonitrile).
Visualizing Competing Reaction Pathways

The following diagram illustrates the primary desired reactions of this compound and the potential side reactions that can occur from the common starting material.

G cluster_main Starting Material cluster_desired Desired Reactions cluster_side Side Reactions SM 4-Fluoro-2-(trifluoromethyl)- benzenesulfonamide SNAr SNA_r Product (Fluorine Displaced) SM->SNAr + Nucleophile + Mild Base (K₂CO₃) Monoalkyl N-Monoalkylation Product SM->Monoalkyl + Alkyl Halide + Strong Base (NaH) Hydrolysis Hydrolysis Product (S-N Cleavage) SM->Hydrolysis Strong Acid/Base + H₂O, Heat Dialkyl N,N-Dialkylation Byproduct Monoalkyl->Dialkyl + Excess Base + Excess Alkyl Halide

References

Technical Support Center: Optimizing Derivatization of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the derivatization of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for common synthetic transformations involving this versatile building block. The unique electronic properties of this substrate, owing to the strongly electron-withdrawing trifluoromethyl group and the fluorine atom, present both opportunities and challenges in synthesis. This guide aims to provide the expertise and practical insights needed to navigate these challenges successfully.

Frequently Asked Questions (FAQs)

Q1: Why is my N-alkylation of this compound resulting in low yields or no reaction?

A1: The primary challenge in the N-alkylation of this substrate is the reduced nucleophilicity of the sulfonamide nitrogen. The potent electron-withdrawing effects of the ortho-trifluoromethyl and para-fluoro groups significantly lower the pKa of the N-H bond, making deprotonation easier but rendering the resulting anion less reactive.

  • Causality: The sulfonamide anion is stabilized by resonance and the inductive effects of the fluorinated substituents, which reduces its kinetic basicity and nucleophilicity.

  • Troubleshooting:

    • Base Selection: A strong, non-nucleophilic base is crucial. While weaker bases like K₂CO₃ might be insufficient, stronger bases such as NaH, KHMDS, or t-BuOK are often required to ensure complete deprotonation.[1]

    • Solvent Choice: A polar aprotic solvent like DMF or DMSO is generally preferred as it can solvate the cation of the base without interfering with the nucleophile.

    • Alkylating Agent: Highly reactive alkylating agents (e.g., alkyl iodides or triflates) will favor the reaction over less reactive bromides or chlorides.

    • Temperature: Gentle heating (e.g., 50-80 °C) may be necessary to overcome the activation energy barrier, but excessive heat can lead to side reactions.

Q2: I am observing significant amounts of N,N-dialkylation as a side product. How can I improve selectivity for mono-alkylation?

A2: N,N-dialkylation is a common side reaction when the mono-alkylated product can be further deprotonated and react with another equivalent of the alkylating agent.[2]

  • Causality: If a large excess of a strong base and/or alkylating agent is used, the secondary sulfonamide formed after the first alkylation can be deprotonated, leading to a second alkylation.

  • Troubleshooting Strategies:

    • Stoichiometry Control: Use a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents).

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which favors mono-alkylation.[2]

    • Base Stoichiometry: Use a stoichiometric amount of a strong base relative to the sulfonamide.

    • Lower Temperature: Running the reaction at a lower temperature can sometimes increase selectivity by reducing the rate of the second alkylation.[2]

Q3: My Palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig or Suzuki-Miyaura) is sluggish. What factors should I consider for optimization?

A3: The electron-deficient nature of the aryl ring in this compound makes oxidative addition, a key step in the catalytic cycle, more challenging for some coupling partners.[3][4]

  • Causality: The electron-withdrawing groups can decrease the electron density of the aromatic ring, potentially slowing down the oxidative addition of the Pd(0) catalyst.

  • Troubleshooting:

    • Ligand Choice: For Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands like XPhos or SPhos can promote the reaction.[5] For Suzuki coupling, ligands that stabilize the Pd(0) species are beneficial.

    • Catalyst System: Ensure the use of an appropriate palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and that the catalyst is active.

    • Base Selection: The choice of base is critical and depends on the specific coupling reaction. For Buchwald-Hartwig, strong non-nucleophilic bases like NaOt-Bu or LHMDS are common.[4] For Suzuki coupling, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often used to activate the boronic acid.[6]

    • Solvent and Temperature: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, or THF are commonly used. Heating is typically required.[4]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solutions
Low Yield in N-Alkylation Incomplete deprotonation; Low nucleophilicity of sulfonamide anion; Unreactive alkylating agent.Use a stronger base (NaH, KHMDS); Use a more reactive alkylating agent (iodide > bromide > chloride); Increase reaction temperature cautiously.
N,N-Dialkylation Excess base or alkylating agent; High reaction temperature.Use stoichiometric amounts of base; Use a slight excess (1.05-1.1 eq.) of alkylating agent; Add alkylating agent slowly; Lower reaction temperature.[2]
Failure of Buchwald-Hartwig Amination Inactive catalyst; Inappropriate ligand; Incorrect base; Presence of oxygen or moisture.Use a fresh palladium source and ligand; Screen bulky, electron-rich ligands (e.g., XPhos, SPhos)[5]; Use a strong, non-nucleophilic base (e.g., NaOt-Bu); Ensure anhydrous and inert conditions.
Low Conversion in Suzuki Coupling Poor activation of boronic acid; Catalyst inhibition; Steric hindrance.Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄)[6]; Ensure the boronic acid is of high quality; A higher catalyst loading or a more active catalyst system may be needed.
Hydrolysis of Sulfonamide Presence of water in the reaction mixture, especially under basic conditions.Use anhydrous solvents and reagents; Conduct the reaction under an inert atmosphere.
Unexpected Side Products Reaction with solvent (e.g., DMF); Thermal decomposition.Screen alternative solvents; Optimize the reaction temperature to the lowest effective level.

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol provides a general starting point for the N-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq.).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • If the reaction is sluggish, gently heat to 50 °C.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination with this compound

This protocol outlines a general procedure for the palladium-catalyzed C-N cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • This compound

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and NaOt-Bu (1.4 eq.).

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.02 eq.) and XPhos (0.04 eq.) in anhydrous toluene.

  • Add the catalyst premix to the Schlenk tube under an argon atmosphere.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Logic for Low Yield in N-Alkylation

low_yield_troubleshooting start Low Yield in N-Alkylation check_deprotonation Is Deprotonation Complete? (Check with deuterated quench) start->check_deprotonation check_nucleophilicity Is the Anion Sufficiently Nucleophilic? check_deprotonation->check_nucleophilicity Yes optimize_base Use Stronger Base (e.g., NaH, KHMDS) check_deprotonation->optimize_base No check_alkylating_agent Is the Alkylating Agent Reactive Enough? check_nucleophilicity->check_alkylating_agent Yes optimize_conditions Optimize Reaction Conditions check_nucleophilicity->optimize_conditions No check_alkylating_agent->optimize_conditions Yes use_better_leaving_group Use Alkyl Iodide or Triflate check_alkylating_agent->use_better_leaving_group No increase_temp Heat to 50-80 °C optimize_conditions->increase_temp Increase Temperature change_solvent Use DMF or DMSO optimize_conditions->change_solvent Change Solvent solution Improved Yield optimize_base->check_deprotonation use_better_leaving_group->check_alkylating_agent increase_temp->solution change_solvent->solution

Caption: Troubleshooting workflow for low yields in N-alkylation reactions.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n pd2_complex L_n(Ar)Pd(II)-X pd0->pd2_complex Oxidative Addition oxidative_addition Oxidative Addition (Ar-X) amine_complex L_n(Ar)Pd(II)-NHR₂ pd2_complex->amine_complex Amine Coordination ligand_exchange Ligand Exchange (R₂NH) amido_complex L_n(Ar)Pd(II)-NR₂ amine_complex->amido_complex Deprotonation (Base) deprotonation Deprotonation (Base) HX_Base H-Base⁺ X⁻ deprotonation->HX_Base amido_complex->pd0 Reductive Elimination reductive_elimination Reductive Elimination ArNR2 Ar-NR₂ reductive_elimination->ArNR2 ArX Ar-X ArX->oxidative_addition R2NH R₂NH R2NH->ligand_exchange

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Crystallization of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of this compound. Our approach is rooted in fundamental scientific principles to empower you to make informed decisions and optimize your crystallization processes.

Introduction

This compound is a versatile building block in medicinal chemistry.[1] Its structural features, including the sulfonamide group, a trifluoromethyl group, and a fluorine atom, contribute to its unique physicochemical properties, which can present challenges during crystallization.[1][2] Common issues include "oiling out," poor crystal quality, low yield, and the potential for polymorphism.[3][4] This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A1: Understanding and Resolving "Oiling Out"

"Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid (an "oil") rather than a solid.[3][5] This is often a result of the compound's melting point being lower than the temperature of the supersaturated solution or when supersaturation is achieved too rapidly.[6][7] The presence of impurities can also lower the melting point of the solid, contributing to this issue.[6][7]

Causality: The trifluoromethyl and fluoro groups on the benzene ring can lead to complex intermolecular interactions, potentially lowering the melting point compared to unsubstituted benzenesulfonamide.[1] The melting point for this compound is reported to be in the range of 166-168°C.[8]

Troubleshooting Workflow for Oiling Out:

G start Oiling Out Observed check_mp Is solution temperature > impure compound's melting point? start->check_mp check_kinetics Was supersaturation achieved too quickly? check_mp->check_kinetics No reheat Solution 1: Reheat & Dilute Add more of the 'good' solvent to redissolve the oil. check_mp->reheat Yes (Melting Point Depression) check_solvent Is the solvent choice appropriate? check_kinetics->check_solvent No slow_cool Solution 2: Slow Cooling Cool the solution very slowly. Insulate the flask. check_kinetics->slow_cool Yes (Kinetic Hindrance) change_solvent Solution 4: Change Solvent System - Choose a solvent with a lower boiling point. - Use a co-solvent or anti-solvent system. check_solvent->change_solvent No (Poor Solute-Solvent Interaction) remove_impurities Solution 5: Remove Impurities Consider activated charcoal treatment. check_solvent->remove_impurities Yes reheat->check_kinetics seed Solution 3: Introduce Seed Crystals Add seeds in the metastable zone. slow_cool->seed success Successful Crystallization seed->success change_solvent->success remove_impurities->success

Caption: Troubleshooting workflow for addressing oiling out events.

Detailed Protocols:

  • Reheat and Dilute: If oiling out occurs, place the flask back on the heat source and add more of the primary solvent to reduce the supersaturation level.[6][9]

  • Slow Cooling: Rapid cooling often leads to high supersaturation, favoring oiling out.[3] Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator. Insulating the flask can help.[3]

  • Seeding: Introducing a small, pure crystal of the compound (a seed crystal) can encourage nucleation and growth of the solid phase.[9]

  • Solvent System Modification: Consider a solvent in which the compound is less soluble at higher temperatures or a co-solvent system.[9]

Q2: The crystals I've obtained are very small/needle-like and difficult to handle. How can I grow larger crystals?

A2: Controlling Crystal Habit

Crystal morphology is influenced by factors such as the solvent, cooling rate, and impurities.[10][11] Rapid crystallization often leads to the formation of small or needle-like crystals.[6]

Causality: The strong hydrogen bonding capabilities of the sulfonamide group can lead to rapid, one-dimensional growth, resulting in needles.[12][13] The solvent's interaction with different crystal faces can either promote or inhibit growth in certain directions.[11]

Strategies for Larger Crystals:

StrategyRationaleProtocol
Slower Cooling Rate Allows for more ordered incorporation of molecules into the crystal lattice.[6]1. Dissolve the compound in the minimum amount of a suitable hot solvent. 2. Insulate the flask to ensure slow cooling to room temperature. 3. Once at room temperature, transfer to a refrigerator, and then a freezer.
Solvent System Optimization Different solvents can alter the crystal habit by selectively adsorbing to certain crystal faces.[10][11]Experiment with a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene). A co-solvent system can also be effective.[14]
Reduced Supersaturation Lowering the degree of supersaturation can slow down the nucleation rate, allowing for the growth of fewer, larger crystals.Use a slightly larger volume of solvent than the minimum required for dissolution at high temperature.
Q3: I'm concerned about polymorphism. How can I identify and control different polymorphic forms?

A3: Understanding and Managing Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[4][12] Different polymorphs can have different physical properties, such as solubility and melting point. Sulfonamides are known to exhibit polymorphism.[4][12][13]

Causality: The flexibility of the sulfonamide group and the potential for different hydrogen bonding arrangements are key drivers for polymorphism in this class of compounds.[4][12][13]

Screening for and Controlling Polymorphs:

  • Vary Crystallization Conditions: Crystallize the compound from a variety of solvents, at different cooling rates, and at different temperatures.

  • Characterization Techniques: Use techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy to identify different polymorphic forms.[15][16]

G start Crude 4-Fluoro-2-(trifluoromethyl) benzenesulfonamide solvent_screening Solvent Screening (e.g., Ethanol, IPA, Ethyl Acetate, Toluene) start->solvent_screening cooling_screening Cooling Rate Screening (Fast, Medium, Slow) start->cooling_screening polymorph_a Polymorph A solvent_screening->polymorph_a polymorph_b Polymorph B solvent_screening->polymorph_b polymorph_c Polymorph C cooling_screening->polymorph_c characterization Characterization (PXRD, DSC, IR) polymorph_a->characterization polymorph_b->characterization polymorph_c->characterization

Caption: A workflow for polymorphic screening.

Q4: My crystallization yield is consistently low. What steps can I take to improve it?

A4: Maximizing Crystallization Yield

A low yield can be due to several factors, including using too much solvent or incomplete precipitation.[9]

Strategies to Improve Yield:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the compound.[9]

  • Optimize Cooling: Ensure the solution is cooled to a sufficiently low temperature to maximize the amount of product that crystallizes out of the solution. An ice bath or freezer can be used after initial cooling to room temperature.[3]

  • Anti-Solvent Addition: Consider the use of an anti-solvent (a solvent in which the compound is insoluble) to induce further precipitation. The anti-solvent should be miscible with the primary solvent.

  • Mother Liquor Concentration: After the first crop of crystals is collected, the remaining solution (mother liquor) can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals.[9]

Conclusion

Successful crystallization of this compound requires a systematic approach to troubleshooting. By understanding the underlying principles of crystallization and the specific properties of this molecule, researchers can effectively address challenges such as oiling out, poor crystal morphology, polymorphism, and low yield. This guide provides a framework for rational decision-making to achieve high-quality crystalline material.

References

Degradation pathways of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide under stress conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers. This guide serves as a dedicated resource for understanding and troubleshooting the stress-testing and forced degradation of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying chemical logic to help you anticipate degradation pathways, solve common experimental issues, and ensure the integrity of your stability-indicating methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary stress conditions I should test for this compound according to regulatory guidelines?

A1: According to the International Council for Harmonisation (ICH) Q1A(R2) guideline, forced degradation studies should expose the drug substance to a variety of stress conditions to identify potential degradation products.[1][2][3] For this compound, a comprehensive study should include:

  • Hydrolysis: Across a range of pH values (e.g., acidic, neutral, and basic conditions).

  • Oxidation: Using a common oxidizing agent like hydrogen peroxide.

  • Photolysis: Exposure to controlled light sources that emit both UV and visible light, as specified in ICH Q1B.[4][5][6]

  • Thermal Degradation: Elevated temperatures, typically tested in solid and solution states.

The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify byproducts without completely destroying the parent molecule.[1][7]

Q2: Based on its chemical structure, what are the most probable degradation pathways?

A2: The structure of this compound has several key features that dictate its stability:

  • Sulfonamide (S-N) Bond: This is often the most labile site in related molecules and is susceptible to hydrolytic cleavage.[8][9]

  • Aryl Carbon-Sulfur (C-S) Bond: While stronger than the S-N bond, cleavage here is another potential hydrolytic pathway.

  • Aromatic Ring: The ring itself is electron-deficient due to the strongly withdrawing fluoro and trifluoromethyl groups. This generally increases its stability against electrophilic attack but may make it susceptible to nucleophilic attack under harsh conditions.

  • Carbon-Fluorine (C-F) Bonds: The bonds within the trifluoromethyl group (-CF₃) and the aryl-fluoride bond are very strong and exceptionally stable against metabolic and chemical degradation.[10][11] Cleavage is unlikely under standard stress conditions.

Therefore, the primary anticipated degradation pathway is the hydrolysis of the sulfonamide bond.

Q3: I am observing very little to no degradation under standard hydrolytic conditions (e.g., 0.1 M HCl or 0.1 M NaOH at 60°C). Is this expected?

A3: Yes, this is plausible. The high electronegativity of the trifluoromethyl group significantly deactivates the aromatic ring, making it less prone to reactions that would facilitate C-S bond cleavage.[10] While the S-N bond in the sulfonamide moiety is the most likely point of attack, its stability can vary. If you are not seeing degradation, it indicates the molecule is intrinsically stable under those conditions. More forcing conditions (higher temperature, longer duration, or stronger acid/base) may be required to achieve the target 5-20% degradation.

Troubleshooting Guide 1: Hydrolytic Degradation

Problem: "My initial hydrolytic stress test (0.1 M HCl and 0.1 M NaOH, 80°C, 24h) shows <2% degradation. How can I generate sufficient degradants to validate my analytical method?"

Analysis and Scientific Rationale: The observed stability is due to the strong electron-withdrawing nature of the -CF₃ and -F substituents, which strengthen the C-S bond. The primary degradation route will likely be the hydrolysis of the S-N bond to form 4-fluoro-2-(trifluoromethyl)benzenesulfonic acid. To achieve this, the reaction conditions must be intensified.

Recommended Protocol for Enhanced Hydrolysis:

  • Preparation: Prepare three solutions of the compound (~1 mg/mL) in:

    • 0.5 M HCl

    • Purified Water (for control)

    • 0.5 M NaOH

  • Incubation: Place sealed vials of each solution in a thermostatically controlled oven or water bath at 90°C. Place a "dark" control, protected from light, alongside the samples.

  • Time Points: Withdraw aliquots at 0, 12, 24, 48, and 72 hours.

  • Quenching: Immediately neutralize the acidic and basic samples to halt the degradation reaction before analysis. For example, cool the sample to room temperature and add an equimolar amount of base or acid.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV method.[12]

Expected Outcome & Data Interpretation: You should observe a time-dependent decrease in the parent compound peak and the emergence of a more polar degradant peak.

Hypothetical Data Table:

Stress Condition Time (h) Parent Compound Remaining (%) Degradant 1 (%) Mass Balance (%)
0.5 M HCl @ 90°C 0 100.0 0.0 100.0
24 91.2 8.6 99.8
48 83.5 16.3 99.8
72 75.1 24.5 99.6
0.5 M NaOH @ 90°C 0 100.0 0.0 100.0
24 95.8 4.1 99.9
48 90.7 9.0 99.7

| | 72 | 84.9 | 14.8 | 99.7 |

Proposed Hydrolytic Degradation Pathway

Caption: Proposed hydrolytic cleavage of the sulfonamide bond.

Troubleshooting Guide 2: Oxidative Degradation

Problem: "After treatment with 6% H₂O₂ at room temperature, my chromatogram shows multiple small peaks, and the mass balance is poor (~85%). I cannot confidently identify the primary degradant."

Analysis and Scientific Rationale: While the electron-deficient aromatic ring is somewhat resistant to oxidation, harsh conditions can lead to complex reaction pathways, including hydroxylation or even ring-opening, resulting in multiple minor products.[13][14][15] Poor mass balance suggests that some degradants may lack a UV chromophore or be too volatile for standard HPLC analysis.

Recommended Workflow for Investigating Oxidative Degradation:

Oxidative_Workflow start Problem: Poor mass balance in oxidative stress study step1 Step 1: Repeat with Milder Conditions (e.g., 1-3% H₂O₂, controlled temp) start->step1 step2 Step 2: Use Universal Detector (LC-MS, CAD, or ELSD) in parallel with UV step1->step2 step3 Step 3: Analyze Headspace (GC-MS) for volatile products step2->step3 decision Is mass balance >98%? step3->decision outcome1 Outcome A: Yes Primary non-chromophoric degradant identified decision->outcome1 Yes outcome2 Outcome B: No Consider advanced degradation (e.g., ring opening) decision->outcome2 No characterize Characterize major degradants (LC-MS/MS, NMR) outcome1->characterize

Caption: Workflow for troubleshooting oxidative degradation studies.

Experimental Protocol for Controlled Oxidation:

  • Reaction Setup: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water). Prepare samples with 1% and 3% H₂O₂. Include a control sample without H₂O₂.

  • Incubation: Store all samples at a controlled room temperature (25°C), protected from light.

  • Analysis: Analyze samples at 2, 6, and 24 hours.

  • Detection: Use an HPLC system coupled with both a PDA/UV detector and a mass spectrometer (LC-MS).[16][17] This allows for the detection of compounds with and without a strong UV chromophore.

  • Mass Balance Calculation: Calculate mass balance by summing the area percent of the parent peak and all degradant peaks from the MS total ion chromatogram (TIC) or a universal detector like a CAD.

Troubleshooting Guide 3: Photostability

Problem: "My photostability study, conducted according to ICH Q1B, resulted in a slight color change and the appearance of a new minor peak in my HPLC that is difficult to characterize."

Analysis and Scientific Rationale: Photostability testing exposes the compound to high-intensity light to assess its potential for degradation upon light exposure.[4][5][18] While the C-F and C-CF₃ bonds are photochemically stable, the aromatic ring system can still absorb UV energy. This can sometimes lead to subtle changes, such as the formation of positional isomers or radical-mediated byproducts. A color change often indicates the formation of a new chromophore.

Protocol for ICH Q1B Photostability Testing:

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a chemically inert, transparent dish.

    • Solution State: Prepare a solution (~1 mg/mL) in a photochemically inert solvent and place it in a quartz cuvette or other transparent container.

    • Dark Control: Prepare an identical set of samples and wrap them completely in aluminum foil.

  • Exposure: Place the test and control samples in a validated photostability chamber. Expose them to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5][19]

  • Analysis: After exposure, compare the test samples to the dark controls. Analyze by HPLC for any new peaks. Use spectroscopy (UV-Vis) to assess changes in color or absorbance.

  • Identification: For any significant degradant (>0.5%), use LC-MS/MS to obtain fragmentation data to help elucidate its structure. The mass may be identical to the parent (isomerization) or show a slight modification.

References

How to handle and store 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide safely

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for robust, safety-forward guidance, this Technical Support Center provides researchers, scientists, and drug development professionals with a definitive resource for the safe handling and storage of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide. As a Senior Application Scientist, my focus extends beyond mere procedural instruction to instill a deep understanding of the why behind each safety measure, ensuring that every protocol is a self-validating system for risk mitigation in your critical research endeavors.

Technical Support Bulletin: this compound

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to directly address the practical challenges and safety considerations you may encounter.

Part 1: Compound Identification and Hazard Assessment (FAQs)

Question: What is this compound and what are its primary applications?

Answer: this compound (CAS No. 1040687-55-5) is a fluorinated organic compound.[1] Structurally, it belongs to the benzenesulfonamide class, which is a cornerstone in medicinal chemistry.[2][3] The presence of both a fluorine atom and a trifluoromethyl group significantly influences its chemical properties, such as stability and biological activity.[4] Consequently, it serves as a crucial building block in the synthesis of novel pharmaceutical and agrochemical agents.[4][5]

Property Value
CAS Number 1040687-55-5[1]
Molecular Formula C₇H₅F₄NO₂S[1]
Molecular Weight 243.18 g/mol [1]
Appearance White to off-white crystalline powder[4]
Melting Point 166-168 °C[1]

Question: What are the primary hazards associated with this compound?

Answer: The primary hazard identified for this compound is that it is an irritant .[1] Based on the safety data for analogous sulfonamide compounds, exposure can cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled as a dust.[6][7]

Hazard Summary (Based on Analogous Compounds)

Classification Hazard Statement Pictogram
Skin IrritationH315: Causes skin irritation[6]GHS07 (Exclamation Mark)
Eye IrritationH319: Causes serious eye irritation[6]GHS07 (Exclamation Mark)
Specific Target Organ ToxicityH335: May cause respiratory irritation[6]GHS07 (Exclamation Mark)

It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to mitigate these risks.

Part 2: Safe Handling and Personal Protective Equipment (PPE)

Question: What is the mandatory PPE for handling this powdered chemical?

Answer: A multi-layered PPE approach is essential to create a barrier between you and the chemical.[8][9] The minimum required PPE includes:

  • Eye and Face Protection: Chemical safety goggles are mandatory.[6][7] If there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[10] Always inspect gloves for tears or punctures before use and wash your hands thoroughly after removing them.[6]

  • Body Protection: A standard laboratory coat is required to protect against skin contact.[10] For larger quantities, consider disposable coveralls for added protection.[9]

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[11][12] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved N95 or higher-rated particulate respirator is necessary.[6][13]

Causality: The trifluoromethyl and sulfonamide moieties can cause irritation upon contact with skin, eyes, or the respiratory tract.[6] The use of comprehensive PPE is a non-negotiable control measure to prevent these adverse health effects.

PPE_Workflow cluster_0 PPE Selection Logic cluster_1 Minimum Required PPE start Handling This compound? eng_controls Use Engineering Controls (Chemical Fume Hood) start->eng_controls Always ppe_required Wear Mandatory PPE eng_controls->ppe_required In addition to controls eye Eye Protection (Goggles/Face Shield) ppe_required->eye hand Hand Protection (Nitrile Gloves) ppe_required->hand body Body Protection (Lab Coat) ppe_required->body resp Respiratory Protection (Use Fume Hood or Respirator) ppe_required->resp

Caption: PPE selection workflow for handling the compound.

Part 3: Storage and Stability Troubleshooting

Question: What are the correct storage conditions for this compound?

Answer: Proper storage is critical for maintaining the chemical's integrity and ensuring safety.

Recommended Storage Protocol

Parameter Condition Rationale
Temperature Room Temperature[4]Avoids exposure to excessive heat which could lead to thermal decomposition.[6]
Atmosphere Store in a dry, well-ventilated area.[6][14]Sulfonamides can be sensitive to moisture; a dry environment prevents potential degradation.
Container Keep container tightly closed.[6][14]Prevents contamination and absorption of atmospheric moisture.
Incompatibilities Strong oxidizing agents, strong acids, strong reducing agents.[6][11]Prevents potentially hazardous chemical reactions.

Question: I noticed the powder has clumped together or changed color. Is it still usable?

Answer: Clumping or discoloration is a potential indicator of degradation, likely due to moisture absorption or exposure to contaminants. While some sulfonamides show stability decreases in frozen storage over months, clumping at room temperature suggests improper sealing.[15] It is highly recommended to discard the reagent if its physical appearance has changed, as the purity is compromised. Using a degraded reagent can lead to failed experiments and uninterpretable results. Always perform a quality control check (e.g., melting point determination) if you suspect degradation.[1][4]

Part 4: Emergency Procedures and Waste Disposal

Question: What is the correct procedure for cleaning up a small spill?

Answer: For a small spill (a few grams) in a controlled laboratory setting, follow this protocol. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Spill Cleanup Protocol

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Before cleanup, ensure you are wearing the full mandatory PPE described in Part 2, including respiratory protection.[6]

  • Prevent Dust Generation: Do NOT dry sweep the spilled powder. This will aerosolize the irritant particles.[6]

  • Contain and Absorb: Gently cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[12]

  • Collect Waste: Carefully sweep or scoop the mixture into a clearly labeled, sealable container for hazardous waste.[11]

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the hazardous waste container.

  • Dispose: Seal the container and dispose of it according to your institution's hazardous chemical waste procedures.[6][7]

Spill_Response cluster_main Spill Response Workflow spill Small Spill Detected alert 1. Alert Others spill->alert ppe 2. Don Full PPE (incl. Respirator) alert->ppe contain 3. Cover with Inert Material (No Dry Sweeping!) ppe->contain collect 4. Scoop into Labeled Hazardous Waste Container contain->collect decon 5. Decontaminate Area collect->decon dispose 6. Dispose of Waste via EHS decon->dispose end Cleanup Complete dispose->end

Caption: Logical flow for responding to a small chemical spill.

Question: How do I dispose of expired or unused this compound?

Answer: This compound must be disposed of as hazardous chemical waste. Do not pour it down the drain or mix it with general laboratory trash.[12] It should be placed in its original or a suitable, clearly labeled container.[16] The final disposal must be handled by a licensed waste disposal company or your institution's EHS department, often via incineration in a facility equipped with afterburners and scrubbers to handle the fluorine and sulfur content.[6]

References

Resolving poor solubility issues with 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with the poor aqueous solubility of this compound. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Physicochemical Properties Overview

Understanding the fundamental properties of this compound is the first step in troubleshooting solubility issues. The molecule's structure, characterized by a sulfonamide group and two strongly electron-withdrawing groups (fluorine and trifluoromethyl), dictates its behavior in various solvents.

PropertyValue / ObservationImpact on Solubility
Molecular Formula C₇H₅F₄NO₂S-
Molecular Weight 243.18 g/mol [1][2]-
Appearance White to off-white solid/crystal[2]High crystal lattice energy can contribute to poor solubility.
Melting Point ~166-168 °C[2]A high melting point often correlates with lower solubility.
Key Functional Groups Sulfonamide (-SO₂NH₂)The proton on the sulfonamide nitrogen is acidic. Deprotonation at basic pH yields a soluble anion.
Trifluoromethyl (-CF₃)Highly lipophilic, increases LogP and decreases aqueous solubility.
Predicted pKa ~7-9The electron-withdrawing -CF₃ and -F groups significantly lower the pKa compared to simple benzenesulfonamides (pKa ~10), making the proton more acidic. Solubility will dramatically increase at pH values above this pKa.
Predicted Solubility Very low in neutral waterThe un-ionized form is hydrophobic and sparingly soluble.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in neutral aqueous buffers like PBS (pH 7.4)?

A: The primary reason is its chemical nature. In its neutral, un-ionized state, the molecule is hydrophobic due to the aromatic ring and the trifluoromethyl group.[4] Sulfonamides are generally sparingly soluble substances.[5] While the sulfonamide group can participate in hydrogen bonding, its overall contribution is outweighed by the molecule's lipophilicity at neutral pH.

Q2: What is the best solvent to prepare a stock solution?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM). Other water-miscible organic solvents such as ethanol, N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMA) can also be used.[6]

Q3: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer. What is happening?

A: This is a classic phenomenon known as "solvent-shifting precipitation."[7] The compound is highly soluble in the 100% organic environment of your DMSO stock. When this is rapidly diluted into an aqueous buffer, the solvent environment abruptly shifts polarity. The compound's solubility limit in the final, predominantly aqueous solution is much lower, causing it to crash out.[7]

In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a detailed question-and-answer format, focusing on the causality behind each troubleshooting step.

Issue 1: Immediate Precipitation Upon Dilution

Q: I followed the advice to make a DMSO stock, but it precipitates instantly in my buffer. How can I prevent this?

A: The key is to control the dilution process to avoid creating localized areas of supersaturation.

  • Causality: When a drop of concentrated DMSO stock enters the aqueous buffer, the DMSO rapidly disperses. The compound, now exposed to a high-water environment, is far above its solubility limit and immediately precipitates before it can be evenly dispersed in the bulk solution.

  • Solution:

    • Reverse the Addition: Instead of adding the stock to the buffer, add the small volume of DMSO stock to the side of an empty tube first. Then, add the aqueous buffer all at once while vigorously vortexing. This promotes rapid mixing.

    • Drop-wise Addition with Vortexing: Add the DMSO stock solution very slowly, drop-by-drop, directly into the vortex of the rapidly stirring or vortexing aqueous buffer.[7] This ensures the compound disperses quickly in the full volume of the final solution, preventing localized concentrations from exceeding the solubility limit.

    • Lower the Final Concentration: Your target concentration may simply be above the compound's kinetic solubility limit in that specific buffer. Try preparing a more dilute solution.[7]

Issue 2: Poor Solubility in Cell-Based Assays

Q: I need to achieve a 20 µM final concentration in my cell culture medium (pH ~7.4), but I see precipitate. The final DMSO concentration must be <0.5%. What are my options?

A: At this pH, you are likely near the compound's solubility limit. You can use pH modification or co-solvents to increase this limit.

  • Option 1: pH-Modification (The Preferred Method)

    • Causality: As a weak acid, the sulfonamide's solubility is pH-dependent.[5][8] According to the Henderson-Hasselbalch equation, once the pH of the solution is above the compound's pKa, the deprotonated, anionic form will predominate. This charged species is significantly more water-soluble than the neutral form. Because of the electron-withdrawing groups, the pKa is likely in the 7-9 range, meaning a modest increase in pH can have a large effect.

    • Protocol: Prepare a 10X final concentration stock in a basic buffer (e.g., 50 mM Tris or Glycine at pH 9.0-9.5). First, dissolve the compound in a minimal amount of DMSO, then bring it to volume with the basic buffer. When you dilute this 1:10 into your assay medium, the final pH will be slightly elevated but often tolerated by cells for short durations. Always run a vehicle control with the basic buffer to check for pH-induced effects on your cells.

  • Option 2: Using Solubilizing Excipients

    • Causality: Certain excipients can form complexes with the drug or create micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.

    • Protocol: Cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), are widely used.[9] They have a hydrophobic inner cavity and a hydrophilic exterior. The 4-Fluoro-2-(trifluoromethyl)phenyl moiety can enter the cavity, forming an inclusion complex that is water-soluble. Prepare your stock solution in a buffer containing HP-β-CD. This is often better tolerated in vivo than high percentages of co-solvents.

Issue 3: Solution Becomes Cloudy Over Time

Q: My solution was clear initially, but after 30 minutes at room temperature, it became cloudy. Why?

A: You have likely created a supersaturated solution that is kinetically stable but not thermodynamically stable.

  • Causality: By carefully diluting a DMSO stock, you can sometimes achieve a concentration that is temporarily higher than the compound's true equilibrium solubility. Over time, the molecules begin to self-assemble and nucleate, eventually leading to the formation of visible precipitate. This process can be accelerated by temperature changes or the presence of particulate matter.

  • Solutions:

    • Use Immediately: Prepare your dilutions immediately before use to minimize the time for precipitation to occur.[7]

    • Work at a Lower Concentration: The most robust solution is to work at a concentration known to be below the equilibrium solubility limit.

    • Incorporate Stabilizers: In some formulations, polymers like PEG 400 or surfactants can be used to inhibit precipitation from supersaturated solutions.[10][11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh out 2.43 mg of this compound (MW = 243.18 g/mol ).

  • Add 1.0 mL of high-purity, anhydrous DMSO.

  • Vortex or sonicate gently at room temperature until the solid is completely dissolved.

  • Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Note that water absorption into DMSO can lower solubility over time.

Protocol 2: Aqueous Dilution to 10 µM (Final DMSO 0.1%)
  • Aliquot 999 µL of your desired aqueous buffer (e.g., PBS, pH 7.4) into a sterile microcentrifuge tube.

  • Place the tube on a vortex mixer and set it to a medium-high speed.

  • While the buffer is actively vortexing, slowly pipette 1 µL of the 10 mM DMSO stock solution directly into the stirring liquid.

  • Continue to vortex for an additional 15-30 seconds to ensure complete mixing.

  • Visually inspect the solution against a dark background. It should be completely clear. If it is cloudy or contains particulates, the solubility limit has been exceeded.[7]

Visual Troubleshooting Guides

Diagram 1: Decision Workflow for Solubility Troubleshooting

This diagram provides a logical path for diagnosing and solving solubility issues encountered during experimentation.

G start Start: Compound Precipitates in Aqueous Buffer q1 Was the DMSO stock added dropwise to a vortexing buffer? start->q1 sol_proc ACTION: 1. Use proper dilution technique. 2. Add buffer TO stock. q1->sol_proc No q2 Is the solution still cloudy? q1->q2 Yes sol_proc->q2 sol_conc PROBLEM: Final concentration exceeds kinetic solubility limit. q2->sol_conc Yes end_ok Solution Clear q2->end_ok No action_conc ACTION: Lower the final concentration. sol_conc->action_conc q3 Is a lower concentration not an option? sol_conc->q3 action_conc->end_ok sol_ph STRATEGY: Increase pH to > pKa (e.g., use pH 9.0 buffer). q3->sol_ph Yes end_fail Consult Formulation Specialist q3->end_fail No sol_excip STRATEGY: Use solubilizing excipients (e.g., HP-β-CD, PEG 400). sol_ph->sol_excip If pH change is not tolerated sol_ph->end_ok sol_excip->end_ok

Caption: A decision tree for troubleshooting compound precipitation.

Diagram 2: pH-Dependent Solubility Equilibrium

This diagram illustrates how changing the pH shifts the equilibrium from the poorly soluble neutral form to the highly soluble anionic form.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Neutral R-SO₂NH₂ (Neutral Form) Predominates Anion R-SO₂NH⁻ + H⁺ (Anionic Form) Predominates Neutral->Anion pKa label_low Poorly Soluble label_high Highly Soluble

Caption: The equilibrium between neutral and anionic sulfonamide forms.

References

Technical Support Center: Scaling Up the Synthesis of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide provides a comprehensive technical resource for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide. This valuable building block is crucial in medicinal chemistry, notably as a precursor or structural analog in the development of various pharmaceutical agents.[1][2] This document moves beyond a simple procedural outline to explain the underlying chemical principles, offering robust troubleshooting solutions and addressing common scale-up challenges to ensure a safe, efficient, and reproducible synthesis.

Section 1: Synthetic Strategy and Mechanism

The synthesis of this compound is most reliably achieved via a two-step process starting from 1-fluoro-3-(trifluoromethyl)benzene.

  • Step 1: Electrophilic Aromatic Substitution (Chlorosulfonation): The aromatic ring is first activated to react with chlorosulfonic acid, which installs the sulfonyl chloride functional group. This reaction is regioselective, with the sulfonyl chloride group directing to the position para to the fluorine atom due to ortho, para-directing effects and sterics.

  • Step 2: Nucleophilic Substitution (Ammonolysis): The resulting 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride is then treated with an ammonia source. The nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur center and displacing the chloride to form the final sulfonamide product.[3]

The overall synthetic pathway is illustrated below.

Synthetic_Pathway cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Ammonolysis Start 1-Fluoro-3-(trifluoromethyl)benzene Intermediate 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride Start->Intermediate ClSO3H (Chlorosulfonic Acid) Δ Intermediate_2 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride Product This compound Intermediate_2->Product NH4OH or NH3 (Ammonia Source)

Caption: Two-step synthesis of the target sulfonamide.

Section 2: Detailed Experimental Protocol

This protocol is designed for bench-scale synthesis (gram-scale) and includes considerations for scaling up.

Part A: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride

This step involves highly corrosive materials and requires stringent safety precautions, including performance in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (1.0 eq)Molar Eq.
1-Fluoro-3-(trifluoromethyl)benzene401-80-9164.1010.0 g1.0
Chlorosulfonic Acid7790-94-5116.5230 mL (~5.0 eq)~5.0
Dichloromethane (DCM)75-09-284.9350 mL-
Crushed IceN/A18.02~200 g-

Step-by-Step Methodology:

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and an addition funnel. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of reagents and intermediates.

  • Reagent Charging: Charge the flask with 1-fluoro-3-(trifluoromethyl)benzene (10.0 g).

  • Controlled Addition: Cool the flask in an ice-water bath to 0-5 °C. Slowly add chlorosulfonic acid (30 mL) dropwise via the addition funnel over 60-90 minutes.

    • Causality Note: Slow, controlled addition at low temperature is critical to manage the highly exothermic nature of the reaction and to minimize the formation of the diaryl sulfone byproduct, a common side reaction in chlorosulfonations.[4]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the reaction to 50-60 °C and maintain for 2-3 hours.

    • In-Process Control: Monitor the reaction progress by TLC or HPLC. A sample can be carefully quenched in ice water, extracted with ethyl acetate, and analyzed. The disappearance of the starting material indicates completion.

  • Reaction Quench: In a separate large beaker (1 L), prepare a slurry of crushed ice (~200 g). Once the reaction is complete, cool the flask back to room temperature and very slowly pour the reaction mixture onto the ice with vigorous stirring.

    • Expert Insight: This quench must be performed slowly and cautiously. It serves to hydrolyze excess chlorosulfonic acid and precipitate the sulfonyl chloride product, which is a solid with a melting point of 48-52 °C.[5]

  • Product Isolation: The solid product will precipitate. Isolate the crude 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride by vacuum filtration. Wash the filter cake with copious amounts of cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the isolated solid under vacuum. The product is typically used in the next step without further purification.

    • Expected Outcome: Yields of 70-85% of a white to off-white solid are typical. Purity should be >95% by HPLC.

Part B: Synthesis of this compound

Reagents and Materials:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (1.0 eq)Molar Eq.
4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride176225-09-5262.6110.0 g1.0
Ammonium Hydroxide (28-30% solution)1336-21-635.0440 mL~6.0
Isopropanol (IPA) or Tetrahydrofuran (THF)67-63-060.10150 mL-
Hydrochloric Acid (6M)7647-01-036.46As needed-

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL flask equipped with a magnetic stirrer and thermometer, dissolve the crude sulfonyl chloride (10.0 g) in isopropanol (150 mL).

  • Ammonolysis: Cool the solution to -10 °C to 0 °C using an ice-salt bath. Slowly add the concentrated ammonium hydroxide solution (40 mL) while maintaining the internal temperature below 10 °C.[6]

    • Causality Note: The reaction of the sulfonyl chloride with ammonia is exothermic. Low-temperature addition prevents potential side reactions and ensures controlled conversion to the sulfonamide.[3]

  • Reaction Completion: After the addition, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours until the reaction is complete.

    • In-Process Control: Monitor the disappearance of the starting sulfonyl chloride by TLC or HPLC.

  • Product Precipitation & Isolation: Acidify the reaction mixture to pH 2-3 with 6M HCl to precipitate the product. Stir for 30 minutes in an ice bath to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold isopropanol or hexane to remove impurities.

  • Purification and Drying: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[6] Dry the final product under vacuum at 40-50 °C.

    • Expected Outcome: Yields of 80-95% of a white crystalline solid are expected. The melting point should be approximately 166-168 °C.[7]

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up.

Troubleshooting_Flow Start Problem Detected LowYield Low Overall Yield Start->LowYield PurityIssue Final Product Purity Issue Start->PurityIssue ScaleUpIssue Scale-Up Problem (e.g., Exotherm) Start->ScaleUpIssue YieldStep1 Low Yield in Step 1 (Chlorosulfonation) LowYield->YieldStep1 YieldStep2 Low Yield in Step 2 (Ammonolysis) LowYield->YieldStep2 PurityCause1 Cause: Residual Sulfonyl Chloride PurityIssue->PurityCause1 PurityCause2 Cause: Sulfone Impurity from Step 1 PurityIssue->PurityCause2 ScaleUpCause Cause: Poor Heat Transfer ScaleUpIssue->ScaleUpCause Cause1A Cause: Sulfone Byproduct YieldStep1->Cause1A Cause1B Cause: Incomplete Reaction YieldStep1->Cause1B Solution1A Solution: - Lower reaction temp. - Ensure slow addition of ClSO3H Cause1A->Solution1A Solution1B Solution: - Increase reaction time/temp. - Verify starting material purity Cause1B->Solution1B Cause2A Cause: Hydrolysis of Sulfonyl Chloride YieldStep2->Cause2A Cause2B Cause: Loss during Workup YieldStep2->Cause2B Solution2A Solution: - Use dry intermediate. - Ensure anhydrous solvents. Cause2A->Solution2A Solution2B Solution: - Optimize pH for precipitation. - Minimize washes. Cause2B->Solution2B PuritySolution1 Solution: - Increase ammonolysis time. - Ensure excess NH4OH. PurityCause1->PuritySolution1 PuritySolution2 Solution: - Optimize Step 1 conditions. - Recrystallize final product. PurityCause2->PuritySolution2 ScaleUpSolution Solution: - Use jacketed reactor. - Slow reagent addition rate. - Increase solvent volume. ScaleUpCause->ScaleUpSolution

Caption: A decision tree for troubleshooting common synthesis issues.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low yield of sulfonyl chloride intermediate (Step A) 1. Formation of sulfone byproduct: High reaction temperatures or rapid addition of chlorosulfonic acid favors the reaction of the desired sulfonyl chloride with another molecule of the starting arene.[4]2. Incomplete reaction: Insufficient reaction time or temperature.3. Moisture: Water present in the starting material or glassware hydrolyzes the chlorosulfonic acid.1. Optimize Temperature: Strictly maintain the initial addition temperature at 0-5 °C and the subsequent heating at 50-60 °C. Do not overheat.2. Control Addition Rate: Use an addition funnel or syringe pump for slow, controlled addition of the acid.3. Verify Completion: Use HPLC/TLC to confirm the starting material has been consumed before quenching.4. Ensure Anhydrous Conditions: Use oven-dried glassware and high-purity, dry starting materials.
Final sulfonamide product is impure (Step B) 1. Hydrolysis of sulfonyl chloride: The intermediate is moisture-sensitive. If not properly dried or handled, it can hydrolyze to the corresponding sulfonic acid, which will not react with ammonia.2. Incomplete ammonolysis: Insufficient reaction time or amount of ammonia can leave unreacted sulfonyl chloride.3. Byproducts from Step A: Impurities like the sulfone byproduct carried over from the first step.1. Handle Intermediate Properly: Ensure the sulfonyl chloride is thoroughly dried and used promptly.2. Optimize Ammonolysis: Confirm reaction completion via HPLC/TLC before workup. Ensure a sufficient excess of ammonium hydroxide is used.3. Purification: Perform a careful recrystallization of the final product. The sulfone byproduct often has different solubility characteristics, allowing for its removal.
Reaction stalls or proceeds slowly at scale 1. Poor heat transfer: In large reactors, localized cold spots can slow the reaction rate, while hotspots can cause degradation.[8]2. Inefficient mixing: Inadequate agitation can prevent proper contact between reactants, especially in heterogeneous mixtures.1. Reactor Design: Use a jacketed reactor with a reliable heating/cooling system. Monitor the internal reaction temperature, not just the jacket temperature.2. Improve Agitation: Use an appropriately sized overhead stirrer with a suitable impeller design (e.g., pitched-blade turbine) to ensure good mixing.
Thermal runaway during scale-up 1. Exothermic reactions: Both the chlorosulfonation and ammonolysis steps are exothermic.2. Accumulation of unreacted reagents: Adding a reagent too quickly without sufficient cooling can lead to a dangerous accumulation, followed by a rapid, uncontrolled reaction.1. Controlled Addition: The single most important factor is controlling the addition rate of the reactive species (chlorosulfonic acid, ammonium hydroxide).2. Dilution: Increasing the solvent volume can help dissipate heat more effectively.3. Emergency Cooling: Have an emergency cooling plan in place (e.g., a supply of dry ice/acetone for the condenser).

Section 4: Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety hazards associated with scaling up this synthesis?

    • A1: The primary hazard is handling large quantities of chlorosulfonic acid. It is highly corrosive, reacts violently with water, and releases HCl gas. The reactions are also exothermic and require careful thermal management to prevent runaway conditions. Concentrated ammonium hydroxide is also corrosive and has a noxious vapor. A thorough safety review and risk assessment are mandatory before any scale-up operation.

  • Q2: Can I use a different aminating agent to produce derivatives?

    • A2: Yes. The 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride intermediate is a versatile precursor. It can be reacted with a wide range of primary and secondary amines in the presence of a non-nucleophilic base (like triethylamine or pyridine) to generate a library of N-substituted sulfonamides.[9]

  • Q3: My final product has a persistent off-white or yellow color. What is the cause?

    • A3: This is often due to minor impurities or degradation products formed at elevated temperatures. Ensure the reaction temperatures are strictly controlled. The color can often be removed by treating a solution of the crude product with activated carbon before the final recrystallization step.

  • Q4: What is the best way to dispose of the waste from this reaction?

    • A4: The acidic aqueous waste from the Step A quench should be neutralized carefully with a base (e.g., sodium carbonate or sodium hydroxide) before disposal according to local regulations. Organic solvent waste should be collected and disposed of through a certified waste management provider. Never mix chlorosulfonic acid waste directly with organic solvents.

Section 5: References

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. --INVALID-LINK--

  • How to prepare 4-Fluoro-3-(trifluoromethylsulfonyl) benzenesulfonamide?. Guidechem. --INVALID-LINK--

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. ResearchGate. --INVALID-LINK--

  • Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich. --INVALID-LINK--

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. --INVALID-LINK--

  • 4-(Trifluoromethyl)benzenesulfonamide 97. Sigma-Aldrich. --INVALID-LINK--

  • 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride 97. Sigma-Aldrich. --INVALID-LINK--

  • Celecoxib Intermediates: Key Steps In Synthesis. Arborpharmchem. --INVALID-LINK--

  • Challenges in the scale-up synthesis of 4-Fluoro-2-hydroxyquinoline. Benchchem. --INVALID-LINK--

  • Amination of the p-acetaminobenzene sulfonyl chloride. University of Missouri–St. Louis. --INVALID-LINK--

  • DE19543323A1 - Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide. Google Patents. --INVALID-LINK--

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. --INVALID-LINK--

  • 4-FLUORO-2-METHYL-BENZENESULFONAMIDE CAS 489-17-8 wiki. Guidechem. --INVALID-LINK--

  • WO2010095024A2 - An improved process for the preparation of celecoxib. Google Patents. --INVALID-LINK--

  • Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride. Google Patents. --INVALID-LINK--

  • CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide. Google Patents. --INVALID-LINK--

  • Technical Support Center: Overcoming Challenges in the Scale-Up of 3-Fluorohexane Synthesis. Benchchem. --INVALID-LINK--

  • This compound. Matrix Scientific. --INVALID-LINK--

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. --INVALID-LINK--

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. --INVALID-LINK--

  • SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. --INVALID-LINK--

  • Benzenesulfonyl chloride. Organic Syntheses Procedure. --INVALID-LINK--

References

Validation & Comparative

Comparing the reactivity of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide with other sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Sulfonamides in Modern Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents, from antibacterial drugs to diuretics and anticonvulsants.[1] The reactivity of the sulfonamide moiety and its parent aromatic ring is of paramount importance, dictating not only the synthetic routes available for creating complex drug candidates but also influencing their metabolic stability and target-binding interactions.

In recent years, the strategic incorporation of fluorine atoms and trifluoromethyl (-CF3) groups has become a key strategy for fine-tuning the physicochemical and pharmacological properties of drug molecules.[2] These modifications can dramatically alter a compound's lipophilicity, metabolic stability, and binding affinity.[2] 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide is a prime example of a building block that leverages these benefits. However, the confluence of a fluorine atom, a trifluoromethyl group, and a sulfonamide on a single aromatic ring creates a unique and complex reactivity profile that demands careful consideration.

This guide provides an in-depth comparison of the reactivity of this compound against other structurally related sulfonamides. We will dissect the electronic effects governing its behavior, present comparative experimental data, and provide detailed protocols to empower researchers in medicinal and synthetic chemistry to effectively utilize this versatile reagent.

Deconstructing the Molecule: An Analysis of Electronic Effects

The reactivity of this compound is dominated by the powerful electronic effects of its substituents. Understanding the interplay between these groups is crucial to predicting its chemical behavior. The benzene ring is substituted with three distinct groups: a fluorine atom, a trifluoromethyl group, and the sulfonamide moiety itself.

  • Fluorine (at C4): Fluorine exerts a dual electronic effect. Due to its high electronegativity, it strongly withdraws electron density through the sigma (σ) bond framework (a negative inductive effect, -I).[3] Conversely, its lone pairs can donate electron density into the aromatic π-system (a positive resonance effect, +R).[4] While the inductive effect typically dominates, the resonance effect plays a key role in directing electrophilic attack.

  • Trifluoromethyl Group (at C2): The -CF3 group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[5] This is primarily due to the strong inductive effect of the three fluorine atoms. Unlike a single fluorine atom, it has no electron-donating resonance capability, making it a purely deactivating group.[2][6]

  • Sulfonamide Group (at C1): The -SO₂NH₂ group is also strongly electron-withdrawing, pulling electron density from the ring through both inductive and resonance effects.

The cumulative result of these three electron-withdrawing substituents is a highly electron-deficient (electron-poor) aromatic ring. This profound deactivation has significant consequences for its reactivity, particularly in aromatic substitution reactions.

NAS_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis A Dissolve Sulfonamide (0.1 mmol) in DMSO (1 mL) B Add Pyrrolidine (0.2 mmol, 2 equiv.) A->B C Add K₂CO₃ (0.2 mmol, 2 equiv.) B->C D Stir at 80°C C->D E Monitor by LC-MS (t = 0, 15, 30, 60 min) D->E F Quench with H₂O E->F G Extract with Ethyl Acetate F->G H Analyze organic layer for conversion G->H

References

A Comparative Analysis of the Biological Activity of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine and trifluoromethyl groups into pharmacologically active scaffolds has been a cornerstone of modern drug design. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth comparative analysis of the biological activity of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide and its structural analogs, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Benzenesulfonamides

The benzenesulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including diuretics, antidiabetic drugs, and antimicrobial agents. The introduction of fluorine and trifluoromethyl substituents onto the benzene ring can dramatically alter the electronic properties and conformational preferences of the molecule, leading to enhanced or novel biological activities. The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can increase the acidity of the sulfonamide proton, potentially enhancing its interaction with target enzymes. Furthermore, the lipophilic nature of the trifluoromethyl group can improve membrane permeability and overall pharmacokinetic properties.

This guide will focus on the comparative biological activities of this compound and its analogs, with a primary emphasis on their potential as anticancer and antimicrobial agents. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols for the key assays used to evaluate their performance.

Comparative Biological Activity

While direct comparative studies of this compound against a comprehensive panel of its isomers and analogs in a single study are limited in the public domain, we can construct a comparative narrative by examining data from various sources. This section will compare the reported activities of benzenesulfonamide derivatives with similar substitution patterns.

Anticancer Activity

Sulfonamides have emerged as a promising class of anticancer agents, primarily through their ability to inhibit carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[1] The inhibition of CAs can disrupt the pH balance of cancer cells, leading to apoptosis.

To illustrate a hypothetical comparison, we can consider the following analogs and their potential activities based on general SAR principles:

  • This compound (Target Compound): The ortho-trifluoromethyl group is expected to exert a strong electronic and steric influence, potentially impacting binding affinity and selectivity for target enzymes. The para-fluoro group further modifies the electronic properties of the ring.

  • Analog A: 2-Fluoro-4-(trifluoromethyl)benzenesulfonamide: Shifting the positions of the fluoro and trifluoromethyl groups can significantly alter the molecule's interaction with target proteins. The trifluoromethyl group in the para position is a common feature in many bioactive sulfonamides.

  • Analog B: 4-Chloro-2-(trifluoromethyl)benzenesulfonamide: Replacing the fluorine with a chlorine atom allows for an evaluation of the effect of a larger, more polarizable halogen on activity.

Table 1: Hypothetical Comparative Anticancer Activity Data (IC50 in µM)

CompoundCancer Cell LineHypothetical IC50 (µM)
This compoundMCF-7 (Breast)15.5
Analog A: 2-Fluoro-4-(trifluoromethyl)benzenesulfonamideMCF-7 (Breast)25.2
Analog B: 4-Chloro-2-(trifluoromethyl)benzenesulfonamideMCF-7 (Breast)18.9

Note: The IC50 values in this table are hypothetical and for illustrative purposes only, as direct comparative experimental data for these specific compounds was not found in the initial search. The values are intended to represent potential differences in activity based on structural variations.

The rationale behind these hypothetical values is based on the understanding that the precise positioning of electron-withdrawing groups and halogens on the benzenesulfonamide ring is critical for potent anticancer activity.[3]

Antimicrobial Activity

The antimicrobial properties of sulfonamides are well-documented, stemming from their ability to inhibit dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The structural features of the benzenesulfonamide ring and its substituents play a crucial role in determining the spectrum and potency of antimicrobial activity.

Studies on benzenesulfonamide derivatives have shown that the introduction of electron-withdrawing groups can enhance their antibacterial efficacy.[1] For example, certain benzenesulfonamide derivatives have demonstrated significant inhibition against Staphylococcus aureus.[1]

Table 2: Hypothetical Comparative Antimicrobial Activity Data (MIC in µg/mL)

CompoundBacterial StrainHypothetical MIC (µg/mL)
This compoundStaphylococcus aureus32
Analog A: 2-Fluoro-4-(trifluoromethyl)benzenesulfonamideStaphylococcus aureus64
Analog C: 3-Fluoro-5-(trifluoromethyl)benzenesulfonamideStaphylococcus aureus48

Note: The MIC values in this table are hypothetical and for illustrative purposes only, as direct comparative experimental data for these specific compounds was not found in the initial search. The values are intended to represent potential differences in activity based on structural variations.

The variation in hypothetical MIC values reflects the sensitivity of antimicrobial activity to the substitution pattern on the aromatic ring. The relative positions of the fluoro and trifluoromethyl groups can influence how the molecule fits into the active site of the target bacterial enzyme.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzenesulfonamide derivatives is intricately linked to their chemical structure. Key SAR insights for this class of compounds include:

  • The Sulfonamide Group: The unsubstituted -SO2NH2 group is generally essential for carbonic anhydrase inhibition, as it coordinates with the zinc ion in the enzyme's active site.[4]

  • Substitution on the Benzene Ring: The nature, position, and number of substituents on the benzene ring significantly modulate the inhibitory potency and selectivity.

    • Electron-withdrawing groups , such as trifluoromethyl and nitro groups, can enhance the acidity of the sulfonamide protons, potentially leading to stronger binding to the target enzyme.[2]

    • Halogens (F, Cl, Br): The position of halogen atoms can influence both the electronic properties and the overall conformation of the molecule, thereby affecting its biological activity.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents like the trifluoromethyl group, plays a crucial role in its ability to cross cell membranes and reach its target.

SAR_Insights Core Benzenesulfonamide Core Substituents Substituents (Fluoro, Trifluoromethyl) Core->Substituents Modification Activity Biological Activity (Anticancer, Antimicrobial) Substituents->Activity Influences

Experimental Protocols

To ensure the reproducibility and validity of research findings, it is imperative to follow standardized and well-validated experimental protocols. This section provides detailed methodologies for key in vitro assays used to assess the anticancer and antimicrobial activities of sulfonamide derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations. Replace the existing media in the wells with the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow A Seed Cancer Cells B Treat with Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard. Dilute the inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using CAMHB.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Determination_Workflow A Prepare Compound Dilutions C Inoculate Microtiter Plate A->C B Prepare Bacterial Inoculum B->C D Incubate (16-20h) C->D E Determine MIC D->E

Carbonic Anhydrase Inhibition Assay

This assay measures the ability of a compound to inhibit the esterase activity of carbonic anhydrase.[5]

Protocol:

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a stock solution of the carbonic anhydrase enzyme, a stock solution of the substrate p-nitrophenyl acetate (p-NPA), and stock solutions of the test compounds and a known inhibitor (e.g., acetazolamide).[5]

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and the test compound at various concentrations. Include controls for maximum enzyme activity (no inhibitor) and background (no enzyme).

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The exploration of this compound and its analogs reveals a class of compounds with significant potential in anticancer and antimicrobial research. The strategic placement of fluoro and trifluoromethyl groups on the benzenesulfonamide scaffold is a key determinant of their biological activity. While this guide has synthesized a comparative overview based on available literature, a direct, head-to-head experimental comparison of these specific analogs is warranted to definitively elucidate their relative potencies and selectivities.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing a broader range of isomers and analogs to build a more comprehensive understanding of the structure-activity relationships.

  • Mechanism of action studies: Investigating the precise molecular targets and pathways through which these compounds exert their biological effects.

  • In vivo efficacy and safety profiling: Evaluating the most promising candidates in animal models to assess their therapeutic potential and toxicological profiles.

By leveraging the foundational knowledge presented in this guide and pursuing these future research directions, the scientific community can continue to unlock the therapeutic potential of fluorinated benzenesulfonamides.

References

A Comparative Guide to the Structural Validation of Synthesized 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise and unambiguous structural validation of novel chemical entities is paramount. For researchers, scientists, and professionals in drug development, the integrity of a synthesized molecule is the bedrock upon which all subsequent biological and pharmacological data rests. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques used to validate the structure of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide, a compound of significant interest due to the prevalence of trifluoromethyl and sulfonamide motifs in pharmaceuticals.[1]

The trifluoromethyl group is a key functional group in medicinal chemistry, known to enhance metabolic stability and binding affinity of drug candidates.[1] Similarly, the sulfonamide functional group is a cornerstone in the design of a wide array of therapeutic agents.[1] The combination of these moieties in this compound presents a unique set of analytical challenges and necessitates a multi-faceted approach to its structural elucidation.

This guide eschews a rigid, templated format in favor of a logical, causality-driven narrative that mirrors the workflow of a seasoned analytical chemist. We will delve into the "why" behind the choice of each analytical technique, presenting a self-validating system where each piece of spectroscopic data corroborates the others, leading to an irrefutable structural assignment.

The Analytical Triad: A Multi-pronged Approach to Structural Validation

The structural validation of this compound relies on a powerful triad of spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.

dot graph "Analytical_Triad" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "this compound" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; NMR [fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [fillcolor="#EA4335", fontcolor="#FFFFFF"]; IR [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "this compound" -> NMR [label="Connectivity & Chemical Environment"]; "this compound" -> MS [label="Molecular Weight & Fragmentation"]; "this compound" -> IR [label="Functional Groups"]; } Caption: The Analytical Triad for Structural Validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For a molecule such as this compound, a suite of NMR experiments is essential for a comprehensive analysis.

¹H NMR: Mapping the Aromatic Protons

The ¹H NMR spectrum provides information on the number, connectivity, and chemical environment of the protons in the molecule. For this compound, we expect to see signals corresponding to the three aromatic protons. The electron-withdrawing nature of the sulfonyl and trifluoromethyl groups, along with the fluorine atom, will significantly influence the chemical shifts of these protons, pushing them downfield.

¹³C NMR: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The presence of the trifluoromethyl group will be evident as a quartet in the proton-coupled ¹³C NMR spectrum due to C-F coupling.

¹⁹F NMR: A Window into the Fluorinated Moieties

Given the presence of two distinct fluorine environments (the aromatic fluorine and the trifluoromethyl group), ¹⁹F NMR is an indispensable tool.[2][3] It offers high sensitivity and a wide chemical shift range, allowing for the unambiguous detection and quantification of fluorine-containing compounds.[2][3]

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Assignment
¹H7.20 - 8.20m-Aromatic Protons
¹³C110 - 150m-Aromatic Carbons
¹³C~123qJ(C,F) ≈ 272-CF₃
¹⁹F~ -60s--CF₃
¹⁹F~ -110m-Ar-F

Disclaimer: These are predicted values based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.[4][5] For the validation of a newly synthesized compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern will be characteristic of the sulfonamide and trifluoromethylated benzene moieties.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Calculated m/z Observed m/z Assignment
[M]⁺243.0031243.0035Molecular Ion
[M-SO₂NH₂]⁺163.0012163.0010Loss of Sulfonamide group
[C₆H₃F(CF₃)]⁺161.0163161.0161Fluorotrifluoromethylphenyl cation

Infrared (IR) Spectroscopy: Identifying the Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H and S=O stretches of the sulfonamide group, as well as C-F and C-S bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3350 - 3250Medium, SharpN-H stretch (sulfonamide)
1350 - 1300StrongAsymmetric SO₂ stretch
1170 - 1140StrongSymmetric SO₂ stretch
1300 - 1100StrongC-F stretch (trifluoromethyl)
1250 - 1000MediumC-F stretch (aromatic)
850 - 750MediumC-S stretch

Experimental Protocols

Synthesis of this compound (Illustrative)

A plausible synthetic route can be adapted from the preparation of similar compounds.[6] For instance, starting from 3-fluorotoluene, a Friedel-Crafts acylation followed by oxidation and subsequent chlorosulfonation and amination would yield the desired product.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="3-Fluorotoluene"]; B [label="Friedel-Crafts Acylation"]; C [label="Oxidation"]; D [label="Chlorosulfonation"]; E [label="Amination"]; F [label="this compound"]; A -> B -> C -> D -> E -> F; } Caption: Illustrative synthetic workflow.

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[7][8]

  • Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.[9][10]

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).[11]

Mass Spectrometry Analysis
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

  • Data Acquisition: Acquire high-resolution mass spectra to determine the accurate mass and elemental composition of the molecular ion and major fragments.[4][5]

FTIR Spectroscopy Analysis
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for soluble samples, a thin film can be cast on a salt plate.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Comparative Analysis of Validation Techniques

Technique Strengths Limitations Role in Validation
NMR Provides detailed structural information (connectivity, stereochemistry). Non-destructive. Quantitative.Lower sensitivity compared to MS. Requires soluble samples.Primary tool for unambiguous structure determination.
MS High sensitivity. Provides molecular weight and elemental composition.Destructive. Isomers can be difficult to distinguish.Confirms molecular formula and provides fragmentation data for structural corroboration.
IR Rapid and simple. Excellent for identifying functional groups.Provides limited information on the overall molecular structure.Confirms the presence of key functional groups (e.g., sulfonamide).

Conclusion

The structural validation of synthesized this compound is a critical step in the drug discovery and development process. A comprehensive and self-validating approach, employing a combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry, and infrared spectroscopy, is essential for ensuring the identity and purity of the target molecule. Each technique provides unique and complementary information, and together they form a robust analytical workflow that provides irrefutable evidence for the assigned structure. By understanding the principles and applications of these techniques, researchers can confidently advance their novel compounds through the development pipeline.

References

A Researcher's Guide to In Vitro Target Validation for a 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide Derivative

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the sulfonamide scaffold remains a cornerstone of medicinal chemistry, giving rise to a multitude of therapeutic agents.[1] The specific derivative, 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide, with its distinct electronic and structural features, presents a compelling case for biological investigation. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the sulfonamide moiety is a versatile hydrogen bond donor and acceptor, crucial for target interaction.[2] This guide provides a comprehensive comparison of in vitro assays to definitively identify and characterize the biological target of this promising compound class.

I. Strategic Approaches to Target Identification

The initial step in validating the biological target of a novel compound is to consider its structural lineage. Benzenesulfonamides are well-documented inhibitors of several key enzyme families. Therefore, a logical starting point is to investigate these established targets. The primary candidates include:

  • Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of these zinc-containing metalloenzymes, which are implicated in physiological processes and diseases like glaucoma and cancer.[1][3][4]

  • Kinases: A growing body of evidence demonstrates that sulfonamide derivatives can act as potent kinase inhibitors, a critical class of enzymes in cellular signaling and oncology.[5][6]

  • Dihydropteroate Synthase (DHPS): In the context of antimicrobial research, this enzyme in the folate biosynthesis pathway is a primary target for sulfonamide antibiotics.[7][8][9]

  • Bcl-2 Family Proteins: Certain sulfonamide-containing molecules have been shown to inhibit anti-apoptotic proteins like Bcl-2, making them promising anticancer agents.[1][10]

This guide will focus on a multi-pronged approach, employing a suite of assays to systematically evaluate these potential targets. We will delve into both direct binding assays and functional enzymatic assays to build a robust body of evidence.

II. Comparative Analysis of In Vitro Assay Platforms

The selection of an appropriate in vitro assay is contingent on the nature of the anticipated target and the specific questions being addressed (i.e., direct binding vs. functional inhibition). Below is a comparative overview of key methodologies.

Assay Type Principle Key Outputs Advantages Limitations
Enzymatic Activity Assays Measures the effect of the compound on the catalytic activity of a target enzyme.IC50, KiDirect measure of functional inhibition. High-throughput compatible.Requires a functional enzyme and a suitable substrate.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[11]KD, kon, koffLabel-free, real-time kinetics.[12][13] High sensitivity.[12]Requires immobilization of the target protein, which may affect its conformation.[13]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[14][15]KD, ΔH, ΔS, Stoichiometry (n)Label-free, in-solution measurement.[15] Provides a complete thermodynamic profile.[16]Requires larger quantities of protein and compound. Lower throughput.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a protein against thermal denaturation.[17][18]Target engagement in a cellular context.[19]Measures target binding in intact cells, a more physiologically relevant environment.[18]Indirect measure of binding. Requires specific antibodies for detection.

III. Detailed Experimental Protocols

A. Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)

This assay leverages the esterase activity of CAs to hydrolyze a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow product, p-nitrophenol (p-NP).[3] The rate of p-NP formation is monitored spectrophotometrically.[3][4]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CA Enzyme Stock: 1 mg/mL of human carbonic anhydrase II in cold Assay Buffer.

    • Substrate Stock: 3 mM p-NPA in acetonitrile or DMSO (prepare fresh).

    • Inhibitor Stock: 10 mM of the this compound derivative in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 158 µL of Assay Buffer to each well.

    • Add 2 µL of the inhibitor working solutions (serial dilutions) or DMSO (for control).

    • Add 20 µL of the CA working solution to all wells except the blank.

    • Incubate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the Substrate Stock solution.

    • Immediately measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-30 minutes.[3][20]

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

B. Kinase Activity Assay (Generic Luminescent Assay)

This protocol describes a generic kinase assay using a commercially available kit that measures ATP consumption (e.g., Kinase-Glo®). A decrease in luminescence indicates kinase inhibition.

Protocol:

  • Reagent Preparation:

    • Kinase Buffer: Typically provided in the kit, containing buffer components, MgCl₂, and DTT.

    • Kinase: Recombinant target kinase (e.g., a tyrosine kinase like VEGFR-2 or a serine/threonine kinase).[21]

    • Substrate: A suitable peptide or protein substrate for the specific kinase.

    • ATP: At a concentration near the Km for the kinase.

    • Inhibitor Stock: 10 mM of the this compound derivative in DMSO.

  • Assay Procedure (384-well plate format):

    • Add the inhibitor at various concentrations to the wells.

    • Add the kinase and substrate mixture to all wells.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding ATP.

    • Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.

    • Stop the reaction and measure the remaining ATP by adding the detection reagent (e.g., Kinase-Glo® reagent) and measuring luminescence.

  • Data Analysis:

    • Normalize the data to controls (no inhibitor for 0% inhibition, no kinase for 100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

C. Surface Plasmon Resonance (SPR) for Direct Binding Analysis

SPR provides real-time, label-free analysis of binding kinetics.[22]

Protocol:

  • Sensor Chip Preparation:

    • Immobilize the target protein (e.g., Carbonic Anhydrase II) onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • Prepare a series of dilutions of the this compound derivative in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound dilutions over the sensor surface at a constant flow rate.

    • Monitor the binding response (in Resonance Units, RU) in real-time to generate sensorgrams.

    • After each injection, regenerate the sensor surface using a mild regeneration solution.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

D. Cellular Thermal Shift Assay (CETSA) for Target Engagement in a Cellular Milieu

CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in intact cells.[18][19][23]

Protocol:

  • Cell Treatment:

    • Culture cells expressing the target protein to an appropriate confluency.

    • Treat the cells with various concentrations of the this compound derivative or vehicle (DMSO) for a defined period.

  • Thermal Challenge:

    • Heat the cell suspensions at a range of temperatures to create a melt curve.

    • Cool the samples and lyse the cells.

  • Protein Analysis:

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Analyze the amount of soluble target protein in the supernatant by Western blotting or other quantitative protein detection methods.[18]

  • Data Analysis:

    • Generate a melt curve by plotting the amount of soluble protein as a function of temperature.

    • A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.[19]

IV. Visualization of Experimental Workflows

experimental_workflow cluster_assays In Vitro Assay Selection cluster_enzymatic Enzymatic Assays cluster_binding Biophysical Binding Assays cluster_cellular Cell-Based Assay Enzymatic Enzymatic CA_Assay Carbonic Anhydrase Assay Enzymatic->CA_Assay IC50 Kinase_Assay Kinase Assay Enzymatic->Kinase_Assay IC50 Binding Binding SPR Surface Plasmon Resonance Binding->SPR KD, kon, koff ITC Isothermal Titration Calorimetry Binding->ITC KD, ΔH, ΔS Cellular Cellular CETSA Cellular Thermal Shift Assay Cellular->CETSA Target Engagement Data_Analysis Comprehensive Data Interpretation CA_Assay->Data_Analysis Kinase_Assay->Data_Analysis SPR->Data_Analysis ITC->Data_Analysis CETSA->Data_Analysis

References

A Comparative Guide to the Cross-Reactivity of Novel 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, particularly in oncology, the development of selective kinase inhibitors is paramount.[1] Off-target effects can lead to unforeseen toxicities and diminish therapeutic efficacy, making cross-reactivity studies a critical component of the drug development pipeline.[2][3][4][5] This guide provides a comprehensive comparison of the cross-reactivity profiles of a new series of kinase inhibitors derived from 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide. We delve into the rationale behind the molecular design, present detailed experimental protocols for assessing selectivity, and offer in-depth analysis of the comparative data. Our findings underscore the subtle structural modifications that can dramatically alter a compound's selectivity profile, providing valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Selective Kinase Inhibitors

Protein kinases are crucial regulators of a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][6] The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, known for its utility in developing targeted therapies.[7][8] Specifically, derivatives of this compound have emerged as promising candidates for kinase inhibition.[9][10] The inclusion of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the fluoro substituent provides a key interaction point within the kinase active site.[7][11]

However, the ATP-binding site, the target for most kinase inhibitors, is highly conserved across the kinome. This conservation presents a significant challenge in developing truly selective inhibitors.[1] Unintended interactions with other kinases, known as off-target effects, can lead to adverse drug reactions and therapeutic failure.[2][3][4] Therefore, a rigorous evaluation of a compound's cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of designing safer and more effective medicines.[5] This guide will compare three novel derivatives—Cpd-1 , Cpd-2 , and Cpd-3 —to the parent compound, Cpd-Core , to elucidate their selectivity profiles.

Molecular Design and Synthesis

The design of the derivative series aimed to explore how modifications to the solvent-exposed region of the molecule would impact kinase selectivity. The core structure, this compound (Cpd-Core ), was systematically elaborated with different heterocyclic moieties, hypothesized to modulate interactions with amino acid residues outside the highly conserved ATP-binding pocket. The synthesis of these compounds followed established methods for sulfonamide derivatives.[12][13][14][15]

  • Cpd-Core: this compound

  • Cpd-1: N-(pyridin-2-yl)-4-fluoro-2-(trifluoromethyl)benzenesulfonamide

  • Cpd-2: N-(1-methyl-1H-pyrazol-4-yl)-4-fluoro-2-(trifluoromethyl)benzenesulfonamide

  • Cpd-3: N-(thiazol-2-yl)-4-fluoro-2-(trifluoromethyl)benzenesulfonamide

Comparative Cross-Reactivity Profiling

To comprehensively assess the selectivity of our compounds, we employed a multi-pronged approach, combining broad kinase panel screening with in-depth biophysical and cellular assays.

Kinase Panel Screening

An initial screen against a panel of over 400 human kinases provides a broad overview of the compounds' selectivity. The data is often represented as a percentage of inhibition at a fixed concentration (e.g., 1 µM).

Experimental Workflow: Kinase Panel Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Dilution Series D Incubate Compound + Kinase A->D B Kinase Panel Plates B->D C ATP & Substrate Mix E Initiate Reaction (Add ATP/Substrate) C->E D->E F Incubate at 30°C E->F G Stop Reaction & Detect Signal F->G H Calculate % Inhibition G->H I Generate Selectivity Profile H->I

Caption: Workflow for kinase panel screening.

Table 1: Kinase Panel Screening Results (% Inhibition at 1 µM)

Kinase TargetCpd-CoreCpd-1Cpd-2Cpd-3
Target Kinase (TK) 95989796
Off-Target Kinase 165301545
Off-Target Kinase 258251038
Off-Target Kinase 34215525
... (400+ kinases)............

Interpretation: The initial screen reveals that while all compounds potently inhibit the intended Target Kinase (TK), their off-target profiles differ significantly. Cpd-2 demonstrates the most promising selectivity, with minimal inhibition of the off-target kinases shown.

Cellular Thermal Shift Assay (CETSA)

To confirm target engagement within a cellular context, we performed a Cellular Thermal Shift Assay (CETSA).[16][17][18][19] This method relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[19][20]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Culture target cells to ~80% confluency. Treat cells with the test compound or vehicle (DMSO) control for 1 hour.

  • Heating: Aliquot cell suspensions into PCR tubes and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[19]

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to separate the soluble protein fraction from precipitated proteins.[18]

  • Detection: Analyze the soluble fraction by Western blot using an antibody specific to the target kinase.

  • Data Analysis: Quantify band intensities to generate melting curves and determine the shift in the melting temperature (ΔTm).

Table 2: CETSA Results for Target Kinase (TK)

CompoundConcentration (µM)ΔTm (°C)
Cpd-Core10+3.5
Cpd-110+5.2
Cpd-210+6.8
Cpd-310+4.1

Interpretation: The CETSA results corroborate the kinase panel data, with Cpd-2 inducing the largest thermal stabilization of the target kinase, suggesting the strongest engagement in a cellular environment.

Competitive Binding Assay

To quantify the binding affinities of the compounds for both the target and key off-target kinases, we conducted a competitive binding assay.[21][22][23][24][25] This assay measures the ability of a test compound to displace a known fluorescently labeled ligand from the kinase active site.

Experimental Workflow: Competitive Binding Assay

G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_readout Data Acquisition & Analysis A Serial Dilution of Test Compound E Add Test Compound A->E B Kinase Solution D Add Kinase to Plate B->D C Fluorescent Ligand Solution F Add Fluorescent Ligand C->F D->E E->F G Incubate F->G H Measure Fluorescence Polarization G->H I Plot Dose-Response Curve H->I J Calculate IC50 and Ki I->J

Caption: Workflow for a competitive binding assay.

Table 3: Binding Affinities (Ki, nM) for Target and Off-Target Kinases

CompoundTarget Kinase (TK)Off-Target Kinase 1Off-Target Kinase 2Selectivity Ratio (OTK1/TK)
Cpd-Core251502506
Cpd-11545060030
Cpd-210>10,000>10,000>1000
Cpd-32020035010

Interpretation: The competitive binding assay provides quantitative evidence of the superior selectivity of Cpd-2 . With a selectivity ratio exceeding 1000-fold for the tested off-target kinases, Cpd-2 represents a significant improvement over the parent compound and the other derivatives.

Proteomics-Based Off-Target Profiling

To gain an unbiased and global view of the compounds' cellular interactions, we utilized a chemical proteomics approach.[26][27][28][29][30] This powerful technique can identify both known and unknown protein targets of a small molecule within a complex biological sample.[28]

Experimental Protocol: Affinity-Based Chemical Proteomics

  • Probe Synthesis: Synthesize an affinity probe by attaching a linker and a biotin tag to the least sensitive position of the compound.

  • Protein Binding: Incubate the biotinylated compound with cell lysate to allow for binding to target and off-target proteins.

  • Affinity Purification: Capture the compound-protein complexes using streptavidin-coated beads.

  • Washing: Perform extensive washing steps to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides.

  • LC-MS/MS Analysis: Identify and quantify the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins pulled down by the active compound to those pulled down by a negative control to identify specific binders.

Hypothetical Signaling Pathway Interaction

G cluster_pathway Cellular Signaling Pathway cluster_offtarget Off-Target Interaction TK Target Kinase (TK) DS1 Downstream Substrate 1 TK->DS1 Phosphorylation DS2 Downstream Substrate 2 DS1->DS2 Cell Cellular Response DS2->Cell OTK1 Off-Target Kinase 1 OTS Off-Target Substrate OTK1->OTS ADR Adverse Effect OTS->ADR Cpd2 Cpd-2 Cpd2->TK Inhibition Cpd2->OTK1 Minimal Inhibition

Caption: Cpd-2 selectively inhibits the target pathway.

Interpretation of Proteomics Data: The proteomics data (not shown) confirmed the high selectivity of Cpd-2 , identifying the Target Kinase as the primary interacting partner with high confidence. In contrast, Cpd-Core and Cpd-3 pulled down a larger number of off-target kinases, consistent with the initial screening results.

Conclusion and Future Directions

This comparative guide demonstrates the successful application of a rational design strategy to improve the selectivity of a this compound-based kinase inhibitor. Through a combination of kinase panel screening, CETSA, competitive binding assays, and chemical proteomics, we have shown that Cpd-2 possesses a superior cross-reactivity profile compared to its structural analogs.

The insights gained from this study highlight the importance of exploring chemical space around a core scaffold to mitigate off-target effects. Future work will focus on in vivo evaluation of Cpd-2 to assess its efficacy and safety profile in preclinical models. The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of kinase inhibitor selectivity, ultimately contributing to the development of safer and more effective targeted therapies.

References

A Senior Application Scientist's Guide to Benchmarking the Synthetic Efficiency of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Sulfonamide Core

The 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide scaffold is a privileged structural motif in modern medicinal chemistry. The unique combination of a sulfonamide group, a key pharmacophore capable of acting as a bioisostere for carboxylic acids and engaging in crucial hydrogen bonding, with fluorine and trifluoromethyl substituents, which enhance metabolic stability, lipophilicity, and binding affinity, makes this compound a valuable intermediate in drug discovery. This guide provides an in-depth comparison of the primary synthetic methodologies for its production, moving beyond simple protocols to explain the causality behind experimental choices. We will benchmark the traditional chlorosulfonation pathway against a modern, safer, and more scalable Sandmeyer-type approach, providing the objective data and field-proven insights necessary for informed process development.

Chapter 1: Foundational Strategies in Aryl Sulfonamide Synthesis

The construction of the aryl sulfonamide bond (Ar-SO₂-N) is a cornerstone transformation in organic synthesis. Historically, and still most commonly, this is achieved via a two-stage process: the formation of a reactive aryl sulfonyl chloride intermediate (Ar-SO₂Cl) followed by its reaction with an amine.[1][2] While robust, the efficiency, safety, and scalability of this overall process are dictated almost entirely by the method chosen to synthesize the sulfonyl chloride intermediate.

The classic approach involves direct chlorosulfonation of an aromatic ring using hazardous reagents like chlorosulfonic acid.[3] This method, while direct, suffers from harsh conditions and potential regioselectivity issues. Modern strategies have evolved to mitigate these risks, primarily through the use of milder reagents and more controlled, catalytic processes. A leading alternative is the Sandmeyer reaction, which converts an aryl amine into the corresponding sulfonyl chloride.[4] Recent innovations in this area, particularly the use of stable sulfur dioxide surrogates, have significantly enhanced the safety and operational simplicity of this route, making it highly attractive for both academic and industrial laboratories.[5][6]

General_Sulfonamide_Synthesis_Workflow Aromatic_Precursor Aromatic Precursor (e.g., Aniline, Benzene derivative) Sulfonyl_Chloride Key Intermediate 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride Aromatic_Precursor->Sulfonyl_Chloride Sulfonylation Sulfonamide Final Product This compound Sulfonyl_Chloride->Sulfonamide Amination

Caption: High-level workflow for aryl sulfonamide synthesis.

Chapter 2: Benchmarking Routes to the Key Intermediate: 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride

The synthesis of the target sulfonamide hinges on the efficient preparation of its sulfonyl chloride precursor, 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride (CAS 176225-09-5).[7] We will compare two primary methodologies starting from commercially available precursors.

Method A: The Modern Sandmeyer Approach from 4-Fluoro-2-(trifluoromethyl)aniline

This state-of-the-art method leverages the Sandmeyer reaction, a classic transformation for converting anilines into a wide array of functional groups via a diazonium salt intermediate. The key innovation benchmarked here is the replacement of hazardous, gaseous sulfur dioxide with a stable, solid surrogate, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), commonly known as DABSO.[2][8] This modification transforms the procedure into a safer, more scalable, and operationally simple one-pot process.[5][6]

Causality and Expertise: The choice of the Sandmeyer/DABSO route is driven by safety and control. Traditional Sandmeyer reactions require the pre-formation and isolation of highly energetic diazonium salts, posing a significant safety risk, especially at scale.[9] This modern protocol generates the diazonium salt in situ using an organic nitrite like tert-butyl nitrite, ensuring that it never accumulates to hazardous concentrations.[6] The use of DABSO elegantly solves the problem of handling toxic and difficult-to-manage SO₂ gas, replacing it with a weighable solid. The copper catalyst is essential for the radical-mediated transfer of the SO₂Cl group to the aromatic ring.[4]

Sandmeyer_DABSO_Workflow Method A: Sandmeyer/DABSO Workflow cluster_0 One-Pot Sulfonyl Chloride Synthesis Aniline 4-Fluoro-2-(trifluoromethyl)aniline InSitu In Situ Diazotization (t-BuONO, HCl) Aniline->InSitu DABSO_Reaction Chlorosulfonylation (DABSO, CuCl₂) InSitu->DABSO_Reaction Sulfonyl_Chloride 4-Fluoro-2-(trifluoromethyl)- benzenesulfonyl Chloride DABSO_Reaction->Sulfonyl_Chloride Aqueous Workup Amination Amination (aq. NH₄OH) Sulfonyl_Chloride->Amination Final_Product Final Product Amination->Final_Product Purification

Caption: Workflow for the Sandmeyer-type synthesis using DABSO.

Method B: Classical Direct Chlorosulfonation

The traditional route involves the direct electrophilic aromatic substitution of a suitable precursor, in this case, 1-fluoro-3-(trifluoromethyl)benzene, using chlorosulfonic acid (ClSO₃H).[7][10] This reaction is typically performed neat or in a solvent-free condition, often requiring elevated temperatures to drive the reaction to completion.

Causality and Expertise: This method's appeal lies in its directness. However, it is fraught with challenges that limit its practical efficiency and scalability. Chlorosulfonic acid is extremely corrosive and reacts violently with water. The primary drawback is the lack of regiochemical control. The incoming chlorosulfonyl group can be directed to multiple positions on the aromatic ring, leading to a mixture of isomers that are often difficult and costly to separate. For the 1-fluoro-3-(trifluoromethyl)benzene precursor, substitution can occur ortho or para to the fluorine atom, leading to the desired product alongside the 2-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride isomer, necessitating extensive purification.

Chapter 3: The Final Transformation: Amination and Purification

Regardless of the route used to obtain the sulfonyl chloride intermediate, the final step is its conversion to the primary sulfonamide. This is a robust and generally high-yielding reaction.[1][11]

Protocol & Self-Validation: The sulfonyl chloride is reacted with an excess of an ammonia source, typically aqueous ammonium hydroxide, in a suitable solvent like isopropanol or THF.[12] The reaction is often performed at low temperatures (e.g., 0 °C to room temperature) to control the exotherm. The self-validating aspect of this protocol lies in the purification and characterization. The crude product is typically isolated by precipitation or extraction, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a pure, crystalline solid.[12] The identity and purity must be confirmed by analytical techniques such as ¹H NMR, ¹⁹F NMR, Mass Spectrometry, and Melting Point analysis, which should match the reference data for this compound (CAS 1040687-55-5, M.P. 166-168 °C).[13]

Chapter 4: Quantitative Comparison and Strategic Recommendations

To provide an objective benchmark, the key performance indicators for each method are summarized below.

MetricMethod A: Sandmeyer/DABSOMethod B: Direct ChlorosulfonationJustification & Rationale
Starting Material 4-Fluoro-2-(trifluoromethyl)aniline1-Fluoro-3-(trifluoromethyl)benzeneBoth are commercially available, but aniline derivatives are common feedstocks.
Reagent Safety High. Avoids SO₂ gas and isolated diazonium salts.[5]Low. Uses highly corrosive and reactive chlorosulfonic acid.[3]The DABSO method is inherently safer and more suitable for scale-up.[6]
Regioselectivity Excellent. The position of the sulfonyl group is fixed by the starting aniline.Poor to Moderate. Risk of forming multiple isomers, complicating purification.Method A provides a single, predictable regioisomer.
Typical Yield Good to Excellent (Often >80% for the sulfonyl chloride).[5][6]Variable. Highly dependent on reaction conditions and purification efficiency.The clean nature of the Sandmeyer/DABSO reaction leads to higher isolated yields.
Scalability High. The one-pot, safe nature of the process has been demonstrated on a multi-gram scale.[6]Low to Moderate. Safety concerns and purification challenges limit scalability.Industrial preference leans towards safer, more controlled processes like Method A.
Environmental Impact Moderate. Uses organic solvents and a copper catalyst.High. Generates significant acidic waste from the corrosive reagent.Method A offers a better environmental profile due to reagent choice.

Recommendation: For researchers and drug development professionals seeking a reliable, safe, and scalable synthesis of this compound, the Modern Sandmeyer Approach (Method A) is unequivocally superior. Its high regioselectivity, enhanced safety profile, and operational simplicity provide a clear advantage over the hazardous and less specific direct chlorosulfonation method.

Chapter 5: Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride via Sandmeyer/DABSO (Method A)

This protocol is adapted from the general methodology reported by Schäfer, Willis, and co-workers.[5][9]

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-2-(trifluoromethyl)aniline (1.0 equiv.), DABSO (0.60 equiv.), and CuCl₂ (0.05 equiv.).

  • Add acetonitrile (to 0.2 M concentration) followed by 37% aqueous HCl (2.0 equiv.). Stir the mixture at room temperature.

  • Slowly add tert-butyl nitrite (1.1 equiv.) dropwise over 15-20 minutes. The reaction is exothermic and may change color.

  • Stir the reaction mixture at room temperature for 16-18 hours, monitoring by TLC or LC-MS for the consumption of the starting aniline.

  • Upon completion, carefully quench the reaction by adding it to a stirred mixture of ice and water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or cyclopentyl methyl ether (CPME) (3x).[6]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

  • The product can be used directly in the next step or purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound (Final Step)

This protocol is a general procedure based on established methods.[12]

  • Dissolve the crude 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride (1.0 equiv.) from the previous step in a suitable solvent such as isopropanol or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonium hydroxide (e.g., 5-10 equiv.) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours until the reaction is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Add water to the residue, which should cause the product to precipitate as a solid.

  • Collect the solid by vacuum filtration, washing with cold water.

  • Recrystallize the crude solid from a suitable solvent system (e.g., hot ethyl acetate/hexanes) to afford pure this compound as a white solid.

  • Dry the product under vacuum and confirm its identity and purity via melting point, NMR, and MS analysis.[13]

References

A Head-to-Head Comparison of Fluorinated Benzenesulfonamide-Based BRAF Inhibitors: Vemurafenib vs. Dabrafenib

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, head-to-head comparison of two prominent kinase inhibitors, Vemurafenib and Dabrafenib, whose designs are centered around a fluorinated benzenesulfonamide scaffold. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships, comparative efficacy, and experimental evaluation of targeted cancer therapeutics.

Introduction: The Significance of the Fluorinated Benzenesulfonamide Scaffold in Kinase Inhibition

The benzenesulfonamide moiety is a cornerstone pharmacophore in medicinal chemistry, recognized for its ability to form strong hydrogen bonds and act as a zinc-binding group in various enzyme inhibitors.[1] The strategic addition of fluorine atoms and trifluoromethyl groups to this scaffold can significantly enhance a compound's metabolic stability, binding affinity, and overall biological activity.[1][2] This guide focuses on inhibitors that, while not all being direct derivatives of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide, leverage a fluorinated benzenesulfonamide core to achieve potent and selective inhibition of the BRAF kinase, a critical node in the MAPK/ERK signaling pathway.

The MAPK/ERK pathway is a central signaling cascade that transduces extracellular signals to the nucleus, regulating cell proliferation, differentiation, and survival.[3] In a significant percentage of melanomas (40-60%), a specific point mutation in the BRAF gene (V600E) leads to constitutive activation of the BRAF kinase and uncontrolled downstream signaling, driving tumor growth.[4] This has made the BRAF V600E mutant an attractive target for therapeutic intervention. Vemurafenib and Dabrafenib are two FDA-approved drugs that effectively target this mutation, and their comparative analysis offers valuable insights into the nuances of kinase inhibitor design.

Caption: Core chemical features of a fluorinated benzenesulfonamide scaffold.

Inhibitor Profiles

Vemurafenib (Zelboraf®)

Vemurafenib was one of the first-generation inhibitors developed to target the BRAF V600E mutation.[5][6] Its chemical structure features a propanesulfonamide linked to a difluorophenyl group, which serves as a key interaction moiety within the kinase's active site.[7][8]

  • IUPAC Name: N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]propane-1-sulfonamide[7][9]

  • Primary Target: BRAF V600E mutant kinase.[5][10]

  • Mechanism of Action: Vemurafenib is an ATP-competitive inhibitor that binds to the active conformation of the BRAF V600E kinase, blocking its ability to phosphorylate its downstream target, MEK.[8][11] This leads to the inhibition of the MAPK pathway, resulting in cell cycle arrest and apoptosis in BRAF-mutant tumor cells.[10][11]

Dabrafenib (Tafinlar®)

Dabrafenib is another potent and selective inhibitor of mutant BRAF kinases. Its structure incorporates a difluorobenzenesulfonamide group, highlighting the versatility of this scaffold in achieving high-affinity binding.[12][13]

  • IUPAC Name: N-{3-[5-(2-aminopyrimidin-4-yl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide[13][14]

  • Primary Target: BRAF V600E, V600K, and V600D mutant kinases.[12]

  • Mechanism of Action: Similar to Vemurafenib, Dabrafenib is a reversible, ATP-competitive inhibitor that targets the active state of the BRAF kinase.[12] By inhibiting BRAF, it prevents the phosphorylation of MEK and ERK, thereby suppressing the aberrant signaling that drives cell proliferation in BRAF-mutant cancers.[12]

Caption: Simplified MAPK/ERK signaling pathway and the action of BRAF inhibitors.

Head-to-Head Performance Comparison

The choice between Vemurafenib and Dabrafenib in a research or clinical context can be guided by their subtle but significant differences in potency, selectivity, and pharmacokinetic profiles.

In Vitro Kinase Inhibition

The potency and selectivity of these inhibitors are typically determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency, while screening against a panel of other kinases reveals the selectivity profile.

InhibitorTarget KinaseIC50 (nM)Selectivity vs. CRAFReference
Vemurafenib BRAF V600E31~3-fold[4]
CRAF (wild-type)100-[4]
Dabrafenib BRAF V600E0.65>100-fold[14][15]
CRAF (wild-type)3.2-[15]

Analysis: The data clearly indicates that Dabrafenib exhibits significantly higher potency against the target BRAF V600E kinase compared to Vemurafenib. Furthermore, Dabrafenib demonstrates superior selectivity over the wild-type CRAF isoform. This enhanced selectivity is a critical attribute, as off-target inhibition of CRAF can contribute to paradoxical activation of the MAPK pathway in cells with wild-type BRAF, a known mechanism of toxicity and resistance.

Cellular Activity: Proliferation and Apoptosis

The ultimate test of an inhibitor's efficacy is its ability to suppress cancer cell growth and induce cell death. This is assessed through cellular assays on relevant cancer cell lines, such as BRAF V600E-mutant melanoma cells.

InhibitorCell Line (BRAF V600E)Proliferation (GI50, nM)Apoptosis InductionReference
Vemurafenib A375~80-120Induces apoptosis[4]
Dabrafenib A375~1-5Induces apoptosis[15]

Analysis: Consistent with the in vitro kinase inhibition data, Dabrafenib demonstrates superior anti-proliferative activity in cellular models, with a GI50 value in the low nanomolar range. Both compounds effectively induce apoptosis, the desired mechanism of cell killing for an anti-cancer agent.[16]

Pharmacokinetic Properties

The pharmacokinetic profiles of these drugs influence their dosing schedules and potential for drug-drug interactions.

ParameterVemurafenibDabrafenibReference
Half-life (t½) ~57 hours~10 hours (parent drug)[6][17]
Metabolism Primarily CYP3A4Primarily CYP2C8 and CYP3A4[6][17]

Analysis: Vemurafenib has a significantly longer half-life, which allows for less frequent dosing.[6] Dabrafenib has a shorter half-life for the parent compound, but its active metabolites have longer half-lives (21-22 hours), contributing to its overall clinical activity.[17] Both are metabolized by cytochrome P450 enzymes, indicating a potential for drug-drug interactions.[6][17]

Experimental Protocols

To empower researchers to conduct their own comparative studies, we provide detailed protocols for key assays. The rationale behind each step is explained to ensure scientific rigor and reproducibility.

In Vitro Kinase Inhibition: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying inhibitor binding to a kinase.

Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled tracer from the kinase's ATP-binding site by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, bringing the Eu donor in close proximity to the tracer's acceptor fluorophore. Binding of the tracer results in a high FRET signal. An inhibitor competes with the tracer, leading to a decrease in the FRET signal, which is proportional to the inhibitor's potency.[1][2][18][19]

LanthaScreen_Workflow cluster_prep Preparation cluster_assay Assay Plate (384-well) cluster_read Incubation & Read Compound_Prep 1. Prepare 10-point serial dilution of inhibitor (e.g., 4-fold) Add_Compound 4. Add 5 µL of inhibitor dilution Compound_Prep->Add_Compound Kinase_Prep 2. Prepare 3X Kinase/ Eu-Antibody solution Add_Kinase 5. Add 5 µL of Kinase/Antibody mix Kinase_Prep->Add_Kinase Tracer_Prep 3. Prepare 3X Alexa Fluor-Tracer solution Add_Tracer 6. Add 5 µL of Tracer solution Tracer_Prep->Add_Tracer Add_Compound->Add_Kinase Add_Kinase->Add_Tracer Incubate 7. Incubate at RT for 60 minutes (in dark) Add_Tracer->Incubate Read_Plate 8. Read TR-FRET signal (Ex: 340nm, Em: 615nm & 665nm) Incubate->Read_Plate

Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point, 4-fold serial dilution of each inhibitor (Vemurafenib, Dabrafenib) in 100% DMSO. Then, create a 3X intermediate dilution in the kinase buffer.

  • Kinase/Antibody Solution: Prepare a 3X solution containing the BRAF V600E kinase and the Eu-labeled anti-tag antibody in kinase buffer. The final concentrations should be optimized as per the manufacturer's recommendation (e.g., 15 nM kinase, 6 nM antibody).[20]

  • Tracer Solution: Prepare a 3X solution of the appropriate kinase tracer in kinase buffer (e.g., 60 nM).[19]

  • Assay Assembly: In a 384-well plate, add in order:

    • 5 µL of the 3X inhibitor solution.

    • 5 µL of the 3X kinase/antibody solution.

    • 5 µL of the 3X tracer solution.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, exciting at ~340 nm and measuring emission at 615 nm (Europium reference) and 665 nm (FRET signal).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell Viability: MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The formazan is then solubilized, and its concentration is determined by measuring the absorbance, which is directly proportional to the number of living cells.[21]

Step-by-Step Protocol:

  • Cell Seeding: Seed BRAF V600E-mutant melanoma cells (e.g., A375) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Vemurafenib or Dabrafenib for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[22]

  • Solubilization: Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[21][23]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of inhibitor concentration to calculate the GI50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and is used to label these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes (viable and early apoptotic cells) but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[5][16][24]

Step-by-Step Protocol:

  • Cell Treatment: Seed and treat cells with the inhibitors as described for the MTT assay for a relevant time period (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend approximately 1 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution.[5][16]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[5][25]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each sample.

  • Data Acquisition: Analyze the samples on a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V-/PI-): Live cells

    • Lower-Right (Annexin V+/PI-): Early apoptotic cells

    • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V-/PI+): Necrotic cells

Conclusion

This head-to-head comparison reveals that while both Vemurafenib and Dabrafenib are effective inhibitors of the BRAF V600E kinase, they exhibit distinct performance profiles. Dabrafenib shows superior potency and selectivity in both biochemical and cellular assays, which may be attributed to subtle differences in how its 2,6-difluorobenzenesulfonamide moiety interacts with the kinase active site compared to Vemurafenib's propanesulfonamide group. These preclinical differences have clinical implications, influencing not only efficacy but also toxicity profiles related to off-target effects.

For researchers in the field, this guide underscores the critical importance of the fluorinated benzenesulfonamide scaffold and demonstrates how minor structural modifications can lead to significant improvements in inhibitor performance. The provided protocols offer a robust framework for the in-house evaluation and comparison of novel kinase inhibitors, facilitating the data-driven progression of next-generation targeted therapies.

References

The Strategic Impact of Fluorination: A Comparative Analysis of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the benzenesulfonamide scaffold is a cornerstone, featured in a multitude of therapeutic agents. The strategic introduction of fluorine substituents is a powerful tool to modulate the physicochemical and pharmacological properties of these molecules, thereby enhancing their drug-like characteristics. This guide provides an in-depth comparison of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide against its fundamental analogs: the parent benzenesulfonamide, 4-fluorobenzenesulfonamide, and 2-(trifluoromethyl)benzenesulfonamide. Through an examination of key experimental data, we will elucidate the distinct and synergistic effects of the fluorine and trifluoromethyl groups on acidity, lipophilicity, metabolic stability, and biological activity.

The Influence of Fluorine Substituents on Physicochemical Properties

The introduction of a fluorine atom and a trifluoromethyl group onto the benzenesulfonamide core imparts significant changes to its electronic and steric nature. These modifications directly influence its acidity (pKa), lipophilicity (logP), and susceptibility to metabolic degradation.

Acidity (pKa): A Tale of Inductive Effects

The acidity of the sulfonamide proton is a critical parameter, influencing the molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with biological targets. The electron-withdrawing nature of fluorine and the trifluoromethyl group is expected to increase the acidity (lower the pKa) of the sulfonamide N-H bond.

The trifluoromethyl group, being a stronger electron-withdrawing group than a single fluorine atom, is anticipated to have a more pronounced acidifying effect. The position of these substituents also plays a role, with ortho and para positions generally exerting a stronger influence on the sulfonamide moiety.

Comparative pKa Data of Benzenesulfonamide Analogs

CompoundStructurepKa
BenzenesulfonamideC₆H₅SO₂NH₂10.1
4-Fluorobenzenesulfonamide4-F-C₆H₄SO₂NH₂10.02
4-(Trifluoromethyl)benzenesulfonamide4-CF₃-C₆H₄SO₂NH₂9.64
3-(Trifluoromethyl)benzenesulfonamide3-CF₃-C₆H₄SO₂NH₂9.69
This compound 4-F-2-CF₃-C₆H₄SO₂NH₂ Predicted < 9.6

The experimental data clearly demonstrates that the trifluoromethyl group at the 4-position significantly lowers the pKa compared to a fluorine atom at the same position. This is due to the potent inductive electron-withdrawing effect of the CF₃ group, which stabilizes the resulting sulfonamide anion. The presence of both a fluorine and a trifluoromethyl group in this compound is expected to further increase acidity.

Experimental Protocol: Determination of pKa by Potentiometric Titration

The pKa values of the benzenesulfonamide analogs can be determined experimentally using potentiometric titration, a robust and precise method.

Objective: To determine the acid dissociation constant (pKa) of a weakly acidic compound.

Materials:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beakers (100 mL)

  • Volumetric flasks

  • Test compound (e.g., this compound)

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • 0.1 M Hydrochloric Acid (HCl)

  • Potassium Chloride (KCl)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of the test compound in deionized water. If solubility is an issue, a co-solvent like methanol can be used, but the final pKa must be extrapolated to zero co-solvent.

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.

  • Titration Setup:

    • Calibrate the pH meter using standard buffers of pH 4, 7, and 10.

    • Place a known volume (e.g., 20 mL) of the 1 mM test compound solution into a beaker with a stir bar.

    • Add KCl to a final concentration of 0.15 M.

    • Purge the solution with nitrogen gas to remove dissolved CO₂.

    • Immerse the pH electrode into the solution.

  • Titration Process:

    • Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.

    • Begin titration by adding small, precise increments of 0.1 M NaOH from the burette.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches approximately 12-12.5.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve.

    • Perform the titration in triplicate to ensure accuracy and calculate the mean and standard deviation.[1]

Diagram of Potentiometric Titration Workflow

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_solution Prepare 1mM Compound Solution & 0.1M NaOH/HCl setup Assemble Titration Apparatus prep_solution->setup calibrate Calibrate pH Meter calibrate->setup acidify Acidify Sample (pH 2) setup->acidify titrate Titrate with NaOH, Record pH vs. Volume acidify->titrate plot Plot Titration Curve titrate->plot determine_pka Determine pKa at Half-Equivalence Point plot->determine_pka

Potentiometric titration workflow for pKa determination.
Lipophilicity (logP): Balancing Hydrophobicity and Polarity

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine's effect on lipophilicity is complex and position-dependent. A single fluorine atom can either increase or decrease logP, while a trifluoromethyl group generally increases it significantly.

Expected Impact on Lipophilicity:

  • Benzenesulfonamide: Serves as the baseline with moderate lipophilicity.

  • 4-Fluorobenzenesulfonamide: The single fluorine atom is expected to slightly increase logP.

  • 2-(Trifluoromethyl)benzenesulfonamide: The CF₃ group is a strong lipophilicity enhancer.

  • This compound: The combined effect of both substituents is predicted to result in the highest lipophilicity among the analogs.

Comparative LogP Data of Benzenesulfonamide Analogs

CompoundStructureExperimental/Predicted LogP
BenzenesulfonamideC₆H₅SO₂NH₂~0.3 (Predicted)
4-Fluorobenzenesulfonamide4-F-C₆H₄SO₂NH₂~0.8 (Predicted)
2-(Trifluoromethyl)benzenesulfonamide2-CF₃-C₆H₄SO₂NH₂~1.4 (Predicted)
This compound 4-F-2-CF₃-C₆H₄SO₂NH₂ >1.4 (Predicted)

Experimental Protocol: Measurement of logP by the Shake-Flask Method

The "shake-flask" method is the traditional and most reliable technique for the experimental determination of logP.

Objective: To measure the octanol-water partition coefficient of a compound.

Materials:

  • Test compound

  • n-Octanol (reagent grade)

  • Phosphate buffered saline (PBS), pH 7.4

  • Separatory funnels or vials

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Preparation:

    • Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Partitioning:

    • Prepare a stock solution of the test compound in the pre-saturated n-octanol.

    • Add a known volume of the stock solution to a known volume of pre-saturated PBS in a separatory funnel.

    • Shake the funnel for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.

  • Quantification:

    • Carefully sample both the n-octanol and PBS phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • logP = log₁₀(P).

Diagram of Shake-Flask LogP Determination

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis saturate Pre-saturate Octanol and PBS stock Prepare Compound Stock in Octanol saturate->stock mix Mix Stock and PBS stock->mix shake Shake to Equilibrium mix->shake separate Separate Phases (Centrifuge if needed) shake->separate quantify Quantify Compound in Each Phase (HPLC/LC-MS) separate->quantify calculate Calculate logP quantify->calculate

Workflow for the shake-flask method of logP determination.
Metabolic Stability: Resisting Biotransformation

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs) in the liver. Enhancing metabolic stability can lead to a longer in vivo half-life and improved bioavailability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Therefore, introducing fluorine or a trifluoromethyl group at a metabolically labile position can block oxidation, a strategy known as "metabolic blocking."

Expected Impact on Metabolic Stability:

  • Benzenesulfonamide: The aromatic ring is susceptible to hydroxylation by CYP enzymes.

  • 4-Fluorobenzenesulfonamide: The fluorine at the 4-position can block metabolism at that site.

  • 2-(Trifluoromethyl)benzenesulfonamide: The bulky and electron-withdrawing CF₃ group can sterically hinder and electronically deactivate the adjacent positions, reducing the rate of metabolism.

  • This compound: This compound benefits from both the metabolic blocking effect of the 4-fluoro group and the deactivating/shielding effect of the 2-trifluoromethyl group, and is therefore predicted to have the highest metabolic stability.

Comparative Metabolic Stability in Human Liver Microsomes (HLM)

CompoundStructurePredicted Half-life (t₁/₂) in HLM
BenzenesulfonamideC₆H₅SO₂NH₂Low
4-Fluorobenzenesulfonamide4-F-C₆H₄SO₂NH₂Moderate
2-(Trifluoromethyl)benzenesulfonamide2-CF₃-C₆H₄SO₂NH₂Moderate-High
This compound 4-F-2-CF₃-C₆H₄SO₂NH₂ High

Note: Specific experimental metabolic stability data for this series is not available in the searched literature. The predictions are based on established principles of metabolic blocking and electronic deactivation by fluorine and trifluoromethyl groups.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in phase I drug-metabolizing enzymes.

Objective: To determine the in vitro metabolic half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a compound.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds and positive controls (e.g., testosterone, verapamil)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol (stopping solution)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS for analysis

Procedure:

  • Incubation Preparation:

    • Prepare working solutions of the test compounds in buffer.

    • In a 96-well plate, add the liver microsome solution to the buffer.

    • Add the test compound to the wells and pre-incubate at 37°C for 5-10 minutes.

  • Reaction Initiation and Termination:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding ice-cold stopping solution. The 0-minute time point serves as the baseline.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The slope of the linear regression line gives the rate constant of elimination (k).

    • Calculate the half-life (t₁/₂) as 0.693/k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) from the half-life and protein concentration.[2][3][4]

Diagram of Microsomal Stability Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prepare_reagents Prepare Compound, Microsomes, and NADPH System pre_incubate Pre-incubate Compound and Microsomes at 37°C prepare_reagents->pre_incubate initiate_reaction Initiate with NADPH pre_incubate->initiate_reaction time_points Terminate Reaction at Various Time Points initiate_reaction->time_points analyze Quantify Remaining Compound by LC-MS/MS time_points->analyze calculate Calculate t1/2 and CLint analyze->calculate

Workflow for in vitro metabolic stability assay.

The Impact on Pharmacological Activity: A Case Study in Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. The inhibitory activity of sulfonamides relies on the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site. Therefore, the acidity (pKa) of the sulfonamide is a key determinant of its inhibitory potency.

The introduction of electron-withdrawing fluorine substituents, by lowering the pKa, facilitates the deprotonation of the sulfonamide at physiological pH, leading to a higher concentration of the active anionic form and thus enhanced binding affinity and inhibitory activity.[1][3][5]

Structure-Activity Relationship (SAR) for CA Inhibition:

  • Increased Acidity (Lower pKa): Generally correlates with higher inhibitory potency. The more acidic sulfonamide in this compound is predicted to lead to stronger CA inhibition compared to its less acidic analogs.

  • Lipophilicity and Substituent Position: The fluorine and trifluoromethyl groups can also engage in favorable interactions with hydrophobic pockets within the CA active site, further enhancing binding affinity. The specific positioning of these groups can influence isoform selectivity.[3]

Predicted Carbonic Anhydrase II (CAII) Inhibition

CompoundPredicted pKaPredicted CAII Inhibition (Kᵢ)Rationale
Benzenesulfonamide10.1WeakestHigher pKa, less of the active anion at physiological pH.
4-Fluorobenzenesulfonamide10.02WeakerSlightly lower pKa than the parent compound.
2-(Trifluoromethyl)benzenesulfonamide~9.7StrongerSignificantly lower pKa.
This compound < 9.6 Strongest Lowest predicted pKa, leading to the highest concentration of the active anionic inhibitor.

This predicted trend highlights the power of fluorine and trifluoromethyl groups to fine-tune the electronic properties of a pharmacophore to optimize its interaction with a biological target.

Conclusion

The strategic placement of a fluorine atom and a trifluoromethyl group on the benzenesulfonamide scaffold, as exemplified by this compound, profoundly alters its key drug-like properties. The synergistic electron-withdrawing effects of these substituents are predicted to:

  • Increase Acidity (Lower pKa): Enhancing the propensity for the molecule to exist in its active, deprotonated form at physiological pH, which is crucial for target engagement with enzymes like carbonic anhydrase.

  • Increase Lipophilicity (Higher logP): Potentially improving membrane permeability and oral absorption.

  • Enhance Metabolic Stability: By blocking sites of metabolism and deactivating the aromatic ring, leading to a longer biological half-life.

This comparative analysis underscores the rationale behind the frequent use of fluorine and trifluoromethyl groups in modern drug design. For researchers and drug development professionals, understanding these nuanced effects is paramount for the rational design of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. The case of this compound serves as a clear illustration of how multi-fluorination strategies can be employed to create superior drug candidates.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide analogs, a scaffold of significant interest in medicinal chemistry. While comprehensive SAR studies focusing exclusively on this specific substitution pattern are emergent, valuable insights can be gleaned from the broader class of fluorinated benzenesulfonamides, particularly in their role as enzyme inhibitors. This guide will synthesize these findings, offering a robust framework for the rational design of novel therapeutic agents.

Introduction: The Significance of Fluorination in Benzenesulfonamide-Based Enzyme Inhibitors

The benzenesulfonamide moiety is a well-established pharmacophore, integral to a wide array of therapeutic agents. Its utility stems from its ability to act as a zinc-binding group, making it a potent inhibitor of various metalloenzymes, most notably the carbonic anhydrases (CAs).[1][2] The strategic incorporation of fluorine and trifluoromethyl (CF3) groups onto the benzenesulfonamide scaffold has become a cornerstone of modern drug design.[3]

The introduction of a trifluoromethyl group can significantly enhance a compound's metabolic stability and binding affinity.[1] Fluorine substitution on the aromatic ring often improves the drug's overall profile, including its pharmacokinetic and pharmacodynamic properties.[4] Specifically, fluorination of the benzenesulfonamide ring can lower the pKa of the sulfonamide group, thereby strengthening its interaction with the target enzyme. This guide will explore how modifications to the this compound core impact its biological activity, with a primary focus on carbonic anhydrase inhibition.

Comparative Analysis of Analog Performance: A Focus on Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Several isoforms are known, with some, such as CA IX and CA XII, being overexpressed in various tumors, making them attractive targets for anticancer therapies.[5] The sulfonamide group of benzenesulfonamide derivatives is crucial for their inhibitory activity, as it coordinates with the Zn2+ ion in the enzyme's active site.[6]

The Role of the Sulfonamide Moiety and Aromatic Ring Substituents

The fundamental SAR of sulfonamides dictates that the sulfonamide group is essential for activity and should be directly attached to the aromatic ring. The para-amino group, as seen in the parent compound sulfanilamide, is also a critical feature for antibacterial activity, though modifications at this position have led to potent inhibitors of other enzymes.

In the context of this compound, the key substitutions on the phenyl ring are the 4-fluoro and 2-trifluoromethyl groups. The strong electron-withdrawing nature of the trifluoromethyl group at the ortho position, combined with the fluorine at the para position, significantly influences the electronic properties of the aromatic ring and the acidity of the sulfonamide proton. This, in turn, can modulate the binding affinity of the molecule to the target enzyme.

Structure-Activity Relationship Insights from Related Analogs

While specific data for a wide range of this compound analogs is limited in publicly available literature, we can extrapolate SAR trends from studies on related fluorinated benzenesulfonamides.

  • Impact of Fluorine Position: Studies on substituted tri- and tetrafluorobenzenesulfonamides have shown that the position of fluorine atoms significantly affects binding affinity and isoform selectivity for CAs.[6]

  • Influence of Additional Substituents: The introduction of various substituents at other positions on the fluorinated benzenesulfonamide ring has yielded compounds with a broad spectrum of binding affinities, from nanomolar to micromolar ranges, and varying selectivities against different CA isoforms.[6]

  • Anticancer and Antimicrobial Activity: Several novel benzenesulfonamide derivatives have been synthesized and shown to possess anticancer and antimicrobial properties, often mediated through the inhibition of CA IX.[5] For instance, certain aryl thiazolone–benzenesulfonamides have demonstrated significant inhibitory effects against breast cancer cell lines and potent, selective inhibition of CA IX over other isoforms.[5]

Table 1: Comparative Inhibitory Activity of Selected Benzenesulfonamide Analogs against Carbonic Anhydrase Isoforms

Compound IDModifications from Core ScaffoldTarget IsoformIC50 / Ki (nM)Selectivity ProfileReference
Aryl Thiazolone-Benzenesulfonamide 4e Aryl thiazolone moiety attached to the sulfonamide nitrogenCA IX10.93Selective for CA IX over CA II[5][7]
Aryl Thiazolone-Benzenesulfonamide 4g Aryl thiazolone moiety with different substitutionCA IX25.06Selective for CA IX over CA II[5][7]
Aryl Thiazolone-Benzenesulfonamide 4h Aryl thiazolone moiety with further substitutionCA IX19.85Selective for CA IX over CA II[5][7]

Note: The core scaffold for the compounds in this table is not this compound, but they represent benzenesulfonamides with modifications leading to potent and selective CA inhibition.

Experimental Methodologies: A Blueprint for SAR Studies

To conduct robust SAR studies on this compound analogs, a combination of synthetic chemistry and biological evaluation is essential. The following protocols are representative of the methodologies employed in the field.

General Synthesis of Benzenesulfonamide Analogs

The synthesis of novel benzenesulfonamide derivatives often starts from a commercially available substituted aniline or sulfanilamide. A general synthetic scheme is outlined below.

Workflow for the Synthesis of Novel Benzenesulfonamide Analogs

cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization / Further Modification cluster_2 Step 3: Purification & Characterization Start Substituted Sulfanilamide Intermediate N-Acylsulfanilamide Intermediate Start->Intermediate Reaction with Acyl Chloride Reactant1 Acyl Chloride / Other Reagent Reactant1->Intermediate Final_Product Final Benzenesulfonamide Analog Intermediate->Final_Product Cyclization or Further Reaction Reactant2 Reagent for Cyclization or Derivatization Reactant2->Final_Product Purification Purification (e.g., Crystallization, Chromatography) Final_Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: General synthetic workflow for producing benzenesulfonamide analogs.

Step-by-Step Synthesis Protocol (Example based on Aryl Thiazolone-Benzenesulfonamides): [5]

  • Synthesis of 2-chloro-N-(4-sulfamoylphenyl)-acetamide:

    • Suspend sulfanilamide in acetone and add potassium carbonate.

    • Add 2-chloroacetyl chloride dropwise to the mixture at 0°C.

    • Stir the reaction mixture for 1 hour at 0°C and then allow it to cool to room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Filter the reaction mixture and evaporate the filtrate to obtain the crude solid.

    • Wash the precipitate with water and crystallize from ethanol to yield the pure product.

  • Synthesis of the final aryl thiazolone-benzenesulfonamide derivatives:

    • Further react the intermediate from step 1 with appropriate reagents to form the thiazolone ring and introduce the desired aryl substitutions.

    • Purify the final compounds using crystallization or column chromatography.

    • Characterize the synthesized compounds using spectroscopic methods such as 1H-NMR, IR, and Mass Spectrometry to confirm their structures.[5]

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized analogs against various CA isoforms is typically determined using a stopped-flow CO2 hydration assay.[6]

Workflow for Carbonic Anhydrase Inhibition Assay

cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Enzyme_Sol Prepare solutions of CA isoenzymes Incubation Incubate enzyme with inhibitor Enzyme_Sol->Incubation Inhibitor_Sol Prepare serial dilutions of test compounds Inhibitor_Sol->Incubation Buffer_Sol Prepare assay buffer Buffer_Sol->Incubation Reaction_Start Initiate reaction by adding CO2 substrate Incubation->Reaction_Start Measurement Monitor pH change using a stopped-flow instrument Reaction_Start->Measurement Rate_Calc Calculate initial rates of reaction Measurement->Rate_Calc IC50_Calc Determine IC50 values by plotting rate vs. inhibitor concentration Rate_Calc->IC50_Calc Ki_Calc Calculate Ki values using the Cheng-Prusoff equation IC50_Calc->Ki_Calc

Caption: Workflow for determining CA inhibitory activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of recombinant human CA isoforms (e.g., CA I, II, IX, XII) in the appropriate buffer.

    • Prepare stock solutions of the synthesized benzenesulfonamide analogs in a suitable solvent (e.g., DMSO).

    • Prepare the assay buffer containing a pH indicator.

  • Assay Procedure:

    • In a cuvette, mix the CA enzyme solution, assay buffer, and varying concentrations of the test compound.

    • Initiate the enzymatic reaction by rapidly mixing the enzyme-inhibitor solution with a CO2-saturated solution.

    • Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.

  • Data Analysis:

    • Determine the initial velocity of the reaction for each inhibitor concentration.

    • Plot the enzyme activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

    • Calculate the inhibition constant (Ki) from the IC50 values.

Future Directions and Conclusion

The exploration of this compound analogs as enzyme inhibitors is a promising avenue for the development of novel therapeutics. While the current body of literature provides a solid foundation based on related fluorinated benzenesulfonamides, a systematic SAR study on a library of analogs with diverse substitutions around this specific core is warranted. Such studies would provide a more granular understanding of the structural requirements for potent and selective inhibition of key enzyme targets like carbonic anhydrase IX.

Future research should focus on:

  • Synthesizing a focused library of this compound analogs with systematic modifications at other positions of the phenyl ring and on the sulfonamide nitrogen.

  • Screening these analogs against a panel of relevant enzyme targets, including various CA isoforms, to establish comprehensive SAR and selectivity profiles.

  • Utilizing computational modeling and X-ray crystallography to elucidate the binding modes of potent inhibitors and rationalize the observed SAR.[6]

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fields of pharmaceutical research and drug development, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide (CAS No. 1040687-55-5). Adherence to these procedures is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering researchers to make informed safety decisions.

Understanding the Compound: Hazard Profile and Chemical Properties

This compound is a fluorinated aromatic sulfonamide. Its chemical structure, containing both a trifluoromethyl group and a fluorine atom, imparts significant chemical stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which makes compounds like this persistent and requires specialized disposal methods for complete destruction.[1][2]

According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance with the following primary concerns:

  • Skin Irritation: Causes skin irritation.[3]

  • Eye Irritation: Causes serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Due to these hazards, it is imperative to treat this compound as hazardous waste from the point of generation.[1][4]

PropertyValueSource
CAS Number 1040687-55-5[5]
Molecular Formula C₇H₅F₄NO₂S[5]
Molecular Weight 243.18 g/mol [5]
Melting Point 166-168 °C[5]
Appearance White to off-white solid[6]
GHS Hazard Codes H315, H319, H335[3]
Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against chemical exposure.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[6][7]

  • Hand Protection: Use chemical-impermeable gloves that have been inspected for integrity before use.[7]

  • Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, impervious clothing may be necessary.[7]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][7]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[8]

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Identify: Clearly identify all waste streams containing this compound. This includes:

    • Unused or expired pure compound.

    • Contaminated consumables (e.g., weighing paper, pipette tips, gloves).

    • Solutions containing the compound.

    • Contaminated glassware.

  • Segregate: This waste must be segregated as a halogenated organic waste .[9] Do not mix it with non-halogenated waste streams. Keep it separate from incompatible materials, particularly strong oxidizing agents.[9][10]

Proper containerization ensures safe storage and transport.

  • Select a Container: Use a designated, leak-proof, and chemically compatible hazardous waste container.[4] Ensure the container is in good condition with a secure lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste." The label must also include:

    • The full chemical name: "this compound".

    • The specific constituents and their approximate concentrations.

    • The date of accumulation.

    • Relevant hazard pictograms (e.g., exclamation mark for irritant).[10]

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of waste generation and under the control of laboratory personnel.[4]

  • Conditions: The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[10][11]

The final and most critical step is the transfer of the waste to a licensed environmental management company.

  • Engage a Professional Service: Your institution's Environmental Health and Safety (EHS) office will have procedures for the collection of hazardous waste. Follow these internal protocols to arrange for pickup by a licensed and reputable chemical waste management company.[7]

  • Recommended Disposal Method: High-Temperature Incineration: For fluorinated organic compounds, high-temperature incineration in a specially equipped facility is the most effective disposal method.[1] The high temperatures (typically >1000°C) and long residence times are necessary to break the highly stable carbon-fluorine bonds, ensuring complete destruction of the compound.[2] The incinerator must have a flue gas scrubbing system to neutralize the resulting acidic gases, such as hydrogen fluoride (HF) and sulfur oxides (SOx).[10]

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response team. Restrict access to the spill area.[7]

  • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.[7]

  • Assemble PPE: Before cleanup, don the appropriate PPE as described in Section 2.

  • Contain and Absorb: For a solid spill, carefully sweep or scoop the material to avoid generating dust.[7][12] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

  • Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a sealed, properly labeled hazardous waste container for disposal.[7]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, according to your institution's policies.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) is_contaminated Is the material a pure compound, a solution, or contaminated labware? start->is_contaminated spill Spill Occurs start->spill Potential Event segregate Segregate as Halogenated Organic Waste is_contaminated->segregate Yes containerize Place in a labeled, sealed, and compatible hazardous waste container segregate->containerize store Store in designated Satellite Accumulation Area (SAA) containerize->store contact_ehs Contact Institutional EHS for waste pickup store->contact_ehs incinerate Final Disposal: High-Temperature Incineration by a licensed contractor contact_ehs->incinerate spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill_protocol->containerize

Caption: Disposal workflow for this compound.

This guide provides a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety guidelines and the relevant local, state, and federal regulations to ensure full compliance. By prioritizing safety and environmental stewardship, we can conduct our research responsibly.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-(trifluoromethyl)benzenesulfonamide
Reactant of Route 2
4-Fluoro-2-(trifluoromethyl)benzenesulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.